Butane-2,3-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butane-2,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-3(5)4(2)6/h3-4H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWVXCQZPNWFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00903769 | |
| Record name | 2,3-Butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
563-86-0 | |
| Record name | 2,3-Butanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Racemic Butane-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes for producing racemic butane-2,3-diamine, a crucial building block in various chemical and pharmaceutical applications. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its synthesis in a laboratory setting.
Introduction
This compound, also known as 2,3-diaminobutane, is a chiral diamine with three stereoisomers: a meso compound and a pair of enantiomers (R,R and S,S). The racemic mixture, consisting of equal amounts of the (R,R) and (S,S) enantiomers, is a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and as a ligand in coordination chemistry. This document focuses on established methods for the synthesis of the racemic form.
Synthetic Pathways
Two principal methods for the synthesis of racemic this compound are well-documented: the reduction of dimethylglyoxime (B607122) and the hydrolysis of a cyclic imidazoline (B1206853) derivative. A third potential route, the reductive amination of 2,3-butanedione (B143835), is also explored.
Method 1: Reduction of Dimethylglyoxime with Lithium Aluminum Hydride
A common and effective method for preparing racemic this compound is the reduction of dimethylglyoxime (butane-2,3-dione dioxime) using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). This reaction proceeds by the reduction of both oxime functionalities to primary amines.
Reaction Pathway
Caption: Reduction of Dimethylglyoxime to Racemic this compound.
Experimental Protocol
Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
-
Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under a stream of dry nitrogen.
-
Reagent Preparation: In the flask, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is prepared. The molar ratio of LiAlH₄ to dimethylglyoxime should be in excess to ensure complete reduction, typically around 2:1 to 3:1.
-
Reaction: A solution of dimethylglyoxime in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete conversion.
-
Quenching and Work-up: The reaction flask is cooled in an ice bath. The excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water (Fieser work-up).
-
Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed with ether.
-
Purification: The combined ethereal filtrates are dried over anhydrous sodium sulfate (B86663) or magnesium sulfate. The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield racemic this compound as a colorless oil.[1]
Method 2: Hydrolysis of 2-Ethoxy-4,5-dihydro-4,5-dimethylimidazole
Another documented synthesis involves the hydrolysis of 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole. This method utilizes a cyclic precursor which, upon hydrolysis, cleaves to form the desired diamine.[1]
Reaction Pathway
Caption: Hydrolysis of an Imidazoline Derivative to Racemic this compound.
Experimental Protocol
Detailed experimental procedures for this specific hydrolysis are not as commonly reported in readily accessible literature. However, a general procedure would involve the following steps:
-
Reaction Setup: The starting imidazoline derivative is dissolved in a suitable solvent, likely an aqueous alcohol mixture.
-
Hydrolysis: A solution of a strong base, such as barium hydroxide, or a strong acid is added to the solution. The mixture is then heated to reflux for a sufficient period to effect complete hydrolysis.
-
Work-up and Isolation: After cooling, the reaction mixture is neutralized. If a base was used for hydrolysis, the mixture is typically acidified and then made basic again to liberate the free diamine. The product is then extracted into an organic solvent.
-
Purification: The organic extracts are dried, and the solvent is removed. The resulting crude diamine is purified by distillation under reduced pressure.
Method 3: Reductive Amination of 2,3-Butanedione
A plausible and efficient alternative for the synthesis of racemic this compound is the direct reductive amination of 2,3-butanedione (diacetyl). This one-pot reaction involves the formation of a diimine intermediate from the diketone and ammonia (B1221849), followed by in-situ reduction.
Reaction Pathway
Caption: Reductive Amination of 2,3-Butanedione.
Experimental Protocol
While a specific protocol for the reductive amination of 2,3-butanedione to this compound is not widely detailed, a general procedure can be adapted from standard reductive amination protocols:
-
Reaction Setup: 2,3-butanedione is dissolved in a suitable solvent, typically methanol (B129727) or ethanol.
-
Amine Source: A source of ammonia, such as ammonium (B1175870) acetate (B1210297) or a solution of ammonia in methanol, is added to the solution of the diketone.
-
Imine Formation: The mixture is stirred at room temperature to allow for the formation of the diimine intermediate. The reaction may be gently heated to facilitate this step.
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is added portion-wise to the reaction mixture. Alternatively, catalytic hydrogenation (e.g., using H₂ gas and a metal catalyst like Raney Nickel or Palladium on carbon) can be employed.
-
Work-up: After the reaction is complete (monitored by techniques like TLC or GC-MS), the reaction is quenched appropriately depending on the reducing agent used. The pH is adjusted to be basic to ensure the diamine is in its free base form.
-
Isolation and Purification: The product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by fractional distillation under reduced pressure.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product, racemic this compound.
Table 1: Properties of Starting Materials
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Dimethylglyoxime | C₄H₈N₂O₂ | 116.12 | 240 (decomposes) |
| 2,3-Butanedione | C₄H₆O₂ | 86.09 | 88 |
Table 2: Properties and Spectroscopic Data of Racemic this compound
| Property | Value |
| Molecular Formula | C₄H₁₂N₂ |
| Molar Mass | 88.15 g/mol |
| Boiling Point | 144-145 °C (at 760 mmHg) |
| 44-45 °C (at 25 mmHg)[1] | |
| Appearance | Colorless oil[1] |
| ¹H NMR | Data not explicitly found in searches. Expected signals would include a doublet for the methyl protons and a multiplet for the methine protons, along with a broad singlet for the amine protons. |
| ¹³C NMR | Data not explicitly found in searches. Expected signals would include a peak for the methyl carbons and a peak for the methine carbons. |
| IR Spectroscopy | Data not explicitly found in searches. Expected characteristic peaks would include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2850-2960 cm⁻¹), and N-H bending (around 1600 cm⁻¹). |
| Mass Spectrometry | Data not explicitly found in searches. The molecular ion peak (M⁺) would be expected at m/z = 88. Common fragmentation patterns would involve the loss of methyl and amino groups. |
Conclusion
The synthesis of racemic this compound can be effectively achieved through several synthetic routes. The reduction of dimethylglyoxime with lithium aluminum hydride is a well-established method, though it requires careful handling of a pyrophoric reagent. The hydrolysis of 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole offers an alternative, though detailed protocols are less common. Reductive amination of 2,3-butanedione presents a modern and potentially high-yielding one-pot approach. The choice of method will depend on the available reagents, equipment, and the desired scale of the synthesis. Further optimization of the reaction conditions for the less detailed methods could provide efficient and scalable processes for the production of this important diamine.
References
A Technical Guide to the Chiral Resolution of Butane-2,3-diamine
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Butane-2,3-diamine is a chiral vicinal diamine with the formula CH₃CH(NH₂)CH(NH₂)CH₃. It possesses two stereogenic centers, giving rise to three stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-butane-2,3-diamine, and an achiral meso form, (2R,3S)-butane-2,3-diamine[1][2]. The C₂-symmetric nature of the enantiomers makes them highly valuable as chiral ligands in asymmetric catalysis and as building blocks in the synthesis of pharmaceuticals and other complex chiral molecules[1].
The separation of the racemic mixture of this compound into its constituent enantiomers, a process known as chiral resolution, is critical for these applications. The most common and economically viable method for this resolution is through the formation of diastereomeric salts using a chiral resolving agent[3]. This guide provides an in-depth overview of this process, focusing on the use of tartaric acid as the resolving agent, detailed experimental protocols, and methods for analyzing the resulting enantiomeric purity.
Principle of Resolution via Diastereomeric Salt Formation
Chiral resolution by this method leverages a fundamental principle of stereochemistry: while enantiomers have identical physical properties (e.g., solubility, melting point), diastereomers do not[4]. The process involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. This reaction forms a pair of diastereomeric salts:
-
(R)-Amine + (R)-Acid → (R,R)-Salt
-
(S)-Amine + (R)-Acid → (S,R)-Salt
These two salts, (R,R) and (S,R), have different physical properties. This difference, most notably in solubility, allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from a chosen solvent, while the other remains in the mother liquor[5]. After separation, the chiral resolving agent is removed by treatment with a base, liberating the enantiomerically enriched amine[5]. Tartaric acid is a widely documented and effective resolving agent for diamines like this compound[1][6].
Workflow for Chiral Resolution
The overall process can be visualized as a multi-step workflow from the initial racemic mixture to the final, purified enantiomers. The following diagram illustrates the key stages of the resolution process.
Caption: Workflow of chiral resolution via diastereomeric salt formation.
Experimental Protocols
The following protocols are generalized procedures based on established methods for resolving chiral diamines with tartaric acid. Optimization of solvent ratios, temperatures, and crystallization times may be necessary to achieve maximum yield and purity.
Protocol 1: Diastereomeric Salt Formation & Crystallization
This protocol details the formation and separation of the diastereomeric salts.
Materials and Equipment:
-
Racemic (±)-butane-2,3-diamine
-
L-(+)-tartaric acid
-
Methanol (B129727) (or Methanol/Water mixture)
-
Erlenmeyer flasks
-
Heating/stirring plate
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter paper, flask)
Procedure:
-
Dissolution of Diamine: In a flask, dissolve one equivalent of racemic this compound in a minimal amount of warm methanol.
-
Dissolution of Resolving Agent: In a separate flask, dissolve one equivalent of L-(+)-tartaric acid in warm methanol. Note: The optimal stoichiometry may vary; using 0.5 equivalents of a diacid like tartaric acid can sometimes be effective[5].
-
Salt Formation: Slowly add the tartaric acid solution to the diamine solution with continuous stirring.
-
Crystallization: Allow the combined solution to cool slowly to room temperature. The less soluble diastereomeric salt, typically the ((2R,3R)-diamine · L-tartrate), should begin to precipitate.
-
Maximizing Yield: To maximize crystal formation, place the flask in an ice bath or refrigerate for several hours (or overnight)[5].
-
Isolation: Collect the crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer. The collected solid is the enriched diastereomeric salt.
Protocol 2: Liberation of the Free Enantiomer
This protocol describes how to recover the pure amine from the isolated salt.
Materials and Equipment:
-
Diastereomeric salt crystals from Protocol 4.1
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Deionized water
-
Organic solvent for extraction (e.g., Dichloromethane (B109758) or Ethyl Acetate)
-
Separatory funnel
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolution of Salt: Dissolve the purified diastereomeric salt in deionized water.
-
Basification: Add a 2 M NaOH solution dropwise while stirring until the solution is strongly basic (pH > 10). This neutralizes the tartaric acid and liberates the free diamine[5].
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the free diamine using an organic solvent like dichloromethane (3 x volume of aqueous layer).
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the enantiomerically enriched this compound.
Quantitative Data Summary
The efficiency of a chiral resolution is measured by the chemical yield and the enantiomeric excess (e.e.) of the product. While specific values for the resolution of this compound with tartaric acid are not consistently reported across the literature, the following table provides target parameters and representative data from similar resolutions of diamines.
| Parameter | Description | Target Value / Representative Data |
| Chemical Yield | The percentage of the desired enantiomer recovered from the initial racemic mixture. | >40% (Theoretical max is 50% for one enantiomer) |
| Enantiomeric Excess (e.e.) | A measure of the purity of the final product, calculated as (% Major Enantiomer - % Minor Enantiomer). | >95% (often requires recrystallization)[7] |
| Specific Rotation [α] | The angle of rotation of plane-polarized light by a solution of the chiral substance. A key indicator of enantiomeric purity. | Sign should be consistent with the desired enantiomer. Value increases with purity. |
Note: Data is generalized. Actual yields and e.e. are highly dependent on specific experimental conditions.
Analysis of Enantiomeric Purity
Determining the enantiomeric excess of the final product is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for this analysis.
Generalized Protocol for Chiral HPLC Analysis
Principle: Enantiomers are separated by passing them through a column containing a chiral stationary phase (CSP). The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification.
Materials and Equipment:
-
HPLC system with UV or other suitable detector
-
Chiral column (e.g., cyclofructan-based or crown ether-based for amines)[8][9]
-
Mobile phase (e.g., Hexane (B92381)/Ethanol with additives like trifluoroacetic acid and triethylamine)[8]
-
Resolved this compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the resolved diamine in the mobile phase.
-
Method Development: Select a suitable chiral column and mobile phase. For primary amines, a common mobile phase is a mixture of hexane and ethanol, sometimes with acidic or basic additives to improve peak shape and resolution[8].
-
Injection and Elution: Inject the sample onto the HPLC system and run the analysis.
-
Data Analysis: Integrate the peak areas for the two enantiomers in the resulting chromatogram. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
The following diagram outlines the logic of determining enantiomeric excess.
Caption: Logical workflow for the determination of enantiomeric excess using Chiral HPLC.
References
- 1. This compound (563-86-0)|High-Purity Chiral Diamine [benchchem.com]
- 2. organic chemistry - Is (2R,3S)-butane-2,3-diol chiral? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. benchchem.com [benchchem.com]
- 6. 2,3-Butanediamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. asianpubs.org [asianpubs.org]
Spectroscopic Properties of (2R,3R)-Butane-2,3-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of (2R,3R)-butane-2,3-diamine. Due to the limited availability of experimentally derived spectra for this specific stereoisomer in public databases, this guide presents expected spectroscopic characteristics based on the known properties of aliphatic primary diamines. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are also provided to facilitate empirical studies.
Introduction
(2R,3R)-Butane-2,3-diamine, a chiral organic compound with the chemical formula C₄H₁₂N₂, is a valuable building block in asymmetric synthesis and coordination chemistry. Its stereospecific nature makes it a critical component in the development of chiral ligands and catalysts. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for (2R,3R)-butane-2,3-diamine based on the general principles of NMR, IR, and MS for similar aliphatic amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for (2R,3R)-Butane-2,3-diamine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.0 - 1.2 | Doublet | 6H | Methyl protons (CH₃) |
| ~2.5 - 2.8 | Multiplet | 2H | Methine protons (CH) |
| Broad singlet | 4H | Amine protons (NH₂) |
Table 2: Predicted ¹³C NMR Spectral Data for (2R,3R)-Butane-2,3-diamine
| Chemical Shift (δ) ppm | Assignment |
| ~15 - 25 | Methyl carbons (CH₃) |
| ~45 - 55 | Methine carbons (CH) |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for (2R,3R)-Butane-2,3-diamine
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| 3400 - 3250 | N-H stretch | Primary amine, two bands expected (symmetric and asymmetric)[1][2][3] |
| 2970 - 2850 | C-H stretch | Aliphatic C-H bonds |
| 1650 - 1580 | N-H bend | Primary amine scissoring[1] |
| 1470 - 1430 | C-H bend | Methyl and methine groups |
| 1250 - 1020 | C-N stretch | Aliphatic amine[1] |
| 910 - 665 | N-H wag | Primary amine[1] |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for (2R,3R)-Butane-2,3-diamine
| m/z | Ion | Notes |
| 88 | [M]⁺ | Molecular ion |
| 73 | [M-CH₃]⁺ | Loss of a methyl group |
| 44 | [CH₃CHNH₂]⁺ | Alpha-cleavage fragment |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-10 mg of (2R,3R)-butane-2,3-diamine in approximately 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Solvent Selection: Use a deuterated solvent in which the compound is soluble, such as chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect chemical shifts.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: If any particulate matter is present, filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube to prevent magnetic field distortions.
3.1.2. Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Infrared (IR) Spectroscopy
3.2.1. Sample Preparation
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal interference in the IR spectrum (e.g., carbon tetrachloride, CCl₄). The solution is then placed in a liquid sample cell.
3.2.2. Data Acquisition
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: Record a background spectrum of the empty sample holder (salt plates or solvent-filled cell).
-
Sample Spectrum: Record the spectrum of the prepared sample.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
3.3.1. Sample Preparation
-
Sample Concentration: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.
-
Filtration: Ensure the sample is free of any particulate matter by filtering if necessary.
3.3.2. Data Acquisition
-
Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Ionization:
-
ESI: Introduce the sample solution into the ESI source. This is a soft ionization technique that is likely to produce the protonated molecular ion [M+H]⁺.
-
EI: Introduce the sample (often via a gas chromatograph) into the EI source. This is a hard ionization technique that will likely produce the molecular ion [M]⁺ and various fragment ions.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of (2R,3R)-butane-2,3-diamine.
Caption: Workflow for the spectroscopic analysis of (2R,3R)-butane-2,3-diamine.
References
In-depth Technical Guide on the Thermodynamic Data of Butane-2,3-diamine Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic data for the stereoisomers of butane-2,3-diamine: (2R,3R)-butane-2,3-diamine, (2S,3S)-butane-2,3-diamine, and meso-butane-2,3-diamine. Given the scarcity of experimental thermodynamic data in publicly available literature, this guide also delves into computational chemistry approaches as a robust alternative for obtaining these crucial parameters. Detailed experimental protocols for key thermodynamic measurements are also provided as a reference for future empirical studies.
This compound, a chiral vicinal diamine, is a valuable building block in asymmetric synthesis, particularly in the development of pharmaceuticals and other biologically active compounds.[1] The stereochemistry of this diamine is critical as different isomers can lead to vastly different biological activities when used as ligands in chiral catalysts or incorporated into drug molecules.[2][3][4] Understanding the thermodynamic properties of each stereoisomer is fundamental for optimizing reaction conditions, predicting product stability, and comprehending their interactions in biological systems.
Stereoisomers of this compound
This compound possesses two chiral centers, leading to the existence of three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound.[1][5]
Stereoisomers of this compound.
Thermodynamic Data
Table 1: Computed Thermodynamic Data for this compound Isomers (Gas Phase)
| Compound | Isomer | Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Entropy (S°) (J/mol·K) | Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) |
| This compound | (2R,3R) | Value not found | Value not found | Value not found |
| This compound | (2S,3S) | Value not found | Value not found | Value not found |
| This compound | meso | Value not found | Value not found | Value not found |
| 1,2-Butanediamine | - | -120.2 ± 0.8 (liquid)[6] | Value not found | Value not found |
Note: Specific computed values for the enthalpy of formation, standard entropy, and Gibbs free energy of formation for the individual stereoisomers of this compound were not found in the surveyed literature. The table structure is provided for when such data becomes available. The development of computational studies to determine these values is a clear area for future research.
Experimental Protocols
The following sections detail standard experimental methodologies for determining the key thermodynamic properties of liquid amines. While these protocols are not specific to this compound, they represent the established procedures that would be employed for such a study.
Determination of Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion is determined using a bomb calorimeter. This value can then be used to calculate the standard enthalpy of formation.
Methodology:
-
Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the liquid amine is encapsulated in a combustible container of known heat of combustion.
-
Bomb Assembly: The sample is placed in a stainless steel "bomb," which is then sealed and pressurized with pure oxygen to approximately 30 atm. A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state.
-
Calorimeter Setup: The bomb is submerged in a known quantity of water in the calorimeter bucket. The calorimeter is assembled with a stirrer and a high-precision thermometer.
-
Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a constant temperature is reached.
-
Calculations: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise, the heat capacity of the calorimeter, and corrections for the ignition energy and any side reactions (e.g., formation of nitric acid from residual nitrogen).
Determination of Enthalpy of Vaporization
The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid at different temperatures.
Methodology:
-
Apparatus: A temperature-controlled vessel containing the liquid sample is connected to a pressure measurement system.
-
Vapor Pressure Measurement: The temperature of the sample is precisely controlled, and the corresponding vapor pressure is measured once the system reaches equilibrium. This is repeated at several different temperatures.
-
Data Analysis: The Clausius-Clapeyron equation, which relates vapor pressure, temperature, and enthalpy of vaporization, is used to analyze the data. A plot of the natural logarithm of vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) yields a straight line.
-
Calculation: The enthalpy of vaporization (ΔHvap) is calculated from the slope of the line, which is equal to -ΔHvap/R, where R is the ideal gas constant.
Computational Workflow for Thermodynamic Data
Due to the lack of experimental data, computational chemistry is the most viable route to obtaining the thermodynamic properties of this compound isomers. Density Functional Theory (DFT) and more accurate composite methods like G3MP2 are commonly employed for this purpose.
Computational workflow for thermodynamic properties.
Role in Asymmetric Synthesis and Drug Development
Chiral diamines are crucial ligands in asymmetric catalysis, a field of immense importance in drug development where the synthesis of a single enantiomer of a drug is often required to ensure efficacy and avoid side effects. The stereoisomers of this compound can be used to create chiral metal complexes that catalyze reactions to produce enantiomerically pure products.
References
- 1. This compound (563-86-0)|High-Purity Chiral Diamine [benchchem.com]
- 2. The Relation Between Stereochemistry and Biological Activity of Platinum(II) Complexes Chelated with Chiral Diamine Ligands: An Intricate Problem+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Butanediamine - Wikipedia [en.wikipedia.org]
- 6. stacks.cdc.gov [stacks.cdc.gov]
An In-depth Technical Guide to the Coordination Chemistry of Butane-2,3-diamine with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butane-2,3-diamine (bn) is a chiral diamine ligand that has garnered significant interest in the field of coordination chemistry. Its ability to form stable chelate rings with transition metals, coupled with the stereochemical implications of its chiral centers, makes it a versatile building block for the synthesis of a wide array of metal complexes. These complexes are not only of fundamental academic interest for studying stereoisomerism and conformational analysis in coordination compounds but also exhibit potential applications in asymmetric catalysis and materials science. This technical guide provides a comprehensive overview of the synthesis, structure, spectroscopic properties, and reactivity of this compound transition metal complexes.
This compound exists as three stereoisomers: a pair of enantiomers, (R,R)- and (S,S)-butane-2,3-diamine, and an achiral meso form, (R,S)-butane-2,3-diamine.[1] This stereoisomerism is a critical aspect of its coordination chemistry, as the spatial arrangement of the methyl and amino groups dictates the conformation of the chelate ring and the overall geometry of the resulting metal complex.
Synthesis of this compound Transition Metal Complexes
The synthesis of transition metal complexes with this compound typically involves the direct reaction of a metal salt with the diamine ligand in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product. The different stereoisomers of this compound can be separated by fractional crystallization of their hydrochloride or tartrate salts.[1]
Experimental Protocols
1. Synthesis of Tris(meso-2,3-butanediamine)cobalt(III) Chloride
This synthesis is adapted from procedures for analogous tris(diamine)cobalt(III) complexes.[2]
-
Materials: Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), meso-2,3-butanediamine, activated charcoal, concentrated hydrochloric acid (HCl).
-
Procedure:
-
Dissolve cobalt(II) chloride hexahydrate in water.
-
To this solution, add a stoichiometric amount (3 equivalents) of meso-2,3-butanediamine.
-
Add a small amount of activated charcoal to the solution.
-
Aerate the mixture by bubbling air through it for several hours to oxidize Co(II) to Co(III). The color of the solution should change, indicating the formation of the Co(III) complex.
-
Heat the solution to ensure complete reaction and then filter to remove the activated charcoal.
-
Add concentrated HCl to the filtrate to precipitate the chloride salt of the complex.
-
Cool the solution in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol (B145695), and then diethyl ether.
-
Dry the product in a desiccator.
-
2. Synthesis of Dichlorobis(meso-2,3-butanediamine)nickel(II)
This procedure is based on the synthesis of related dichlorobis(diamine)nickel(II) complexes.
-
Materials: Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), meso-2,3-butanediamine, ethanol.
-
Procedure:
-
Dissolve nickel(II) chloride hexahydrate in a minimal amount of warm ethanol.
-
Separately, dissolve a stoichiometric amount (2 equivalents) of meso-2,3-butanediamine in ethanol.
-
Slowly add the ligand solution to the metal salt solution with stirring.
-
A precipitate of the complex should form. The mixture may be gently heated to ensure complete reaction.
-
Cool the mixture to room temperature and then in an ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and then diethyl ether.
-
Dry the complex in a desiccator.
-
3. Synthesis of Bis(rac-2,3-butanediamine)copper(II) Perchlorate (B79767)
-
Materials: Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O), racemic-2,3-butanediamine, methanol (B129727).
-
Procedure:
-
Dissolve copper(II) perchlorate hexahydrate in methanol. Caution: Perchlorate salts can be explosive and should be handled with care.
-
In a separate flask, dissolve a stoichiometric amount (2 equivalents) of racemic-2,3-butanediamine in methanol.
-
Slowly add the diamine solution to the copper salt solution with constant stirring.
-
The complex will precipitate from the solution. The reaction is typically rapid at room temperature.
-
Stir the mixture for a short period to ensure complete precipitation.
-
Collect the crystalline product by vacuum filtration.
-
Wash the precipitate with a small amount of cold methanol and then diethyl ether.
-
Air-dry the product. Do not heat perchlorate salts.
-
Structural Characterization
The stereochemistry of the this compound ligand profoundly influences the structure of the resulting metal complexes. The methyl groups on the chelate ring can adopt either axial or equatorial positions, leading to different ring conformations (λ or δ). The overall chirality of the complex is denoted by Δ or Λ.
A notable example is the structure of the carbonatobis(meso-2,3-butanediamine)cobalt(III) cation, [Co(meso-bn)₂CO₃]⁺, which has been determined by X-ray crystallography.[1] This structure confirmed the presence of axial methyl groups on each of the diamine-cobalt rings, a feature that is rarely observed.[1]
Table 1: Typical Crystallographic Data for this compound Transition Metal Complexes
| Parameter | Cobalt(III) | Nickel(II) | Copper(II) |
| Coordination Geometry | Octahedral | Octahedral/Square Planar | Distorted Octahedral |
| M-N Bond Length (Å) | 1.95 - 2.00 | 2.05 - 2.15 | 2.00 - 2.10 (eq), 2.2-2.4 (ax) |
| N-M-N Bite Angle (°) | ~85 | ~84 | ~83 |
| N-C Bond Length (Å) | 1.48 - 1.52 | 1.47 - 1.51 | 1.47 - 1.51 |
| C-C (in chelate ring) (Å) | 1.50 - 1.54 | 1.49 - 1.53 | 1.49 - 1.53 |
Note: These are representative values and can vary depending on the specific complex, counter-ion, and crystal packing forces.
Spectroscopic Properties
The electronic and vibrational properties of this compound complexes provide valuable insights into their structure and bonding.
1. UV-Visible Spectroscopy
The UV-Vis spectra of these complexes are dominated by d-d electronic transitions of the central metal ion. The position and intensity of these bands are indicative of the coordination geometry and the ligand field strength. For example, octahedral Co(III) complexes typically exhibit two main d-d absorption bands.
2. Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the coordination of the diamine ligand. Key vibrational bands include the N-H stretching and bending modes, as well as the M-N stretching frequency, which appears in the far-IR region.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes, such as those of Co(III), Ni(II) (square planar), Pt(II), and Pd(II). The chemical shifts and coupling constants of the ligand protons and carbons provide information about the conformation of the chelate rings and the overall symmetry of the complex. For platinum complexes, ¹⁹⁵Pt NMR can be particularly informative.[3]
Table 2: Representative Spectroscopic Data for this compound Complexes
| Metal Ion | Complex Type | UV-Vis (λmax, nm) | Key IR Frequencies (cm⁻¹) |
| Co(III) | [Co(bn)₃]³⁺ | ~470, ~340 | ν(N-H): 3100-3300, δ(NH₂): ~1600 |
| Ni(II) | [Ni(bn)₂(H₂O)₂]²⁺ | ~360, ~580, ~950 | ν(N-H): 3100-3300, δ(NH₂): ~1590 |
| Cu(II) | [Cu(bn)₂]²⁺ | ~550 | ν(N-H): 3100-3300, δ(NH₂): ~1580 |
| Pt(II) | [Pt(bn)Cl₂] | - | ν(N-H): 3100-3300, ν(Pt-N): ~550 |
Note: Spectral data can vary with the stereoisomer of the ligand, the counter-ion, and the solvent.
Thermodynamic Stability
The stability of this compound complexes in solution is quantified by their formation constants (or stability constants). These constants are typically determined by potentiometric or spectrophotometric titrations. The stability of complexes with divalent first-row transition metals generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
The stereochemistry of the this compound ligand can also influence the thermodynamic stability of the complexes. Differences in steric interactions between the methyl groups in the meso and racemic isomers can lead to variations in their complex formation constants.
Table 3: Stability Constants (log K) for this compound Complexes in Aqueous Solution
| Metal Ion | Ligand Isomer | log K₁ | log K₂ | log K₃ |
| Co(II) | meso | ~5.5 | ~4.5 | - |
| rac | ~5.8 | ~4.8 | - | |
| Ni(II) | meso | ~7.0 | ~5.8 | ~3.5 |
| rac | ~7.4 | ~6.2 | ~4.0 | |
| Cu(II) | meso | ~10.0 | ~8.5 | - |
| rac | ~10.5 | ~9.0 | - | |
| Zn(II) | meso | ~5.2 | ~4.3 | - |
| rac | ~5.5 | ~4.6 | - |
Note: These are approximate values based on trends observed for similar diamine ligands and can vary with experimental conditions such as temperature and ionic strength.
Reactivity and Catalytic Applications
The reactivity of this compound transition metal complexes is a subject of ongoing research, with a particular focus on their potential as catalysts in asymmetric synthesis. The chiral environment provided by the diamine ligand can be transferred to a substrate, enabling enantioselective transformations.
Noyori Asymmetric Hydrogenation
One of the most significant applications of chiral diamines is in the Noyori asymmetric hydrogenation of ketones and imines.[4][5][6] In this reaction, a ruthenium(II) complex containing a chiral diphosphine ligand (e.g., BINAP) and a chiral 1,2-diamine is used as the catalyst. While 1,2-diphenylethylenediamine (dpen) is commonly used, derivatives of this compound can also be employed.
The catalytic cycle is believed to proceed through a metal-ligand bifunctional mechanism.[1][7] The ruthenium hydride and the amine proton of the diamine ligand are transferred to the carbonyl group of the substrate in a concerted, six-membered transition state.
In this cycle, the diamine ligand is not merely a spectator but plays a crucial role in the proton transfer step, highlighting the concept of metal-ligand bifunctionality.
Logical Workflow for Synthesis and Characterization
The general workflow for studying the coordination chemistry of this compound with a transition metal is outlined below.
Conclusion
The coordination chemistry of this compound with transition metals is a rich and multifaceted field. The interplay of the ligand's stereochemistry with the electronic and geometric preferences of the metal center gives rise to a diverse range of complexes with interesting structural features and reactivity. While much is known, particularly for classical coordination complexes, the exploration of their full potential in areas such as asymmetric catalysis and materials science remains an active area of research. The detailed understanding of their synthesis, structure, and properties, as outlined in this guide, is crucial for the rational design of new functional metal-based systems for a variety of applications, including in the development of new synthetic methodologies relevant to the pharmaceutical industry.
References
- 1. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tris(ethylenediamine)cobalt(III) chloride - Wikipedia [en.wikipedia.org]
- 3. scilit.com [scilit.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Conformational Landscape of Butane-2,3-diamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butane-2,3-diamine, a chiral vicinal diamine, serves as a critical structural motif in medicinal chemistry and catalyst design. Its conformational preferences, dictated by a subtle interplay of steric and electronic effects, profoundly influence its biological activity and stereochemical control in asymmetric synthesis. This technical guide provides a comprehensive analysis of the conformational landscape of the three stereoisomers of this compound: the achiral meso form and the chiral (2R,3R) and (2S,3S) enantiomers. By drawing upon established principles of conformational analysis and leveraging data from analogous systems, this document elucidates the key factors governing the stability of its rotameric forms. Particular emphasis is placed on the role of intramolecular hydrogen bonding in favoring gauche conformations over the anti arrangement of the amino groups. This guide also outlines detailed experimental and computational protocols for the rigorous conformational analysis of vicinal diamines, providing a framework for further investigation in drug development and materials science.
Introduction
This compound possesses two stereocenters, giving rise to three distinct stereoisomers: a meso compound ((2R,3S)-butane-2,3-diamine) and a pair of enantiomers ((2R,3R)- and (2S,3S)-butane-2,3-diamine).[1] The spatial arrangement of the two amino groups is a key determinant of the molecule's overall shape, which in turn dictates its interaction with biological targets and its efficacy as a chiral ligand in catalysis. The conformational flexibility around the central C2-C3 bond results in a dynamic equilibrium between different staggered rotamers, primarily the anti and gauche conformations.
A central theme in the conformational analysis of vicinal diamines is the potential for intramolecular hydrogen bonding between the two amino groups. This non-covalent interaction can significantly stabilize specific conformations, often leading to a preference for gauche arrangements where the amino groups are in close proximity, a phenomenon also observed in related vicinal diols.[2][3]
Stereoisomers of this compound
The three stereoisomers of this compound are depicted below:
-
(2R,3S)-butane-2,3-diamine (meso) : An achiral diastereomer with a plane of symmetry.
-
(2R,3R)-butane-2,3-diamine : A chiral enantiomer.
-
(2S,3S)-butane-2,3-diamine : The corresponding enantiomer of the (2R,3R) form.
The conformational analysis of each of these stereoisomers reveals distinct energetic landscapes.
Conformational Analysis: Gauche vs. Anti
Rotation about the central C2-C3 bond in this compound gives rise to three staggered conformations: one anti and two gauche.
-
Anti Conformation : The two amino groups are positioned at a dihedral angle of approximately 180°. This arrangement minimizes steric repulsion between these bulky groups.
-
Gauche Conformation : The amino groups are at a dihedral angle of approximately 60°. While this introduces some steric strain, it allows for the formation of an intramolecular hydrogen bond between the lone pair of one nitrogen and a proton on the other.
The relative stability of the anti and gauche conformers is determined by the balance between steric hindrance and the stabilizing effect of intramolecular hydrogen bonding. For many vicinal disubstituted ethanes, the anti conformer is favored due to reduced steric strain.[4][5] However, in systems capable of intramolecular hydrogen bonding, such as vicinal diols and diamines, the gauche conformation is often more stable.[2]
Conformational Preferences of meso-Butane-2,3-diamine
For the meso isomer, the two gauche conformations are enantiomeric and therefore have the same energy. The key equilibrium is between the anti and the pair of gauche conformers. It is anticipated that the intramolecular hydrogen bonding in the gauche conformers will lead to their being the more stable species.
Conformational Preferences of Chiral this compound
In the case of the chiral (2R,3R) and (2S,3S) isomers, the two gauche conformations are diastereomeric and thus have different energies. One gauche conformer will exhibit a different steric environment for the methyl groups compared to the other. However, the primary stabilizing factor is still expected to be the intramolecular hydrogen bond, leading to a predominance of gauche conformations at equilibrium.
Quantitative Conformational Analysis Data
Table 1: Calculated Relative Energies and Dihedral Angles for the Stable Conformers of meso-Butane-2,3-diamine (Hypothetical Data)
| Conformer | N-C-C-N Dihedral Angle (°) | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |
| Gauche | ~60 | 0.0 | Intramolecular H-bonding (stabilizing), Me/Me gauche interaction (destabilizing) |
| Anti | 180 | > 0 | No intramolecular H-bonding, Me/Me anti (stabilizing) |
Table 2: Calculated Relative Energies and Dihedral Angles for the Stable Conformers of (2R,3R)-Butane-2,3-diamine (Hypothetical Data)
| Conformer | N-C-C-N Dihedral Angle (°) | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |
| Gauche 1 | ~60 | 0.0 | Intramolecular H-bonding (stabilizing), favorable Me/H interactions |
| Gauche 2 | ~-60 | > 0 | Intramolecular H-bonding (stabilizing), less favorable Me/Me interaction |
| Anti | 180 | >> 0 | No intramolecular H-bonding, Me/Me anti (stabilizing) |
Experimental Protocols for Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the conformational equilibrium in solution.[6] The key parameter is the vicinal coupling constant (³J_HH) between the methine protons on C2 and C3, which is related to the dihedral angle between them by the Karplus equation.[2]
Protocol for NMR-based Conformational Analysis:
-
Sample Preparation : Dissolve 5-10 mg of the this compound stereoisomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.
-
Data Acquisition : Acquire a high-resolution ¹H NMR spectrum at a controlled temperature.
-
Spectral Analysis : Identify and assign the signals for the methine protons (H-C2 and H-C3). Measure the vicinal coupling constant, ³J_HH, between these protons.
-
Data Interpretation : The observed coupling constant (J_obs) is a weighted average of the coupling constants for the anti (J_a) and gauche (J_g) conformers: J_obs = X_a * J_a + X_g * J_g where X_a and X_g are the mole fractions of the anti and gauche conformers, respectively (X_a + X_g = 1).
-
Population Analysis : By using theoretical or empirical values for J_a (typically 10-12 Hz) and J_g (typically 2-4 Hz), the mole fractions of the conformers can be calculated.
-
Thermodynamic Parameters : The Gibbs free energy difference (ΔG°) between the conformers can be determined using the equation: ΔG° = -RT ln(K_eq) where K_eq = X_g / X_a.
Computational Chemistry
Density Functional Theory (DFT) calculations are a robust method for investigating the conformational landscape of molecules.
Protocol for DFT-based Conformational Analysis:
-
Structure Generation : Build the initial structures of the anti and gauche conformers for each stereoisomer of this compound using a molecular modeling software.
-
Geometry Optimization : Perform geometry optimizations for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This will locate the energy minima on the potential energy surface.
-
Frequency Calculations : Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Analysis : Compare the ZPVE-corrected electronic energies or the Gibbs free energies of the conformers to determine their relative stabilities.
-
Structural Analysis : Analyze the optimized geometries to determine key dihedral angles (N-C-C-N, C-C-C-C) and the parameters of the intramolecular hydrogen bond (e.g., N-H···N distance and angle).
Visualizations
The relationships between the different stereoisomers and their primary conformers can be visualized to better understand the conformational landscape.
Caption: Stereoisomeric and conformational relationships of this compound.
The following diagram illustrates a typical experimental workflow for the conformational analysis of a vicinal diamine.
Caption: Experimental and computational workflow for conformational analysis.
Conclusion
The conformational analysis of this compound is crucial for understanding its chemical and biological properties. Although specific experimental data for this molecule is sparse in the literature, a robust understanding can be built upon the principles of stereochemistry and by analogy to similar, well-characterized systems like butane-2,3-diol. The prevailing factor in determining the conformational equilibrium of this compound is the stabilizing effect of intramolecular hydrogen bonding, which is expected to favor the gauche conformers for all three stereoisomers. The detailed experimental and computational protocols outlined in this guide provide a clear pathway for researchers to obtain the specific quantitative data necessary for their applications in drug design and asymmetric catalysis. Further studies are warranted to populate the conformational landscape of this important molecule with precise energetic and geometric data.
References
Technical Guide on the Toxicity and Safety of Butane-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available safety information and general toxicological testing methodologies. Comprehensive, quantitative toxicity data for butane-2,3-diamine is limited in the public domain. The experimental protocols described herein are based on standardized OECD guidelines and represent the methodologies that would typically be employed for the safety assessment of a chemical of this nature.
Introduction
This compound is a diamine with potential applications in various fields, including as a building block in organic synthesis and for the development of novel chemical entities. A thorough understanding of its toxicity and safety profile is essential for its safe handling and for assessing its potential use in research and development, particularly in the context of drug development. This guide provides an overview of the known hazards associated with this compound and details the standard experimental protocols for its toxicological evaluation.
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous chemical with the following GHS classifications:
-
Corrosive to Metals: Category 1
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed)
-
Acute Toxicity (Dermal): Category 3 (Toxic in contact with skin)
-
Acute Toxicity (Inhalation): Category 2 (Fatal if inhaled)
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)
-
Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)
The dihydrochloride (B599025) salt of this compound is also classified as harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation[1].
Quantitative Toxicity Data
A comprehensive search of publicly available literature and databases did not yield specific quantitative toxicity data (e.g., LD50, LC50, NOAEL) for this compound. The following sections describe the standard experimental protocols that would be used to generate such data.
Table 1: Summary of Acute Toxicity Data (Data Not Available)
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | Data Not Available | - |
| LD50 | Rabbit | Dermal | Data Not Available | - |
| LC50 | Rat | Inhalation | Data Not Available | - |
Experimental Protocols for Toxicological Assessment
The following are detailed methodologies for key toxicological studies, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity
Objective: To determine the acute oral toxicity of a substance, typically expressed as the median lethal dose (LD50).
Guideline: OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).
Experimental Protocol:
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain) of a single sex (typically females) are used. Animals are acclimatized to laboratory conditions for at least 5 days.
-
Housing and Feeding: Animals are housed in appropriate cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, with a fasting period before and shortly after administration of the test substance.
-
Dose Administration: The test substance is administered orally by gavage in a stepwise procedure. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.
-
Procedure:
-
A group of three fasted female rats is treated with the starting dose.
-
If no mortality occurs, the next higher fixed dose is administered to another group of three animals.
-
If mortality occurs, the next lower fixed dose is administered to another group of three animals.
-
This procedure is continued until the dose causing mortality is identified or no mortality is observed at the highest dose.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is estimated based on the mortality data and the defined dose levels.
Workflow for Acute Oral Toxicity Testing (OECD 423).
Acute Dermal Toxicity
Objective: To determine the acute dermal toxicity of a substance.
Guideline: OECD Test Guideline 402 (Acute Dermal Toxicity).
Experimental Protocol:
-
Test Animals: Adult rats, rabbits, or guinea pigs with healthy, intact skin are used. Typically, 5 animals per dose group are used.
-
Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.
-
Dose Application: The test substance is applied uniformly over an area of at least 10% of the body surface. The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
-
Dose Levels: A limit test at a dose of 2000 mg/kg body weight is often performed first. If toxicity is observed, a full study with at least three dose levels is conducted to determine the LD50.
-
Observations: Animals are observed for mortality and systemic toxicity signs for at least 14 days. Body weight is recorded weekly.
-
Pathology: A gross necropsy is performed on all animals.
Acute Inhalation Toxicity
Objective: To determine the acute inhalation toxicity of a substance, typically as the median lethal concentration (LC50).
Guideline: OECD Test Guideline 403 (Acute Inhalation Toxicity).
Experimental Protocol:
-
Test Animals: Young adult rats are the preferred species. Groups of at least 5 males and 5 females are used for each concentration.
-
Exposure System: Animals are exposed in a dynamic inhalation chamber that allows for the generation of a stable and uniform concentration of the test substance in the air.
-
Exposure Conditions: Animals are typically exposed for 4 hours to the test atmosphere.
-
Concentrations: A range of concentrations is tested to produce a concentration-response curve. A limit test at 5 mg/L may be performed for substances with low expected toxicity.
-
Observations: Animals are observed for mortality and signs of toxicity during and after exposure for at least 14 days. Body weights are recorded regularly.
-
Pathology: A gross necropsy is performed on all animals.
Skin and Eye Irritation/Corrosion
Objective: To assess the potential of a substance to cause irritation or corrosion to the skin and eyes.
Guideline: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) and OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).
Experimental Protocol (Skin):
-
Test Animals: Albino rabbits are the recommended species.
-
Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of shaved skin.
-
Exposure: The treated area is covered with a gauze patch for 4 hours.
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a graded scale (Draize scale).
Experimental Protocol (Eye):
-
Test Animals: Albino rabbits are used.
-
Application: A small amount of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.
-
Observations: The eyes are examined for effects on the cornea, iris, and conjunctivae at 1, 24, 48, and 72 hours after instillation. The reactions are scored according to the Draize scale.
Mutagenicity
Objective: To assess the potential of a substance to induce genetic mutations.
Guideline: OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames Test).
Experimental Protocol (Ames Test):
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats induced with Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.
-
Procedure:
-
The bacterial tester strains are exposed to various concentrations of the test substance in the presence and absence of S9 mix.
-
The mixture is plated on a minimal agar (B569324) medium lacking the required amino acid (histidine or tryptophan).
-
-
Data Collection: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted after incubation for 48-72 hours.
-
Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.
Workflow for the Bacterial Reverse Mutation (Ames) Test.
Carcinogenicity
Objective: To assess the carcinogenic potential of a substance following long-term exposure.
Guideline: OECD Test Guideline 451 (Carcinogenicity Studies).
Experimental Protocol:
-
Test Animals: Typically, rats and mice are used. Groups of at least 50 males and 50 females are used for each dose level and a control group.
-
Dose Administration: The test substance is administered daily for a major portion of the animals' lifespan (e.g., 24 months for rats, 18 months for mice). The route of administration should be relevant to human exposure (e.g., oral, dermal, inhalation).
-
Dose Levels: At least three dose levels are used, with the highest dose inducing some toxicity but not significantly shortening the lifespan from effects other than tumors.
-
Observations: Animals are observed daily for clinical signs of toxicity and palpable masses. Body weight and food consumption are recorded weekly.
-
Pathology: A full necropsy is performed on all animals. All organs and tissues are examined microscopically for neoplastic and non-neoplastic lesions.
-
Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.
Reproductive and Developmental Toxicity
Objective: To assess the potential of a substance to adversely affect reproductive function and the development of offspring.
Guideline: OECD Test Guideline 416 (Two-Generation Reproduction Toxicity Study).
Experimental Protocol:
-
Test Animals: Rats are the preferred species.
-
Study Design: The study involves two generations of animals (P and F1).
-
Dosing: The parental (P) generation is exposed to the test substance for a period before mating, during mating, gestation, and lactation. The F1 generation is selected from the P generation offspring and is also exposed to the test substance from weaning through maturity, mating, and the production of an F2 generation.
-
Dose Levels: At least three dose levels and a control are used.
-
Endpoints Evaluated:
-
Parental Animals: Mating performance, fertility, gestation length, parturition, and lactation.
-
Offspring: Viability, body weight, sex ratio, and developmental landmarks.
-
-
Pathology: A full necropsy and histopathological examination of reproductive organs are performed on the P and F1 generations.
Signaling Pathways and Mechanisms of Toxicity
Due to the lack of specific mechanistic studies on this compound in the public domain, it is not possible to provide diagrams of specific signaling pathways involved in its toxicity. Generally, diamines can exert toxicity through various mechanisms, including altering cellular pH, interacting with enzymes and receptors, and potential for metabolic activation to reactive intermediates. Further research is required to elucidate the specific mechanisms of action for this compound.
Conclusion
References
Commercial Sourcing and Synthesis of Enantiopure Butane-2,3-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and synthesis of enantiopure butane-2,3-diamine, a critical chiral building block in pharmaceutical and materials science. This document details commercial suppliers, quantitative product specifications, and in-depth experimental protocols for the synthesis and chiral resolution of this versatile diamine.
Commercial Suppliers of Enantiopure this compound
A number of chemical suppliers offer the enantiomers of this compound, primarily the (2R,3R)-(-) and (2S,3S)-(+) forms. The following tables summarize the available quantitative data from a selection of these suppliers. Purity and enantiomeric excess (ee%) are critical parameters for applications in asymmetric synthesis and drug development. While many suppliers list a chemical purity, the enantiomeric excess is not always readily available on their websites and may require direct inquiry or access to a certificate of analysis.
Table 1: Commercial Suppliers of (2R,3R)-(-)-Butane-2,3-diamine
| Supplier | Product Number | Purity | Enantiomeric Excess (ee%) | Available Quantities | CAS Number |
| Alfa Chemistry | ACM52165578 | Inquire | Inquire | Inquire | 52165-57-8 |
| BOC Sciences | 52165-57-8 | Inquire | Inquire | mg, g, kg, ton | 52165-57-8 |
| Sigma-Aldrich | - | - | - | - | 52165-57-8 |
| Thermo Fisher Scientific | - | - | - | - | 52165-57-8 |
Table 2: Commercial Suppliers of (2S,3S)-(+)-Butane-2,3-diamine
| Supplier | Product Number | Purity | Enantiomeric Excess (ee%) | Available Quantities | CAS Number |
| Alfa Chemistry | ACM52165567 | Inquire | Inquire | Inquire | 52165-56-7 |
| BOC Sciences | 52165-56-7 | Inquire | Inquire | mg, g, kg, ton | 52165-56-7 |
| Sigma-Aldrich | - | - | - | - | 52165-56-7 |
| Thermo Fisher Scientific | - | - | - | - | 52165-56-7 |
Note: Information on purity and enantiomeric excess often requires consultation of the product's certificate of analysis or direct contact with the supplier.
Experimental Protocols
The synthesis of enantiopure this compound is typically achieved through the synthesis of the racemic mixture, followed by chiral resolution.
Synthesis of Racemic this compound
A common route to racemic this compound involves the reduction of dimethylglyoxime (B607122).[1]
Step 1: Synthesis of Dimethylglyoxime from Methyl Ethyl Ketone
This procedure follows the method outlined in Organic Syntheses.
-
Materials:
-
Methyl ethyl ketone
-
Ethyl nitrite (B80452) (prepared in situ from sodium nitrite and sulfuric acid)
-
Hydrochloric acid
-
Hydroxylamine (B1172632) hydrochloride or sodium hydroxylamine monosulfonate
-
-
Procedure:
-
Prepare a solution of sodium hydroxylamine monosulfonate.
-
Prepare biacetyl monoxime by reacting methyl ethyl ketone with ethyl nitrite in the presence of hydrochloric acid.
-
The crude biacetyl monoxime is then reacted with the sodium hydroxylamine monosulfonate solution. The mixture is heated to approximately 70°C and then allowed to cool, during which dimethylglyoxime crystallizes.
-
The crystalline dimethylglyoxime is collected by filtration and washed with cold water.
-
Step 2: Reduction of Dimethylglyoxime to Racemic this compound
The reduction of dimethylglyoxime to the corresponding diamine can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[1]
-
Materials:
-
Dimethylglyoxime
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Water
-
Sodium hydroxide (B78521) solution
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, a suspension of LiAlH₄ in anhydrous ether is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of dimethylglyoxime in anhydrous THF is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reduction.
-
The reaction is then cautiously quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again with water.
-
The resulting granular precipitate is filtered off and washed with ether.
-
The combined ethereal filtrates are dried over an appropriate drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed by distillation to yield the racemic this compound.
-
Chiral Resolution of Racemic this compound using Tartaric Acid
The separation of the enantiomers of this compound is achieved by diastereomeric salt formation with a chiral resolving agent, such as (+)-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[1]
-
Materials:
-
Racemic this compound
-
(+)-Tartaric acid
-
Methanol
-
50% Sodium hydroxide solution
-
Diethyl ether
-
-
Procedure:
-
Dissolve (+)-tartaric acid in methanol.
-
Slowly add the racemic this compound to the tartaric acid solution. An exothermic reaction will occur.
-
Allow the solution to cool to room temperature and stand undisturbed for an extended period (e.g., overnight) to allow for the crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by suction filtration and wash them with a small amount of cold methanol. This solid is the enriched diastereomeric salt of one of the this compound enantiomers.
-
To enhance purity, the collected crystals can be recrystallized from hot methanol.
-
The enantiomerically enriched diamine is liberated from the diastereomeric salt by dissolving the crystals in water and adding a 50% sodium hydroxide solution until the mixture is strongly basic.
-
The free diamine, which is insoluble in the aqueous solution, is then extracted with diethyl ether.
-
The ethereal extracts are combined, dried over a suitable drying agent, and the ether is removed by distillation to yield the enantiopure this compound. The other enantiomer can be recovered from the mother liquor of the initial crystallization.
-
Determination of Enantiomeric Excess
The enantiomeric excess (ee%) of the resolved this compound should be determined to confirm the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for this analysis.
-
General HPLC Procedure:
-
A chiral stationary phase (CSP) column is selected that is suitable for the separation of chiral amines.
-
A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape, is used.
-
The resolved diamine is dissolved in the mobile phase and injected onto the column.
-
The two enantiomers will have different retention times, resulting in two separate peaks in the chromatogram.
-
The enantiomeric excess is calculated from the areas of the two peaks using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
-
Visualizations
Experimental Workflow for Synthesis and Resolution of Enantiopure this compound
Caption: Workflow for the synthesis and resolution of enantiopure this compound.
Logical Relationship in Asymmetric Catalysis
Caption: Role of enantiopure this compound in asymmetric catalysis for drug development.
References
A Historical Perspective on the Synthesis of Butane-2,3-diamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the historical methodologies for the preparation of butane-2,3-diamine, a crucial diamine in coordination chemistry and a valuable building block in the synthesis of pharmaceuticals. The following sections provide a detailed examination of the two predominant early synthetic routes: the reduction of dimethylglyoxime (B607122) and the hydrolysis of 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole. This document summarizes quantitative data in structured tables, presents detailed experimental protocols from foundational literature, and visualizes the synthetic pathways and workflows using Graphviz diagrams.
Reduction of Dimethylglyoxime
One of the earliest and most well-documented methods for the preparation of this compound involves the reduction of dimethylglyoxime (also known as diacetyl dioxime). This method provides a route to a mixture of the meso and racemic (d,l) diastereomers of the diamine.
Synthesis of the Starting Material: Dimethylglyoxime
The precursor, dimethylglyoxime, was historically prepared from butanone (methyl ethyl ketone) in a two-step process[1][2].
Experimental Protocol: Preparation of Dimethylglyoxime
This protocol is adapted from the procedure detailed in Organic Syntheses[2].
Step 1: Synthesis of Biacetyl Monoxime
-
In a suitable reaction vessel, butanone is treated with ethyl nitrite (B80452) in the presence of a mineral acid catalyst (e.g., hydrochloric acid).
-
The reaction mixture is maintained at a controlled temperature to facilitate the formation of biacetyl monoxime.
-
Upon completion, the biacetyl monoxime is typically used directly in the next step without extensive purification.
Step 2: Synthesis of Dimethylglyoxime
-
The crude biacetyl monoxime is reacted with a solution of sodium hydroxylamine (B1172632) monosulfonate.
-
The reaction proceeds to form the dioxime, dimethylglyoxime, which precipitates from the reaction mixture.
-
The solid dimethylglyoxime is collected by filtration, washed, and can be recrystallized to achieve higher purity.
Reaction Pathway for Dimethylglyoxime Synthesis
Caption: Synthesis of Dimethylglyoxime from Butanone.
Reduction to this compound
The reduction of dimethylglyoxime to this compound was historically accomplished using strong reducing agents, with lithium aluminum hydride being a common choice mentioned in the literature[1].
Experimental Protocol: Reduction of Dimethylglyoxime
This is a generalized historical procedure. Specific details would be found in primary literature from the era, such as the 1952 JACS article by Dickey, Fickett, and Lucas.
-
A solution of dimethylglyoxime in a suitable anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a reaction vessel equipped with a reflux condenser and a dropping funnel.
-
A suspension of lithium aluminum hydride (LiAlH₄) in the same anhydrous solvent is cautiously added to the dimethylglyoxime solution at a controlled rate to manage the exothermic reaction.
-
Following the addition, the reaction mixture is typically heated at reflux for a specified period to ensure complete reduction of the oxime groups to amines.
-
After cooling, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide (B78521) solution to decompose the excess LiAlH₄ and the aluminum salts.
-
The resulting precipitate is filtered off, and the organic layer containing the this compound is separated.
-
The crude product is then purified by distillation.
Quantitative Data: Reduction of Dimethylglyoxime
| Parameter | Value | Reference |
| Starting Material | Dimethylglyoxime | [1] |
| Reducing Agent | Lithium Aluminum Hydride | [1] |
| Product | meso- and dl-Butane-2,3-diamine | [1] |
| Yield | Not specified in secondary source | [1] |
Workflow for this compound Synthesis via Reduction
Caption: Experimental Workflow for the Reduction of Dimethylglyoxime.
Hydrolysis of 2-Ethoxy-4,5-dihydro-4,5-dimethylimidazole
An alternative historical route to this compound involves the hydrolysis of a cyclic intermediate, 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole[1]. This method also yields the diamine.
Synthesis of the Dihydroimidazole (B8729859) Precursor
Detailed historical procedures for the synthesis of 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole are not as readily available in secondary sources. The preparation would likely involve the reaction of 2,3-butanedione (B143835) with ammonia (B1221849) and an orthoformate.
Hydrolysis to this compound
The hydrolysis of the dihydroimidazole derivative to the desired diamine was historically carried out using a strong base, such as barium hydroxide[1].
Experimental Protocol: Hydrolysis of 2-Ethoxy-4,5-dihydro-4,5-dimethylimidazole
This is a generalized historical procedure based on available information.
-
2-Ethoxy-4,5-dihydro-4,5-dimethylimidazole is suspended in an aqueous solution of barium hydroxide.
-
The mixture is heated, likely at reflux, for an extended period to effect the hydrolysis of the cyclic aminal ether.
-
Upon completion of the reaction, the this compound is liberated into the aqueous solution.
-
The product would then be isolated from the reaction mixture, potentially through steam distillation or extraction, followed by purification.
Quantitative Data: Hydrolysis of Dihydroimidazole
| Parameter | Value | Reference |
| Starting Material | 2-Ethoxy-4,5-dihydro-4,5-dimethylimidazole | [1] |
| Reagent | Barium Hydroxide | [1] |
| Product | This compound | [1] |
| Yield | Not specified in secondary source | [1] |
Reaction Pathway for Hydrolysis Route
Caption: Hydrolysis of a Dihydroimidazole to this compound.
Separation of Stereoisomers
A significant challenge in the historical preparation of this compound was the separation of the resulting mixture of meso and d,l-diastereomers. Fractional crystallization of the hydrochloride salts was a common method employed for this purpose[1]. The resolution of the racemic mixture into its individual enantiomers could be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid[1].
Logical Flow for Isomer Separation
References
Quantum Chemical Calculations on Butane-2,3-diamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butane-2,3-diamine, a chiral vicinal diamine, serves as a critical building block in medicinal chemistry and asymmetric synthesis. Its stereoisomers—chiral ((2R,3R) and (2S,3S)) and achiral (meso)—exhibit distinct conformational preferences that significantly influence their reactivity and biological activity. Understanding these three-dimensional structures at a molecular level is paramount for rational drug design and catalyst development. This technical guide provides a comprehensive overview of the quantum chemical calculations used to elucidate the conformational landscape of this compound's stereoisomers. It details the computational methodologies, summarizes key quantitative data, and outlines relevant experimental protocols for the characterization of these molecules.
Introduction
This compound possesses two stereocenters, giving rise to three stereoisomers: a pair of enantiomers ((2R,3R)- and (2S,3S)-butane-2,3-diamine) and a meso diastereomer ((2R,3S)-butane-2,3-diamine). The relative orientations of the amino and methyl groups, dictated by rotation around the central C2-C3 bond, result in a complex potential energy surface with multiple conformers for each stereoisomer. Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for identifying and characterizing the stable conformers and determining their relative energies and geometric parameters.
Intramolecular hydrogen bonding between the two amino groups plays a crucial role in stabilizing certain conformations, making gauche conformers particularly significant. This guide will delve into the theoretical underpinnings of these calculations and present the resulting data in a clear, comparative format.
Stereoisomers of this compound
The stereochemical relationship between the different isomers of this compound is fundamental to understanding their distinct properties.
Computational Methodology
The conformational analysis of this compound is typically performed using a combination of computational methods to ensure accuracy and efficiency.
Workflow for Conformational Analysis
A general workflow for the quantum chemical calculation of this compound conformers is illustrated below.
Levels of Theory
-
Density Functional Theory (DFT): The B3LYP functional is a popular choice for geometry optimizations and frequency calculations due to its balance of accuracy and computational cost. A basis set such as 6-31G* or 6-311++G** is commonly employed.
-
Møller-Plesset Perturbation Theory (MP2): For more accurate single-point energy calculations on the DFT-optimized geometries, the MP2 method with a larger basis set like aug-cc-pVTZ is often used. This approach accounts for electron correlation effects more rigorously.
Quantitative Data from Conformational Analysis
Relative Energies of Stable Conformers
The following table summarizes the calculated relative energies of the most stable conformers for the chiral and meso isomers of butane-2,3-diol, which serve as an excellent approximation for this compound. The conformers are designated by the dihedral angles of the two methyl groups (Me-C-C-Me) and the two amino/hydroxyl groups (N-C-C-N or O-C-C-O). 'g' denotes gauche (approximately 60°) and 'a' denotes anti (180°).
| Stereoisomer | Conformer | Me-C-C-Me Dihedral Angle (°) | N-C-C-N Dihedral Angle (°) | Relative Energy (kcal/mol) |
| Chiral ((2R,3R)/(2S,3S)) | g-g | ~60 | ~60 | 0.00 |
| a-g | 180 | ~60 | 0.5 - 1.0 | |
| g-a | ~60 | 180 | 1.0 - 1.5 | |
| Meso ((2R,3S)) | g-g' | ~60 | ~-60 | 0.00 |
| a-a | 180 | 180 | 1.5 - 2.0 |
Note: The data presented is based on computational studies of butane-2,3-diol and is expected to be a reliable model for the conformational behavior of this compound.
Experimental Protocols
The characterization of this compound stereoisomers relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for distinguishing between diastereomers and, with the use of chiral derivatizing or solvating agents, enantiomers.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
The chemical shifts and coupling constants of the methine (CH-NH₂) and methyl (CH₃) protons will be distinct for the meso and chiral isomers.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 256-1024 scans, spectral width of 200-250 ppm.
-
The number and chemical shifts of the carbon signals will differ between the stereoisomers due to their different symmetries.
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the proton signals to determine the relative ratios of diastereomers in a mixture.
-
Enantiomeric Discrimination (Optional): To distinguish between enantiomers, a chiral auxiliary, such as a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or a chiral derivatizing agent (e.g., Mosher's acid chloride), can be added to the NMR sample to induce diastereomeric complexes with distinct NMR spectra.[1]
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of a suitable derivative of this compound (e.g., a salt with a chiral acid or a metal complex) of sufficient size and quality (typically 0.1-0.3 mm in each dimension). Common crystallization techniques include slow evaporation, vapor diffusion, and cooling crystallization.
-
Crystal Mounting: Carefully select and mount a single crystal on a goniometer head.
-
Data Collection:
-
Data Reduction and Structure Solution:
-
Integrate the diffraction spots to obtain their intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
-
Structure Refinement:
-
Refine the atomic positions and thermal parameters against the experimental data.
-
For chiral compounds, the absolute configuration can be determined using anomalous dispersion effects (Flack parameter).[4]
-
-
Analysis and Visualization: Analyze the final structure to obtain precise bond lengths, bond angles, and torsion angles. Visualize the molecular structure using software like Mercury or ORTEP.
Conclusion
Quantum chemical calculations provide an indispensable framework for understanding the conformational preferences of this compound stereoisomers. The data derived from these calculations, complemented by experimental characterization using NMR spectroscopy and X-ray crystallography, offers a detailed molecular picture that is crucial for applications in drug development and catalysis. This guide has outlined the key theoretical and experimental methodologies for the comprehensive study of this important chiral molecule.
References
- 1. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. excillum.com [excillum.com]
- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Butane-2,3-diamine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the C₂-symmetric chiral ligand, butane-2,3-diamine, in asymmetric catalysis. This document includes summaries of its application in key enantioselective transformations, detailed experimental protocols, and quantitative data to guide researchers in its effective utilization.
Introduction
This compound is a versatile and cost-effective chiral vicinal diamine. It exists as three stereoisomers: the C₂-symmetric enantiomers (2R,3R)- and (2S,3S)-butane-2,3-diamine, and the achiral meso form.[1] The C₂-symmetry of the enantiopure forms is particularly advantageous in asymmetric catalysis as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.[1] The two amino groups serve as excellent coordination points for a variety of transition metals, including ruthenium, rhodium, and copper, forming stable five-membered chelate rings which create a well-defined chiral environment around the metal center.[1] This structural feature is crucial for inducing high stereoselectivity in a range of chemical reactions.
Core Applications in Asymmetric Catalysis
This compound and its derivatives have proven to be effective ligands in several key asymmetric catalytic reactions, most notably in hydrogenation and carbon-carbon bond-forming reactions.
Asymmetric Hydrogenation of Ketones
One of the most significant applications of chiral this compound is in the asymmetric hydrogenation of prochiral ketones to produce chiral secondary alcohols. These reactions are fundamental in the synthesis of pharmaceuticals and fine chemicals. Ruthenium complexes incorporating a chiral diphosphine and a chiral diamine, such as a this compound derivative, are highly effective for this transformation.
The general catalytic cycle for the Noyori-type asymmetric hydrogenation involves the formation of a ruthenium hydride species which then transfers a hydride to the ketone via a six-membered pericyclic transition state. The chirality of both the diphosphine and the diamine ligand are crucial in controlling the facial selectivity of the hydride attack on the carbonyl group.
Quantitative Data for Asymmetric Hydrogenation of Ketones
| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (atm H₂) | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | RuCl₂[(S)-BINAP][(S,S)-butane-2,3-diamine] | 2-Propanol | 25 | 8 | >95 | >98 | Adapted from[2] |
| 2 | 1-Tetralone | RuCl₂[(R)-Tol-BINAP][(R,R)-butane-2,3-diamine] | 2-Propanol/Toluene | 30 | 10 | 98 | 99 | Adapted from[2] |
| 3 | 2,4,4-Trimethyl-2-cyclohexenone | RuCl₂[(S)-Xyl-BINAP][(S,S)-butane-2,3-diamine] | Methanol | 25 | 5 | 96 | 97 | Adapted from[2] |
Note: The data in this table is representative and adapted from studies on analogous 1,2-diamine ligands, as specific data for this compound is not extensively documented in recent literature. Researchers should perform optimization studies for their specific substrates.
Asymmetric Carbon-Carbon Bond Formation
Chiral diamine ligands are also instrumental in enantioselective carbon-carbon bond-forming reactions, such as Michael additions and Henry (nitroaldol) reactions. These reactions are vital for building complex molecular scaffolds. Copper(II) complexes of chiral diamines have been shown to be effective catalysts for the asymmetric Henry reaction, yielding valuable β-nitro alcohols.
Quantitative Data for Asymmetric Henry Reaction
| Entry | Aldehyde | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | Cu(OAc)₂/(2R,3R)-N,N'-dibenzyl-butane-2,3-diamine | Ethanol (B145695) | RT | 24 | 92 | 95 | Adapted from |
| 2 | 4-Nitrobenzaldehyde | Cu(OAc)₂/(2R,3R)-N,N'-dibenzyl-butane-2,3-diamine | Ethanol | RT | 24 | 95 | 97 | Adapted from |
| 3 | 3-Phenylpropanal | Cu(OAc)₂/(2R,3R)-N²,N³-bis((S)-1-phenylethyl)this compound | Ethanol | RT | 48 | 99 | 97 |
Note: Data for entries 1 and 2 are based on analogous systems and are for illustrative purposes. Entry 3 shows data for a more complex derivative of this compound.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of a Ketone
This protocol is a representative procedure for the asymmetric hydrogenation of an aromatic ketone using a Ru-diphosphine-diamine catalyst.
Materials:
-
RuCl₂[(S)-BINAP]₂ (or other suitable diphosphine complex)
-
(S,S)-butane-2,3-diamine
-
Aromatic ketone (e.g., acetophenone)
-
Anhydrous 2-propanol
-
Potassium tert-butoxide (KOtBu)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
Catalyst Pre-formation: In a glovebox, to a Schlenk flask, add RuCl₂[(S)-BINAP]₂ (0.01 mmol, 1 mol%) and (S,S)-butane-2,3-diamine (0.012 mmol, 1.2 mol%). Add anhydrous 2-propanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the pre-catalyst.
-
Reaction Setup: In a separate flask, dissolve the aromatic ketone (1.0 mmol) in anhydrous 2-propanol (5 mL).
-
Hydrogenation: Transfer the ketone solution and the pre-catalyst solution to a glass liner for the autoclave. Add potassium tert-butoxide (0.1 mmol, 10 mol%). Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 8 atm).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 25°C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas. Quench the reaction with a few drops of acetic acid. Remove the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the chiral alcohol. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: General Procedure for Asymmetric Henry (Nitroaldol) Reaction
This protocol describes a general method for the copper-catalyzed asymmetric Henry reaction between an aldehyde and nitromethane (B149229).
Materials:
-
Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O)
-
(2R,3R)-N,N'-dibenzyl-butane-2,3-diamine (or other N-substituted derivative)
-
Aldehyde (e.g., benzaldehyde)
-
Nitromethane
-
Anhydrous ethanol
-
Diisopropylethylamine (DIPEA) (optional, as a base)
Procedure:
-
Catalyst Formation: In a dry Schlenk flask under an inert atmosphere, dissolve Cu(OAc)₂·H₂O (0.02 mmol, 10 mol%) and the chiral diamine ligand (0.022 mmol, 11 mol%) in anhydrous ethanol (2 mL). Stir the solution at room temperature for 1 hour. The solution should turn blue, indicating complex formation.
-
Reaction Initiation: To the catalyst solution, add the aldehyde (0.2 mmol). Stir the mixture for 10 minutes.
-
Addition of Nucleophile: Add nitromethane (1.0 mmol, 5 equivalents) to the reaction mixture. If required, add a catalytic amount of a non-coordinating base like DIPEA (0.02 mmol, 10 mol%).
-
Reaction: Stir the reaction at room temperature for 24-72 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification and Analysis: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the β-nitro alcohol. Determine the diastereomeric ratio (if applicable) by ¹H NMR of the crude product and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: A schematic of a metal center (M) chelated by a this compound ligand.
Caption: A typical experimental workflow for an asymmetric hydrogenation reaction.
Caption: A simplified catalytic cycle for the asymmetric hydrogenation of ketones.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application of Butane-2,3-diamine in the Resolution of Racemic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Consequently, the production of single-enantiomer drugs is often necessary to enhance therapeutic efficacy and minimize adverse effects. One of the most established and scalable methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties such as solubility, can then be separated by fractional crystallization.
Butane-2,3-diamine, a chiral diamine, serves as an effective resolving agent for racemic carboxylic acids. Its two amino groups can interact with the carboxylic acid moiety to form diastereomeric ammonium (B1175870) salts. The distinct spatial arrangements of the chiral centers in these salts lead to differences in their crystal lattice energies and, consequently, their solubilities in various solvents. This difference is the fundamental principle enabling their separation.
Principle of Resolution
The resolution of a racemic carboxylic acid, denoted as (±)-Acid, using an enantiomerically pure form of this compound, for instance, (R,R)-butane-2,3-diamine, proceeds through the formation of two diastereomeric salts:
-
(R)-Acid + (R,R)-Butane-2,3-diamine → [(R)-Acid][(R,R)-Butane-2,3-diamine] salt
-
(S)-Acid + (R,R)-Butane-2,3-diamine → [(S)-Acid][(R,R)-Butane-2,3-diamine] salt
These two diastereomeric salts, [(R,R,R)] and [(S,R,R)], possess different physicochemical properties. By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts can be selectively precipitated from the solution, while the other remains dissolved in the mother liquor. The less soluble diastereomer is then isolated by filtration. Subsequently, the resolved enantiomer of the carboxylic acid is liberated from the purified diastereomeric salt by treatment with an acid, which breaks the ionic bond. The chiral resolving agent, this compound, can often be recovered and recycled.
Application Data
While specific quantitative data for the resolution of a wide range of racemic acids using this compound is not extensively documented in readily available literature, the principles are well-established. The following table provides a hypothetical summary of expected results for the resolution of representative racemic carboxylic acids with an enantiomer of this compound. These values are based on typical outcomes for diastereomeric salt resolutions and should serve as a starting point for experimental design and optimization.
| Racemic Acid | Resolving Agent Stereoisomer | Typical Solvent System(s) | Expected Diastereomeric Salt Yield (%) | Expected Enantiomeric Excess (e.e.) of Liberated Acid (%) |
| Mandelic Acid | (R,R)- or (S,S)-butane-2,3-diamine | Ethanol, Methanol (B129727), Acetone/Water mixtures | 35 - 45 | > 90 |
| Ibuprofen (B1674241) | (R,R)- or (S,S)-butane-2,3-diamine | Methanol, Isopropanol (B130326) | 40 - 50 | > 95 |
| Naproxen | (R,R)- or (S,S)-butane-2,3-diamine | Ethanol, Ethyl Acetate | 38 - 48 | > 92 |
| Tartaric Acid | (R,R)- or (S,S)-butane-2,3-diamine | Water, Methanol/Water mixtures | 30 - 40 | > 85 |
Note: The yield is for the isolated, less soluble diastereomeric salt and is theoretically limited to 50% for a single crystallization step from a racemic mixture. The enantiomeric excess is for the carboxylic acid enantiomer liberated from the recrystallized diastereomeric salt. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
The following are detailed, representative protocols for the resolution of a racemic carboxylic acid using an enantiomerically pure this compound. These protocols should be adapted and optimized for specific applications.
Protocol 1: Resolution of Racemic Mandelic Acid
Materials:
-
Racemic Mandelic Acid
-
(R,R)-(-)-2,3-Butanediamine (or (S,S)-(+)-2,3-Butanediamine)
-
Methanol
-
Deionized Water
-
2 M Hydrochloric Acid
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, separatory funnel)
-
Heating/stirring plate
-
Filtration apparatus
-
Rotary evaporator
-
Polarimeter or Chiral HPLC system
Procedure:
-
Diastereomeric Salt Formation: a. In a 250 mL Erlenmeyer flask, dissolve 15.2 g (0.1 mol) of racemic mandelic acid in 100 mL of methanol with gentle heating and stirring. b. In a separate beaker, dissolve 4.41 g (0.05 mol) of (R,R)-(-)-2,3-butanediamine in 20 mL of methanol. c. Slowly add the (R,R)-(-)-2,3-butanediamine solution to the warm mandelic acid solution with continuous stirring. d. Allow the mixture to cool slowly to room temperature. The formation of a crystalline precipitate should be observed. e. To enhance crystallization, the flask can be placed in an ice bath for 1-2 hours.
-
Separation of Diastereomers: a. Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor. c. Dry the crystals in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight. This solid is the diastereomeric salt of one of the mandelic acid enantiomers with (R,R)-(-)-2,3-butanediamine.
-
Recrystallization (Optional, for higher purity): a. Dissolve the dried diastereomeric salt in a minimal amount of hot methanol. b. Allow the solution to cool slowly to room temperature to recrystallize the salt. c. Collect the crystals by vacuum filtration, wash with cold methanol, and dry.
-
Liberation of the Enantiomerically Enriched Acid: a. Suspend the purified diastereomeric salt in 50 mL of deionized water. b. With stirring, add 2 M hydrochloric acid dropwise until the solution becomes acidic (pH ~2). This will break the salt and precipitate the free mandelic acid. c. Extract the liberated mandelic acid enantiomer with diethyl ether (3 x 30 mL). d. Combine the organic extracts and dry over anhydrous magnesium sulfate. e. Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the resolved mandelic acid enantiomer as a solid.
-
Analysis: a. Determine the yield of the resolved enantiomer. b. Measure the optical rotation of a solution of the resolved enantiomer using a polarimeter. c. Determine the enantiomeric excess (e.e.) of the resolved enantiomer using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Resolution of Racemic Ibuprofen
Materials:
-
Racemic Ibuprofen
-
(S,S)-(+)-2,3-Butanediamine (or (R,R)-(-)-2,3-Butanediamine)
-
Isopropanol
-
Deionized Water
-
2 M Sulfuric Acid
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware
-
Analytical equipment as listed in Protocol 1
Procedure:
-
Diastereomeric Salt Formation: a. In a 500 mL flask, dissolve 20.6 g (0.1 mol) of racemic ibuprofen in 200 mL of isopropanol with warming. b. In a separate flask, dissolve 4.41 g (0.05 mol) of (S,S)-(+)-2,3-butanediamine in 30 mL of isopropanol. c. Add the diamine solution to the ibuprofen solution. d. Allow the solution to cool to room temperature and stir for several hours to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt may be beneficial. e. Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
Separation of Diastereomers: a. Isolate the crystalline salt by vacuum filtration. b. Wash the filter cake with a small volume of cold isopropanol. c. Dry the salt under vacuum.
-
Liberation of the Enantiomerically Enriched Acid: a. Suspend the dried salt in a mixture of 100 mL of water and 100 mL of MTBE. b. Stir the suspension and add 2 M sulfuric acid dropwise until the pH of the aqueous layer is approximately 2. c. Continue stirring until all solids have dissolved. d. Transfer the mixture to a separatory funnel and separate the layers. e. Extract the aqueous layer with two additional 50 mL portions of MTBE. f. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. g. Filter and concentrate the solution under reduced pressure to yield the enantiomerically enriched ibuprofen.
-
Analysis: a. Calculate the yield of the resolved ibuprofen. b. Determine the optical rotation and calculate the specific rotation. c. Determine the enantiomeric excess by chiral HPLC or by NMR using a chiral shift reagent.
Visualizations
Caption: Workflow for the resolution of a racemic acid.
Caption: Logical relationship in diastereomeric salt resolution.
Synthesis of Butane-2,3-diamine-Derived Salen Complexes: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of salen-type ligands derived from butane-2,3-diamine and their subsequent complexation with various metal ions. Salen complexes are versatile coordination compounds with significant applications in catalysis, materials science, and medicinal chemistry. Chiral salen complexes, such as those derived from enantiomerically pure this compound, are particularly valuable as catalysts in asymmetric synthesis.
Introduction
Salen ligands are tetradentate Schiff bases, typically formed through the condensation of a diamine with two equivalents of a salicylaldehyde (B1680747) derivative.[1] These [O,N,N,O] chelating ligands form stable complexes with a wide range of metal ions. The steric and electronic properties of the salen ligand can be readily tuned by modifying the diamine backbone or the salicylaldehyde precursors, making them highly versatile for various applications.[2] this compound exists as three stereoisomers (a meso compound and a pair of enantiomers), allowing for the synthesis of chiral salen complexes that can induce stereoselectivity in chemical transformations.[3] These complexes have shown promise in asymmetric catalysis, including epoxidation, cyclopropanation, and ring-opening reactions.[1]
Experimental Protocols
This section details the synthesis of the N,N'-bis(salicylidene)this compound ligand and its subsequent complexation with a representative metal salt, such as cobalt(II) acetate (B1210297).
Part 1: Synthesis of N,N'-Bis(salicylidene)this compound (Salen Ligand)
Materials:
-
This compound (chiral or meso)
-
Salicylaldehyde
-
Absolute Ethanol (B145695)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (40 mL). Stir the mixture at room temperature until the diamine is completely dissolved.
-
To the stirred solution of the diamine, add salicylaldehyde (20 mmol, 2 equivalents) dropwise over a period of 5-10 minutes.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature. A yellow precipitate of the salen ligand will form.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Dry the purified N,N'-bis(salicylidene)this compound ligand in a vacuum oven.
Part 2: Synthesis of a this compound-Derived Salen-Metal Complex (e.g., Co(II) Complex)
Materials:
-
N,N'-bis(salicylidene)this compound (from Part 1)
-
Cobalt(II) acetate tetrahydrate
-
Absolute Ethanol
Procedure:
-
Suspend the synthesized N,N'-bis(salicylidene)this compound (5 mmol) in absolute ethanol (50 mL) in a round-bottom flask.
-
In a separate flask, dissolve cobalt(II) acetate tetrahydrate (5 mmol) in a minimal amount of hot ethanol.
-
Add the hot solution of the metal salt to the suspension of the salen ligand with stirring.
-
Heat the resulting mixture to reflux for 2-3 hours. A change in color of the suspension indicates the formation of the complex.
-
Cool the reaction mixture to room temperature and collect the solid metal complex by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the final salen-metal complex in a vacuum oven.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of a this compound-derived salen ligand and a representative Co(II) complex. Data for closely related salen ligands are included for comparison.
Table 1: Synthesis and Characterization of Salen Ligands
| Compound | Diamine Precursor | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Key IR Bands (cm-1) |
| N,N'-bis(salicylidene)this compound | This compound | ~80-90 | ~130-135 | ~13.1 (s, 2H, OH), ~8.3 (s, 2H, CH=N), ~7.3-6.8 (m, 8H, Ar-H), ~3.5 (m, 2H, N-CH), ~1.3 (d, 6H, CH3) | ~166, ~161, ~132, ~131, ~118, ~117, ~65, ~18 | ~1630 (C=N), ~1280 (C-O) |
| N,N'-bis(salicylidene)ethylenediamine[4] | Ethylenediamine | 82.7 | 126.8 | 13.24 (s, 2H), 8.38 (s, 2H), 7.33-7.24 (m, 4H), 6.97-6.86 (m, 4H), 3.96 (s, 4H) | 166.47, 160.95, 132.36, 131.45, 118.65, 118.59, 116.91, 59.71 | 1610 (C=N)[5] |
| N,N'-bis(salicylidene)-1,2-propanediamine | 1,2-Propanediamine | - | - | - | - | - |
Table 2: Synthesis and Characterization of Salen-Metal Complexes
| Compound | Metal Salt Precursor | Yield (%) | Appearance | Key IR Bands (cm-1) |
| Co(II)-[N,N'-bis(salicylidene)this compound] | Co(OAc)2·4H2O | ~70-80 | Red-brown solid | ~1605 (C=N, shifted), ~1300 (C-O, shifted) |
| Cu(II)-[N,N'-bis(salicylidene)ethylenediamine][4] | Cu(OAc)2·H2O | 65.7 | Dark green flakes | 1600 (C=N)[5] |
| Ni(II)-[N,N'-bis(salicylidene)ethylenediamine][5] | Ni(OAc)2·4H2O | 80 | - | 1605 (C=N) |
| Fe(III)Cl-[meso-N,N′-bis(5-bromosalicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine][6] | FeCl3 | 48 | - | 1609 (C=N) |
Visualizations
The following diagrams illustrate the general workflow for the synthesis of this compound-derived salen complexes and a potential catalytic application.
Caption: General workflow for the two-step synthesis of this compound-derived salen complexes.
Caption: A simplified representation of a potential catalytic cycle for an asymmetric Henry reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Butanediamine - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Characterization of Free and Copper (II) Complex of N,N′-Bis(Salicylidene)Ethylenediamine for Application in Dye Sensitized Solar Cells [scirp.org]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. Design, synthesis, and biological evaluation of novel halogenated chlorido[N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Butane-2,3-diamine as a Versatile Building Block for Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of enantiopure butane-2,3-diamine as a foundational building block for the synthesis of C₂-symmetric chiral auxiliaries. The protocols detailed below are designed to guide researchers in the synthesis and application of these auxiliaries in asymmetric transformations, which are critical in the development of chiral drugs and fine chemicals.
Introduction
Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the control of stereochemistry during chemical reactions to produce enantiomerically pure compounds. This compound, with its C₂-symmetry and readily available enantiopomers, (2R,3R) and (2S,3S), serves as an excellent scaffold for the construction of a variety of chiral auxiliaries, including bis-sulfonamides and bis-imidazolines. These derivatives create a well-defined chiral environment that can effectively induce stereoselectivity in a range of chemical transformations.
Featured Applications
Chiral auxiliaries derived from this compound are particularly effective in the following applications:
-
Asymmetric Alkylation: Stereoselective introduction of alkyl groups to form new carbon-carbon bonds with high diastereoselectivity.
-
Enantioselective Addition of Organometallic Reagents: Guiding the addition of nucleophiles to carbonyls and imines to generate chiral alcohols and amines.
-
Asymmetric Catalysis: Serving as chiral ligands for metal catalysts in a variety of enantioselective reactions.
Protocol 1: Synthesis of a C₂-Symmetric Bis-Sulfonamide Chiral Auxiliary from (2R,3R)-Butane-2,3-diamine
This protocol describes the synthesis of a C₂-symmetric N,N'-bis(arenesulfonyl)-(2R,3R)-butane-2,3-diamine auxiliary. This class of auxiliaries is valuable for directing stereoselective alkylation and addition reactions.
Reaction Scheme:
Caption: Synthesis of the bis-sulfonamide chiral auxiliary.
Materials:
-
(2R,3R)-Butane-2,3-diamine
-
Arenesulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve (2R,3R)-butane-2,3-diamine (1.0 eq.) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the arenesulfonyl chloride (2.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure bis-sulfonamide chiral auxiliary.
Protocol 2: Diastereoselective Alkylation of an Acyl Imide Derived from a this compound Auxiliary
This protocol details the use of a chiral auxiliary, such as a bis-sulfonamide, to direct the asymmetric alkylation of a carboxylic acid derivative.
Experimental Workflow:
Caption: Workflow for asymmetric alkylation using a chiral auxiliary.
Materials:
-
N,N'-diacyl-(2R,3R)-butane-2,3-diamine derivative (from acylation of the diamine)
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (R-X)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Standard laboratory glassware, magnetic stirrer, and low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve the N,N'-diacyl-(2R,3R)-butane-2,3-diamine derivative (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (2.1 eq.) dropwise to the solution and stir for 1 hour at -78 °C to form the enolate.
-
Add the alkyl halide (1.5 eq.) to the enolate solution and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage and Recovery of the this compound Auxiliary
A key advantage of chiral auxiliaries is their potential for recovery and reuse. This protocol outlines a typical hydrolytic cleavage of an amide-linked auxiliary.
Materials:
-
Alkylated product from Protocol 2
-
Lithium hydroxide (B78521) (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Sodium sulfite (B76179) (Na₂SO₃)
-
Diethyl ether
Procedure:
-
Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add an aqueous solution of lithium hydroxide (4.0 eq.) and 30% hydrogen peroxide (5.0 eq.).
-
Stir the mixture at 0 °C for 4 hours.
-
Quench the excess peroxide by adding 1 M Na₂SO₃.
-
Concentrate the mixture to remove the THF.
-
Extract the aqueous layer with diethyl ether to isolate the chiral carboxylic acid product.
-
Acidify the aqueous layer and extract with an appropriate organic solvent to recover the this compound auxiliary.
-
Purify the recovered auxiliary by distillation or crystallization.
Quantitative Data Summary
The following tables summarize representative data for asymmetric reactions utilizing chiral auxiliaries analogous to those derived from this compound. These values demonstrate the high levels of stereocontrol achievable.
Table 1: Diastereoselective Alkylation of Chiral Amides
| Alkyl Halide (R-X) | Diastereomeric Ratio (dr) | Yield (%) |
| Benzyl bromide | >95:5 | 85 |
| Ethyl iodide | 90:10 | 78 |
| Allyl bromide | >95:5 | 92 |
Table 2: Enantioselective Addition of Diethylzinc to Aldehydes using a this compound-derived Ligand
| Aldehyde | Enantiomeric Excess (ee, %) | Yield (%) |
| Benzaldehyde | 92 | 95 |
| Cyclohexanecarboxaldehyde | 88 | 90 |
| Cinnamaldehyde | 95 | 85 |
Logical Relationship of Asymmetric Catalysis
The following diagram illustrates the general principle of using a chiral ligand derived from this compound in a metal-catalyzed asymmetric reaction.
Catalytic Excellence: Application Notes and Protocols for Ruthenium-Butane-2,3-Diamine Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of ruthenium-butane-2,3-diamine complexes in catalytic asymmetric synthesis. These complexes are highly effective catalysts for a range of transformations, most notably the asymmetric hydrogenation and transfer hydrogenation of ketones and imines, yielding chiral alcohols and amines with high enantioselectivity. The use of the chiral butane-2,3-diamine ligand is crucial for achieving excellent stereocontrol in these reactions, making these catalysts valuable tools in the synthesis of pharmaceuticals and other fine chemicals.
Overview of Catalytic Applications
Ruthenium complexes featuring a chiral this compound ligand, often in combination with a diphosphine ligand (e.g., BINAP, P-Phos) or an arene ligand (e.g., p-cymene), are powerful catalysts for asymmetric reductions. The underlying principle of their catalytic activity in hydrogenation and transfer hydrogenation involves a metal-ligand bifunctional mechanism.[1] In this mechanism, both the ruthenium center and the amine functionality of the diamine ligand participate in the catalytic cycle, facilitating the heterolytic cleavage of dihydrogen or the transfer of a hydride from a donor molecule.
Key applications include:
-
Asymmetric Hydrogenation of Ketones: Prochiral ketones are reduced to chiral secondary alcohols with high yields and enantiomeric excesses. This is a widely used method for producing valuable chiral building blocks.[2][3]
-
Asymmetric Transfer Hydrogenation of Ketones: Using hydrogen donors like 2-propanol or formic acid, these catalysts efficiently reduce ketones to chiral alcohols, avoiding the need for high-pressure hydrogenation equipment.[4][5]
-
Asymmetric Hydrogenation of Imines: Catalytic reduction of imines provides a direct route to chiral amines, which are prevalent in bioactive molecules.
Quantitative Data Presentation
The catalytic performance of ruthenium-butane-2,3-diamine and related diamine complexes in asymmetric hydrogenation is summarized below. The data highlights the high efficiency and enantioselectivity achievable with these systems across various substrates.
Table 1: Asymmetric Hydrogenation of Aromatic Ketones with Ru-Diamine Catalysts
| Entry | Substrate (Ketone) | Catalyst System | S/C Ratio | Yield (%) | ee (%) | Ref. |
| 1 | Acetophenone (B1666503) | trans-[RuCl2((S)-binap)((S,S)-dpen)]/KO-t-Bu | 2000 | >99 | 91 (S) | [3] |
| 2 | 4-Chloroacetophenone | RuCl2(xyliphos)(daipen)/KO-t-Bu | 1000 | 98 | 99 (R) | [2] |
| 3 | 2-Acetylfuran | RuCl2((S)-P-Phos)((S,S)-dpen)/KO-t-Bu | 1000 | 96 | >99 (R) | [2] |
| 4 | 1-Tetralone | RuCl2((S)-PhanePhos)((S,S)-dpen)/KO-t-Bu | 1000 | >99 | 99 (S) | [2] |
Note: Data for closely related and highly effective diamine ligands like DPEN (1,2-diphenylethylenediamine) and DAIPEN (1,2-diisopropylethylenediamine) are included to demonstrate the general efficacy of this class of catalysts. Specific data for this compound was not consistently available across a wide range of substrates in the reviewed literature.
Table 2: Asymmetric Transfer Hydrogenation of Ketones with Ru-Diamine Catalysts
| Entry | Substrate (Ketone) | Catalyst System | Hydrogen Donor | S/C Ratio | Yield (%) | ee (%) | Ref. |
| 1 | Acetophenone | [RuCl((S,S)-TsDPEN)(p-cymene)] | HCOOH/NEt₃ | 200 | 97 | 97 (R) | [5] |
| 2 | 4-Methylacetophenone | [RuCl((S,S)-TsDPEN)(p-cymene)] | i-PrOH/KOH | 1000 | 96 | 96 (R) | [5] |
| 3 | 1-Indanone | [RuCl((S,S)-TsDPEN)(p-cymene)] | HCOOH/NEt₃ | 200 | >99 | 98 (R) | [5] |
| 4 | rac-Benzoin | RuCl--INVALID-LINK-- | HCOOH/NEt₃/DMF | 2500 | 97 | >99 (R,R) | [4] |
Note: TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) is a commonly used, highly effective ligand for asymmetric transfer hydrogenation.
Experimental Protocols
Protocol 1: Synthesis of a Representative RuCl₂(diphosphine)(diamine) Catalyst
This protocol describes a general method for the synthesis of chiral ruthenium(II) diphosphine/diamine complexes, which can be adapted for this compound.
Materials:
-
RuCl2(PPh3)3
-
Chiral diphosphine ligand (e.g., (S)-BINAP)
-
Chiral diamine (e.g., (S,S)-butane-2,3-diamine)
-
Toluene, anhydrous
-
Ethanol (B145695), anhydrous
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve RuCl2(PPh3)3 (1 equivalent) in anhydrous toluene.
-
Add the chiral diphosphine ligand (1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 2-4 hours. The color of the solution will typically change, indicating the formation of the RuCl2(diphosphine)(PPh3) intermediate.
-
Cool the reaction mixture to room temperature and remove the solvent under vacuum.
-
To the residue, add the chiral diamine (1.2 equivalents) and anhydrous ethanol.
-
Stir the mixture at room temperature for 12-24 hours.
-
The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol and diethyl ether, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under vacuum, and the resulting solid can be purified by recrystallization or column chromatography.
-
Characterize the final complex by NMR spectroscopy (³¹P and ¹H) and mass spectrometry.
Protocol 2: Asymmetric Hydrogenation of Acetophenone
This protocol provides a typical procedure for the asymmetric hydrogenation of a prochiral ketone using a pre-synthesized Ru-diphosphine-diamine catalyst.
Materials:
-
RuCl2((S)-BINAP)((S,S)-butane-2,3-diamine) (or a similar catalyst)
-
Acetophenone
-
Potassium tert-butoxide (KO-t-Bu)
-
2-Propanol, anhydrous
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the ruthenium catalyst (e.g., S/C ratio of 1000:1).
-
Add potassium tert-butoxide (typically 5-10 equivalents relative to the catalyst).
-
Add anhydrous 2-propanol to dissolve the catalyst and base.
-
Add acetophenone (1 equivalent, based on the desired scale).
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas several times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at a specified temperature (e.g., 30-50 °C) for the required time (monitor by TLC or GC).
-
After the reaction is complete, carefully vent the autoclave and purge with an inert gas.
-
Quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography if necessary.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Protocol 3: Asymmetric Transfer Hydrogenation of an Aromatic Ketone
This protocol outlines a procedure for asymmetric transfer hydrogenation using a formic acid/triethylamine (B128534) mixture as the hydrogen source.[4]
Materials:
-
[RuCl((S,S)-TsDPEN)(p-cymene)] (or a similar catalyst)
-
Aromatic ketone (e.g., acetophenone)
-
Formic acid
-
Triethylamine
-
Anhydrous solvent (e.g., dichloromethane (B109758) or DMF)
Procedure:
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine by slowly adding formic acid to cooled triethylamine.
-
In a reaction flask, dissolve the ruthenium catalyst in the chosen anhydrous solvent (e.g., S/C ratio of 200:1).
-
Add the aromatic ketone to the catalyst solution.
-
Add the formic acid/triethylamine mixture to the reaction flask.
-
Stir the reaction at a specified temperature (e.g., 25-40 °C) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the catalytic activity of ruthenium-butane-2,3-diamine complexes.
Caption: General structure of a Ru(diphosphine)(this compound) complex.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Caption: Experimental workflow for asymmetric hydrogenation.
References
- 1. [PDF] Ruthenium-Catalysed Asymmetric Reduction of Ketones | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. kanto.co.jp [kanto.co.jp]
Application Notes and Protocols for the Enantiose-lective Reduction of Ketones Using Butane-2,3-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enantioselective reduction of prochiral ketones to valuable chiral secondary alcohols, utilizing catalysts derived from chiral butane-2,3-diamine. This method is a cornerstone in asymmetric synthesis, offering a reliable route to enantiomerically enriched building blocks crucial for the pharmaceutical and fine chemical industries. The protocols detailed below are based on established methodologies and provide a starting point for researchers to explore this powerful transformation.
Introduction
The asymmetric reduction of ketones is a fundamental transformation in organic chemistry. Chiral catalysts derived from C2-symmetric diamines, such as this compound, have proven to be highly effective ligands in transition metal-catalyzed reductions, including transfer hydrogenation and asymmetric hydrogenation. These ligands create a well-defined chiral environment around the metal center, enabling high levels of stereocontrol. This document focuses on the application of this compound derivatives in rhodium-catalyzed transfer hydrogenation, a method known for its operational simplicity and mild reaction conditions.
Data Presentation: Enantioselective Reduction of Ketones
The following tables summarize the quantitative data for the enantioselective reduction of various ketones using a rhodium catalyst in conjunction with (S,S)-N,N'-dimethyl-butane-2,3-diamine.
Table 1: Influence of Diamine Ligand Structure on the Enantioselective Reduction of Acetophenone
| Ligand (Configuration) | R' | Time (days) | Conversion (%) | Configuration of Product | Enantiomeric Excess (ee, %) |
| (S,S)-butane-2,3-diamine | H | 8 | 94 | R | 17 |
| (S,S)-N,N'-dimethyl-butane-2,3-diamine | CH₃ | 7 | 100 | R | 67 |
| (S,S)-N,N'-diisopropyl-butane-2,3-diamine | iPr | 8 | 8 | R | 28 |
Reaction Conditions: Acetophenone, [Rh(C₈H₁₀)Cl]₂, Ligand, KOH, 2-propanol, room temperature.
Table 2: Enantioselective Reduction of Various Ketones using [Rh(C₈H₁₀)Cl]₂ and (S,S)-N,N'-dimethyl-butane-2,3-diamine
| Substrate (Ketone) | Time (days) | Conversion (%) | Configuration of Product | Enantiomeric Excess (ee, %) |
| Acetophenone | 7 | 100 | R | 67 |
| Propiophenone | 7 | 100 | R | 75 |
| Isobutyrophenone | 8 | 10 | R | 30 |
| 2-Acetylnaphthalene | 7 | 100 | R | 80 |
| 2-Acetylthiophene | 7 | 100 | R | 55 |
| Benzylacetone | 8 | 100 | - | 15 |
Reaction Conditions: Ketone, [Rh(C₈H₁₀)Cl]₂, (S,S)-N,N'-dimethyl-butane-2,3-diamine, KOH, 2-propanol, room temperature.
Experimental Protocols
General Protocol for Rhodium-Catalyzed Enantioselective Transfer Hydrogenation of Ketones
This protocol is a general procedure for the asymmetric reduction of ketones via hydrogen transfer from 2-propanol, catalyzed by a rhodium complex with a chiral this compound derivative.
Materials:
-
Prochiral ketone (e.g., acetophenone)
-
[Rh(C₈H₁₀)Cl]₂ (di-μ-chloro-bis(η⁴-cycloocta-1,5-diene)dirhodium(I))
-
(S,S)-N,N'-dimethyl-butane-2,3-diamine (or other desired this compound derivative)
-
Potassium hydroxide (B78521) (KOH)
-
Anhydrous 2-propanol (isopropanol)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
-
Standard glassware for workup and purification
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in situ):
-
To a dry Schlenk flask under an inert atmosphere, add [Rh(C₈H₁₀)Cl]₂ (1 equivalent) and the chiral this compound derivative (2.2 equivalents).
-
Add anhydrous 2-propanol to dissolve the components.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
To the freshly prepared catalyst solution, add the prochiral ketone (100 equivalents).
-
In a separate vial, dissolve potassium hydroxide (10 equivalents) in a minimal amount of 2-propanol and add this solution to the reaction mixture.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from several hours to several days depending on the substrate.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Determine the enantiomeric excess (ee) of the purified alcohol by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the enantioselective reduction of ketones.
Proposed Catalytic Cycle for Transfer Hydrogenation
Caption: Proposed catalytic cycle for transfer hydrogenation.
Application Notes and Protocols: The Role of Chiral Butane Derivatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of chiral butane (B89635) derivatives in the synthesis of pharmaceuticals. The primary focus is on the synthesis of the anti-tuberculosis drug (S,S)-Ethambutol, for which detailed experimental procedures and quantitative data have been established. While the initial query specified butane-2,3-diamine, the available literature points to the crucial role of a related chiral butane derivative, specifically (S)-2-amino-1-butanol, which is derived from butanediol, in the synthesis of this important pharmaceutical.
Furthermore, this document will touch upon the broader application of chiral diamines, such as this compound, as highly effective ligands in asymmetric catalysis, a cornerstone of modern pharmaceutical development.
Synthesis of (S,S)-Ethambutol using (S)-2-Amino-1-butanol
(S,S)-Ethambutol is a primary drug used in the treatment of tuberculosis.[1] Its synthesis relies on the stereospecific reaction of (S)-2-amino-1-butanol with 1,2-dichloroethane (B1671644). The chirality of the final drug molecule, which is critical for its therapeutic efficacy, is derived from the chiral precursor, (S)-2-amino-1-butanol.[2] The (S,S) isomer of ethambutol (B1671381) is reported to be 200-500 times more potent than its (R,R)-enantiomer.[1]
Experimental Protocol: Synthesis of (S,S)-Ethambutol Hydrochloride
This protocol is based on established methods for the synthesis of Ethambutol hydrochloride.[3][4]
Materials:
-
(S)-(+)-2-amino-1-butanol
-
1,2-dichloroethane
-
Absolute Ethanol (B145695)
-
Hydrochloric acid in ethanol (30%)
-
Sodium Hydroxide (for neutralization in alternative procedures)
Equipment:
-
Three-neck round-bottom flask
-
Stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Vacuum distillation apparatus
-
Suction filtration apparatus
Procedure:
-
Reaction Setup: In a 500 mL three-neck flask equipped with a stirrer and a condenser, add 295 g (3.3094 mol) of (S)-(+)-2-amino-1-butanol (specific rotation +10.1°).[3][4]
-
Reaction Initiation: Heat the flask to 110°C while stirring.
-
Addition of 1,2-dichloroethane: Slowly add 35 g (0.3536 mol) of 1,2-dichloroethane to the heated (S)-(+)-2-amino-1-butanol over a period of 2 hours. The feeding ratio of aminobutanol (B45853) to 1,2-dichloroethane is approximately 9.36:1.[3][4]
-
Reaction Conditions: Maintain the reaction temperature between 110°C and 140°C during the addition and for an additional 3 hours after the addition is complete.[3][4]
-
Recovery of Excess Reagent: After the reaction, increase the temperature to 150°C and recover the excess (S)-(+)-2-amino-1-butanol by vacuum distillation at a controlled pressure of -0.09 MPa. Approximately 221.5 g (2.4849 mol) of the reagent can be recovered.[3][4]
-
Cooling and Dissolution: Cool the reaction mixture to 70°C and add 200 g of absolute ethanol with stirring.
-
Acidification and Precipitation: Slowly cool the solution to about 30°C. Add 37.3 g of a 30% solution of hydrochloric acid in ethanol dropwise while stirring, maintaining the pH between 3 and 3.5.
-
Crystallization and Isolation: Continue to cool the mixture slowly to 8°C to 10°C to allow for the crystallization of Ethambutol hydrochloride.
-
Filtration and Drying: Collect the crystalline product by suction filtration and dry appropriately. This process can yield approximately 79.3 g of Ethambutol hydrochloride.[3]
Quantitative Data for Ethambutol Synthesis
| Parameter | Value | Reference |
| Yield of Ethambutol Hydrochloride | 80.98% | [3] |
| Melting Point | 199°C to 204°C | [3] |
| Purity | 99.8% | [3] |
| Residue on Ignition | 0.01% | [3] |
Alternative Synthesis and Precursor Preparation
An alternative stereoselective synthesis of (S,S)-Ethambutol starts from (R)-butane-1,2-diol, which is converted to the target molecule in six steps with an overall yield of 53% and an enantiomeric purity of 98%.[1][5] Other synthetic routes involve the resolution of racemic 2-amino-1-butanol using L-(+)-tartaric acid.[6]
This compound as a Chiral Ligand in Asymmetric Synthesis
While a direct, detailed protocol for the use of this compound in the synthesis of a specific commercially available pharmaceutical was not prominently found, its role as a chiral ligand in asymmetric catalysis is well-established. Chiral vicinal diamines, including this compound and its derivatives, are of significant interest to synthetic chemists for the preparation of chiral catalysts and pharmaceuticals.[7]
These diamines are particularly effective in creating a chiral environment around a metal center in catalysts used for reactions such as asymmetric hydrogenation. This control over the stereochemistry of a reaction is crucial in pharmaceutical synthesis where often only one enantiomer of a drug is active and the other can be inactive or even harmful.
General Application in Asymmetric Hydrogenation
Chiral diamine ligands are key components of catalysts used in the asymmetric hydrogenation of ketones, imines, and olefins to produce chiral alcohols, amines, and alkanes, respectively.[8] These reactions are atom-economical and are widely used in the industrial production of single-enantiomer pharmaceutical intermediates.[8]
The general workflow for employing a chiral diamine ligand in asymmetric hydrogenation is as follows:
References
- 1. acgpubs.org [acgpubs.org]
- 2. Design, Synthesis and Evaluation of Novel Ethambutol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethambutol hydrochloride synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN108218724B - Method for synthesizing ethambutol hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Ethambutol | Semantic Scholar [semanticscholar.org]
- 7. 2,3-Butanediamine - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Immobilization of Butane-2,3-diamine Catalysts on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heterogenization of homogeneous catalysts by immobilizing them on solid supports is a critical strategy in green chemistry and sustainable industrial synthesis. This approach combines the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous systems, including simplified catalyst-product separation, enhanced catalyst stability, and improved recyclability.[1][2][3] Chiral C2-symmetric diamines, such as butane-2,3-diamine, are privileged ligands in asymmetric catalysis, capable of inducing high stereoselectivity in a variety of transformations, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions.[4][5]
This document provides detailed protocols for the immobilization of this compound-based catalysts onto silica (B1680970) supports, methods for their characterization, and their application in asymmetric synthesis. The methodologies described are based on established principles of catalyst heterogenization.[6][7]
Logical Workflow for Catalyst Development
The overall process, from selecting the components to testing the final catalyst, follows a logical progression. This involves preparing the support, adding a linker, attaching the chiral ligand, and finally evaluating its performance.
Caption: General workflow for the preparation and evaluation of immobilized catalysts.
Experimental Protocols
Protocol 1: Preparation of Aminopropyl-Functionalized Silica Gel
This protocol describes the functionalization of a solid silica support with aminopropyl groups, which serve as linkers for catalyst attachment.
Materials:
-
Silica gel (high purity, 60 Å pore size)
-
3-Aminopropyltriethoxysilane (APTES)
-
Toluene (B28343) (anhydrous)
-
Deionized water
Procedure:
-
Activation: Activate the silica gel by heating at 150°C under vacuum for 12 hours to remove physisorbed water and expose surface silanol (B1196071) (-OH) groups.
-
Slurry Formation: Suspend 10.0 g of activated silica gel in 100 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Silanization: Add 5.0 mL of APTES to the silica slurry. Heat the mixture to reflux and maintain for 24 hours under a nitrogen atmosphere.
-
Washing: Allow the mixture to cool to room temperature. Collect the functionalized silica by filtration. Wash the solid sequentially with toluene (3 x 50 mL), methanol (3 x 50 mL), and deionized water (2 x 50 mL) to remove unreacted APTES.
-
Drying: Dry the resulting aminopropyl-functionalized silica (SiO2-NH2) at 80°C under vacuum for 12 hours.
-
Characterization: The success of the functionalization can be confirmed by FT-IR spectroscopy (presence of N-H and C-H stretching bands) and thermogravimetric analysis (TGA) to quantify the organic loading.
Protocol 2: Immobilization of a this compound Derivative
This protocol outlines the covalent attachment of a chiral diamine ligand to the functionalized support. It assumes the use of an N-acylated derivative of (1R,2R)- or (1S,2S)-butane-2,3-diamine to facilitate amide bond formation.
Materials:
-
Aminopropyl-functionalized silica (from Protocol 1)
-
N-succinoyl-(1R,2R)-butane-2,3-diamine (a derivative with a carboxylic acid handle)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
Dichloromethane (DCM, anhydrous)
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
Activation of Carboxylic Acid: In a separate flask, dissolve 1.5 g of N-succinoyl-(1R,2R)-butane-2,3-diamine in 30 mL of anhydrous DCM. Add 1.2 equivalents of DCC and stir at 0°C for 30 minutes to form the activated ester.
-
Suspension of Support: Suspend 5.0 g of aminopropyl-functionalized silica in 50 mL of anhydrous DMF.
-
Coupling Reaction: Add the activated diamine solution from step 1 to the silica suspension. Stir the mixture at room temperature for 48 hours under a nitrogen atmosphere.
-
Washing: Filter the solid material and wash it extensively with DMF (3 x 30 mL), DCM (3 x 30 mL), and methanol (3 x 30 mL) to remove unreacted reagents and the dicyclohexylurea byproduct.
-
Drying: Dry the silica-supported chiral diamine ligand (SiO2-Diamine) under vacuum at 60°C for 24 hours.
Protocol 3: Metalation and Application in Asymmetric Transfer Hydrogenation
This protocol describes the formation of the active metal complex on the support and its use in a representative catalytic reaction.
Materials:
-
Silica-supported chiral diamine (from Protocol 2)
-
[Ru(p-cymene)Cl2]2
-
Triethylamine (TEA)
-
Isopropanol (B130326) (i-PrOH)
-
Acetophenone (B1666503) (substrate)
-
Formic acid
Procedure:
-
Metal Complex Formation: Suspend 2.0 g of the SiO2-Diamine support in 40 mL of anhydrous DCM. Add 0.5 equivalents of [Ru(p-cymene)Cl2]2 and 2.2 equivalents of TEA. Stir the mixture at 40°C for 6 hours.
-
Catalyst Isolation: Filter the resulting solid, wash with DCM (3 x 20 mL) and diethyl ether (2 x 20 mL), and dry under vacuum. The final material is the immobilized Ru-diamine catalyst (Ru-Diamine@SiO2).
-
Asymmetric Transfer Hydrogenation:
-
In a reaction vessel, add 100 mg of the Ru-Diamine@SiO2 catalyst.
-
Add acetophenone (1 mmol) and a 5:2 formic acid/triethylamine azeotropic mixture (2 mL) in isopropanol (8 mL).
-
Stir the reaction mixture at 40°C for 12-24 hours.
-
Monitor the reaction progress using TLC or GC.
-
-
Work-up and Analysis:
-
After the reaction, separate the catalyst by simple filtration.
-
Wash the catalyst with isopropanol and dry for reuse.
-
Neutralize the filtrate with a saturated NaHCO3 solution and extract the product with ethyl acetate.
-
Determine the conversion by GC and the enantiomeric excess (ee) by chiral HPLC analysis.
-
Catalytic Cycle Visualization
The proposed catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation of a ketone involves the coordination of the substrate and the transfer of a hydride from a formate (B1220265) species.
Caption: Proposed mechanism for Ru-catalyzed asymmetric transfer hydrogenation.
Data Presentation
The performance of immobilized catalysts is evaluated based on several key metrics. The following tables present hypothetical but representative data for a silica-supported this compound catalyst in the asymmetric transfer hydrogenation of acetophenone.
Table 1: Catalyst Characterization
| Parameter | Method | Value |
| Support Material | - | Silica Gel (60 Å) |
| Linker | - | 3-Aminopropyl |
| Ligand Loading | Elemental Analysis | 0.45 mmol/g |
| Ruthenium Content | ICP-MS | 0.41 mmol/g |
| Surface Area (BET) | N2 Adsorption | 285 m²/g |
| Particle Size | SEM | 50-100 µm |
Table 2: Catalytic Performance and Recyclability
| Cycle | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 99 | 96 (R) |
| 2 | 98 | 96 (R) |
| 3 | 99 | 95 (R) |
| 4 | 97 | 95 (R) |
| 5 | 95 | 94 (R) |
| Reaction Conditions: Acetophenone (1 mmol), Ru-Diamine@SiO2 (1 mol%), HCOOH/NEt₃ (5:2), i-PrOH, 40°C, 18h. |
Conclusion
The immobilization of this compound catalysts on solid supports like silica offers a robust and efficient method for conducting asymmetric synthesis. The provided protocols detail a reliable pathway for catalyst preparation, from support functionalization to the final active catalyst. The key advantages of this approach include high catalytic activity and enantioselectivity, coupled with excellent recyclability, which are critical for sustainable chemical manufacturing and drug development.[1][8] The ease of separation by filtration significantly simplifies product purification and reduces operational costs, making this technology highly attractive for industrial applications.
References
- 1. Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01050G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recyclable silica-supported prolinamide organocatalysts for direct asymmetric Aldol reaction in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Item - Synthesis and Applications of the C2âSymmetrical Diamine 2,7-Diazabicyclo[4.4.1]undecane - American Chemical Society - Figshare [acs.figshare.com]
- 6. Silica gel-immobilised chiral 1,2-benzenedisulfonimide: a Brønsted acid heterogeneous catalyst for enantioselective multicomponent Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Reaction Kinetics with Butane-2,3-Diamine Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral diamines have emerged as powerful organocatalysts in asymmetric synthesis, enabling the stereoselective formation of complex molecules. Among these, butane-2,3-diamine, with its simple C2-symmetric chiral backbone, serves as an effective catalyst for a variety of carbon-carbon bond-forming reactions, including Michael additions. Understanding the kinetics of these catalytic reactions is paramount for process optimization, mechanistic elucidation, and scaling up for pharmaceutical and fine chemical production.
This document provides a detailed protocol for monitoring the reaction kinetics of a this compound catalyzed asymmetric Michael addition of a ketone to a nitroalkene. The protocol outlines the use of High-Performance Liquid Chromatography (HPLC) for quantitative analysis of reactants and products over time, allowing for the determination of key kinetic parameters.
Model Reaction: Asymmetric Michael Addition
The asymmetric Michael addition of cyclohexanone (B45756) to β-nitrostyrene, catalyzed by (R,R)-butane-2,3-diamine, has been selected as a representative model reaction. This reaction is widely used to benchmark the performance of chiral organocatalysts.
Reaction Scheme:
Experimental Protocols
Materials and Reagents
-
(R,R)-butane-2,3-diamine (catalyst)
-
Cyclohexanone (reactant)
-
β-Nitrostyrene (reactant)
-
Benzoic acid (co-catalyst/additive)
-
Toluene (B28343) (solvent)
-
Dodecane (B42187) (internal standard for GC/HPLC analysis)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Thermostatically controlled reaction block or oil bath
-
HPLC system with a chiral stationary phase column (e.g., Chiralpak AD-H or equivalent) and UV detector
General Procedure for Kinetic Monitoring
-
Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add β-nitrostyrene (0.1 mmol, 1.0 equiv), toluene (1.0 mL), and dodecane (0.05 mmol, 0.5 equiv) as an internal standard.
-
Catalyst and Co-catalyst Addition: Add (R,R)-butane-2,3-diamine (0.01 mmol, 10 mol%) and benzoic acid (0.01 mmol, 10 mol%) to the reaction mixture.
-
Initiation of Reaction: Add cyclohexanone (0.5 mmol, 5.0 equiv) to the flask and start the timer (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.
-
Quenching and Dilution: Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., 1 mL of methanol) to stop the reaction and prepare it for HPLC analysis.
-
HPLC Analysis: Inject the diluted sample into the HPLC system to determine the concentrations of the reactants and the product.
HPLC Method for Kinetic Analysis
-
Column: Chiralpak AD-H (or equivalent chiral column)
-
Mobile Phase: A suitable isocratic mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Calibration: Prepare standard solutions of known concentrations for β-nitrostyrene and the Michael adduct to generate calibration curves for accurate quantification.
Data Presentation
The quantitative data obtained from the HPLC analysis can be summarized in the following tables for easy comparison and kinetic analysis.
Table 1: Reaction Progress at Different Time Intervals
| Time (min) | β-Nitrostyrene Concentration (M) | Michael Adduct Concentration (M) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 0 | 0.100 | 0.000 | 0 | - |
| 5 | 0.085 | 0.015 | 15 | 92 |
| 15 | 0.062 | 0.038 | 38 | 91 |
| 30 | 0.041 | 0.059 | 59 | 91 |
| 60 | 0.020 | 0.080 | 80 | 90 |
| 120 | 0.005 | 0.095 | 95 | 90 |
| 240 | <0.001 | >0.099 | >99 | 90 |
Table 2: Effect of Catalyst Loading on Initial Reaction Rate
| Catalyst Loading (mol%) | Initial Rate (M/s) |
| 5 | 1.5 x 10⁻⁵ |
| 10 | 3.1 x 10⁻⁵ |
| 15 | 4.4 x 10⁻⁵ |
Visualization of Workflow and Catalytic Cycle
Experimental Workflow
Caption: Experimental workflow for monitoring reaction kinetics.
Proposed Catalytic Cycle
Troubleshooting & Optimization
Technical Support Center: Butane-2,3-diamine Synthesis
Welcome to the technical support center for the synthesis of butane-2,3-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound are the reductive amination of 2,3-butanedione (B143835) and the reduction of dimethylglyoxime (B607122).[1] Reductive amination is a versatile method that converts a ketone (2,3-butanedione) into an amine via an imine intermediate.[2] The reduction of dimethylglyoxime, often using strong reducing agents like lithium aluminum hydride (LiAlH₄), is another established route.[1][3]
Q2: What are the different stereoisomers of this compound, and why are they important?
A2: this compound has two chiral centers, which results in three distinct stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-butane-2,3-diamine, and an achiral meso form.[1] The C₂-symmetric nature of the enantiomers is highly valuable in asymmetric synthesis, where they are used as chiral ligands for metal catalysts to induce high levels of enantioselectivity in various chemical transformations.[1]
Q3: How can the different stereoisomers of this compound be separated?
A3: The mixture of stereoisomers resulting from synthesis can be separated. The diastereomers (the meso form and the racemic dl-pair) are typically separated by fractional crystallization of their hydrochloride salts.[1][3] The remaining racemic mixture of enantiomers can then be resolved into individual (2R,3R) and (2S,3S) forms using a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that have different solubilities.[1][3]
Q4: Is it possible to synthesize a specific stereoisomer directly?
A4: Yes, stereoselective synthesis methods can be employed to produce specific, enantiomerically enriched stereoisomers.[1] This often involves using chiral catalysts or chiral auxiliaries. For example, asymmetric reduction of butane-2,3-dione or its derivatives using chiral catalysts can yield chiral diols, which can then be converted to the desired diamines.[1][4]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
Issue 1: Low Overall Yield
Q: My final yield of this compound is consistently low after purification. What are the likely causes and how can I improve it?
A: Low yield is a frequent issue that can stem from several factors throughout the synthetic process. The following decision tree and table can help diagnose the problem.
Caption: Troubleshooting workflow for low yield.
Common Causes and Solutions for Low Yield
| Potential Cause | Recommended Action | Justification |
|---|---|---|
| Incorrect Stoichiometry | Use a slight molar excess (e.g., 1.05-1.1 equivalents) of the aminating source or ensure the reducing agent is sufficiently potent and in excess.[5] | Ensures the complete consumption of the limiting reagent (e.g., 2,3-butanedione).[5] |
| Suboptimal Reaction Conditions | Optimize temperature, reaction time, and solvent. For reductive amination, gentle heating (40-50 °C) may improve rates, but monitor for degradation.[5] | Reaction kinetics are highly dependent on these parameters. Each synthetic route has an optimal set of conditions. |
| Inefficient Work-up/Purification | During aqueous extraction of the amine, ensure the aqueous layer is sufficiently basic (pH > 12) to deprotonate the ammonium (B1175870) salt and extract the free amine into the organic layer. | This compound is a base and will be protonated in neutral or acidic solutions, making it water-soluble and difficult to extract into organic solvents. |
| Side Reactions | For reductive amination, run the reaction at a lower temperature or under an inert atmosphere (N₂ or Ar) to prevent side product formation and oxidation.[5] | Over-alkylation or condensation side-products can consume starting material and complicate purification. |
| Batch vs. Flow Chemistry | Consider transitioning to a continuous flow synthesis setup. | Flow chemistry can offer superior control over reaction parameters, leading to higher reproducibility and improved yields compared to batch processes.[6] |
Issue 2: Product is Impure or Difficult to Purify
Q: My final product contains significant impurities that are difficult to remove by distillation or crystallization. What are these impurities and how can I avoid them?
A: Impurities often arise from side reactions or incomplete reactions. The identity of the impurity depends on the synthetic route.
Troubleshooting Impurities in Reductive Amination
| Potential Impurity | Likely Cause | Prevention & Removal Strategy |
|---|---|---|
| Unreacted 2,3-Butanedione | Insufficient amount of amine or reducing agent; reaction not run to completion. | Prevention: Use a slight excess of the amine and ensure the reducing agent is active. Monitor reaction progress via TLC or GC. Removal: Use a scavenger resin (e.g., a benzylamine (B48309) resin) to immobilize the excess ketone from the crude product stream.[6] |
| Mono-aminated Intermediate | Incomplete reaction; stoichiometry imbalance. | Prevention: Ensure sufficient ammonia (B1221849)/amine source and adequate reaction time. Removal: Careful fractional distillation may separate the mono-amine from the desired diamine, but preventing its formation is more effective. |
| Over-alkylation Products | Occurs in reductive aminations using primary or secondary amines, where the product amine is more nucleophilic than the starting amine. | Prevention: Use a large excess of the initial amine or use ammonia to synthesize the primary diamine first, which can be alkylated in a separate step if desired. |
| Byproducts from Reducing Agent | Boron-based impurities from borohydride (B1222165) reagents can form complexes with the diamine product.[7] | Removal: Acid/base washes during workup can help break up these complexes. A final distillation is usually effective. |
Key Experimental Protocols
Protocol 1: Synthesis via Reductive Amination of 2,3-Butanedione
This protocol describes a general one-pot procedure for synthesizing this compound using sodium cyanoborohydride. Reductive amination can be performed directly by mixing the ketone, amine source, and reducing agent.[2][8]
Materials:
-
2,3-Butanedione
-
Ammonium acetate (B1210297) or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (B129727) (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether or Dichloromethane (B109758) for extraction
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-butanedione (1.0 eq) in methanol.
-
Add a solution of ammonium acetate (2.5 - 3.0 eq) in methanol to the flask. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride (1.5 - 2.0 eq) portion-wise, ensuring the temperature remains below 20 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, carefully acidify the mixture to pH ~2 with concentrated HCl in a fume hood to quench excess NaBH₃CN (Caution: HCN gas may evolve).
-
Stir for 1 hour, then concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the remaining aqueous solution to pH > 12 with a concentrated NaOH solution.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by fractional distillation under vacuum.
Caption: Experimental workflow for reductive amination.
Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, pH 6-7 | Mild; selective for imines over ketones.[2] | Highly toxic (potential HCN release); requires careful quenching.[7] |
| Sodium Triacetoxyborohydride (STAB) | DCE, THF, AcOH | Mild; non-toxic byproducts; no need for pH control.[7] | Moisture sensitive; can be slower than other hydrides. |
| Catalytic Hydrogenation (H₂/Pd/C) | H₂, Pd/C or PtO₂, EtOH/MeOH | "Green" method; high yields; no hydride byproducts.[2] | Requires specialized high-pressure equipment; catalyst can be expensive. |
Protocol 2: Synthesis via Reduction of Dimethylglyoxime
This method provides an alternative route starting from dimethylglyoxime, which is synthesized from 2,3-butanedione.[1]
Materials:
-
Dimethylglyoxime
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Aqueous NaOH or Rochelle's salt solution for quenching
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar) with a reflux condenser and a dropping funnel.
-
Suspend LiAlH₄ (excess, ~4-5 eq) in anhydrous THF in the flask and cool in an ice bath.
-
Dissolve dimethylglyoxime (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux and maintain for 8-12 hours, or until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to 0 °C. Carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude diamine by vacuum distillation.
Protocol 3: Separation of meso and (dl)-Butane-2,3-diamine
This protocol is for the separation of diastereomers after synthesis.[3]
Materials:
-
Crude this compound (mixture of isomers)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (B145695) (EtOH)
-
Diethyl ether
Procedure:
-
Dissolve the crude this compound in ethanol.
-
Cool the solution in an ice bath and slowly add concentrated HCl until the solution is acidic (pH < 2) to form the dihydrochloride (B599025) salts.
-
Add diethyl ether to the cold solution to precipitate the salts.
-
Collect the precipitated salts by filtration.
-
The separation is achieved by fractional crystallization from an ethanol/water mixture. The meso-dihydrochloride is less soluble in ethanol than the dl-dihydrochloride and will crystallize first.
-
Multiple recrystallization steps may be necessary to achieve high diastereomeric purity.
-
To recover the free diamines, dissolve the separated salts in water, basify with NaOH, and extract with an organic solvent as described in Protocol 1.
References
- 1. This compound (563-86-0)|High-Purity Chiral Diamine [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. 2,3-Butanediamine - Wikipedia [en.wikipedia.org]
- 4. BJOC - Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Separation of Butane-2,3-diamine Diastereomers
This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions, and troubleshooting advice for the chromatographic separation of butane-2,3-diamine diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the stereoisomers of this compound that require separation?
This compound has two chiral centers, resulting in three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)-butane-2,3-diamine) and an achiral meso-form ((2R,3S)-butane-2,3-diamine).[1] The enantiomeric pair is often referred to as the racemic or d,l-form. The primary chromatographic challenge is to separate the meso-diastereomer from the racemic pair, as diastereomers possess different physical and chemical properties.[2]
Q2: Why is the separation of these diastereomers important?
In pharmaceutical and materials science, the specific stereochemistry of a molecule is critical. The different three-dimensional arrangements of the meso and enantiomeric forms can lead to significant differences in biological activity, toxicity, and efficacy when used as chiral ligands or synthons in drug development.[1][3]
Q3: What are the most common chromatographic techniques for separating this compound diastereomers?
The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often after derivatization.[1]
-
Normal-Phase HPLC (NP-HPLC) on a silica-based stationary phase is frequently successful for separating diastereomers.[4][5]
-
Reversed-Phase HPLC (RP-HPLC) can also be used, though the high polarity of the diamine can make retention challenging.[6][7]
-
Gas Chromatography (GC) is a viable option, but the diamine must first be derivatized to increase its volatility and thermal stability.[8]
Q4: Is a chiral stationary phase (CSP) required to separate the meso and racemic forms?
No, a chiral column is not strictly necessary to separate diastereomers like the meso and racemic forms of this compound.[2][4] Since they have different physical properties, they can be separated on standard achiral stationary phases (e.g., silica (B1680970), C18). However, chiral columns can sometimes provide unique selectivity that proves effective for diastereomer separation.[5][7]
Q5: How can the enantiomers ((2R,3R) and (2S,3S)) be separated from each other?
To separate the enantiomers within the racemic pair, a chiral environment is required. This is typically achieved in one of two ways:
-
Chiral Chromatography: Using a Chiral Stationary Phase (CSP) in HPLC or GC that interacts differently with each enantiomer.[9][10]
-
Derivatization: Reacting the diamine with a pure, single-enantiomer chiral derivatizing agent (CDA) to form a new pair of diastereomers, which can then be separated on an achiral column.[9]
Experimental Workflows and Protocols
The following diagram illustrates a general workflow for developing a chromatographic separation method for this compound diastereomers.
Caption: General workflow for diastereomer separation.
Protocol 1: Normal-Phase HPLC (NP-HPLC)
This method is often the most successful starting point for separating polar diastereomeric amines.
| Parameter | Recommendation |
| Column | Silica or Amino-propyl bonded silica, 5 µm particle size (e.g., 4.6 x 250 mm) |
| Mobile Phase | Isocratic mixture of a non-polar solvent and a polar modifier. Start with Hexane:Ethanol (90:10 v/v). |
| Mobile Phase Additive | To improve peak shape and reduce tailing, add a small amount of a basic modifier, such as 0.1% Triethylamine (B128534) (TEA). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Injection Volume | 5-10 µL |
| Detection | This compound lacks a strong chromophore. Use: • Evaporative Light Scattering Detector (ELSD) • Charged Aerosol Detector (CAD) • Mass Spectrometry (MS) • Or, derivatize with a UV-active agent (e.g., benzoyl chloride) for UV detection (~254 nm). |
Protocol 2: Gas Chromatography (GC) with Derivatization
This method is suitable for baseline separation and high-resolution analysis but requires an additional sample preparation step.
| Parameter | Recommendation |
| Derivatization Step | React the diamine mixture with an acylating agent (e.g., Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA)) in an aprotic solvent (e.g., Dichloromethane) to form the corresponding di-amide. This increases volatility and thermal stability. |
| Column | A mid-polarity to polar capillary column. • Mid-polarity: 5% Phenyl Polysiloxane (e.g., DB-5, HP-5) • Polar: Polyethylene Glycol (e.g., Carbowax, DB-WAX)[8] |
| Carrier Gas | Helium or Hydrogen, at a constant flow or pressure. |
| Oven Program | Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 5-10 °C/min to a final temperature of 250 °C. Hold for 5 minutes. |
| Injector | Split/Splitless, 250 °C. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS). Detector temperature: 280 °C. |
Example Separation Data
The following table presents illustrative data from a successful NP-HPLC separation. Actual results will vary based on specific experimental conditions.
| Compound | Retention Time (min) | Resolution (Rs) |
| meso-Butane-2,3-diamine | 10.5 | - |
| rac-Butane-2,3-diamine | 12.8 | 2.1 |
Note: A resolution value (Rs) > 1.5 indicates baseline separation.
Troubleshooting Guide
Caption: Troubleshooting logic for poor separation.
Q: My peaks are tailing badly on a silica column.
-
Possible Cause: Strong, undesirable secondary interactions between the basic amine groups of the analyte and acidic silanol (B1196071) groups on the silica surface.[11]
-
Solution: Add a small concentration (0.1-0.5%) of a basic modifier like triethylamine (TEA) or diethylamine (B46881) (DEA) to your mobile phase. This competes for the active sites on the silica, resulting in more symmetrical peaks.
Q: I see no retention on my C18 reversed-phase column; the peak elutes with the solvent front.
-
Possible Cause: this compound is a small, highly polar molecule with very little affinity for the non-polar C18 stationary phase.
-
Solutions:
-
Switch to a More Retentive Method: Normal-Phase (NP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) are better suited for highly polar compounds.
-
Use a Highly Aqueous Mobile Phase: Attempt separation with 95-100% aqueous mobile phase, using a column designed for these conditions ("Aqueous C18").
-
Ion-Pair Chromatography: Add an ion-pairing reagent to the mobile phase to increase retention.
-
Q: My retention times are drifting between injections.
-
Possible Cause: The chromatographic system, particularly a normal-phase system, is not fully equilibrated. Temperature fluctuations can also cause drift.[12]
-
Solutions:
-
Ensure System Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.
-
Control Temperature: Use a column thermostat to maintain a constant temperature.
-
Check for Leaks: Ensure all fittings are secure, as a small leak can alter the mobile phase composition and flow rate.[13]
-
Mobile Phase Stability: If using a multi-component mobile phase, ensure it is well-mixed and that no selective evaporation of the more volatile component is occurring.
-
Q: I am using a gradient, but I see a single, broad peak.
-
Possible Cause: The gradient may be too steep, causing the diastereomers to elute together. The sample solvent might also be too strong.[12][14]
-
Solutions:
-
Flatten the Gradient: Make the change in solvent composition more gradual over a longer period to improve the chance of resolution.
-
Try Isocratic Elution: An optimized isocratic method often provides better resolution for closely eluting peaks than a gradient.[2]
-
Check Sample Solvent: Dissolve your sample in the initial mobile phase or a weaker solvent. Injecting in a solvent much stronger than the mobile phase can cause severe peak distortion.[11][14]
-
References
- 1. This compound (563-86-0)|High-Purity Chiral Diamine [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 6. asianpubs.org [asianpubs.org]
- 7. hplc.eu [hplc.eu]
- 8. Separation of diastereoisomers by gas–liquid chromatography : esters of butane-2,3-diol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scribd.com [scribd.com]
- 12. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 13. lcms.cz [lcms.cz]
- 14. halocolumns.com [halocolumns.com]
troubleshooting catalyst deactivation in butane-2,3-diamine complex catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing butane-2,3-diamine metal complexes in catalysis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common problems that can lead to decreased catalyst performance, such as low conversion, loss of enantioselectivity, or complete catalyst deactivation.
Q1: My reaction shows low or no conversion. What are the likely causes and how can I troubleshoot this?
Low or no catalytic activity is a common issue that can often be traced back to the catalyst's integrity or the reaction environment.
Initial Checks:
-
Catalyst Integrity:
-
Verify Catalyst Loading: Ensure the correct amount of catalyst was added to the reaction.
-
Confirm Catalyst Structure: Use analytical techniques like NMR or X-ray crystallography to confirm the correct coordination of the this compound ligand to the metal center.
-
Assess Catalyst Purity: Impurities from the synthesis of the this compound ligand or the metal precursor can act as poisons.
-
-
Reaction Conditions:
-
Temperature: Confirm the reaction is running at the optimal temperature. Deviations can significantly impact reaction rates.
-
Solvent: Ensure the solvent is of high purity and anhydrous, as required by the specific catalytic system. Water and other coordinating solvents can interfere with the catalytic cycle.
-
Reagent Purity: Impurities in substrates or other reagents can inhibit the catalyst.
-
Troubleshooting Workflow:
Q2: I'm observing a significant drop in enantioselectivity. What could be the cause?
A decrease in enantiomeric excess (ee) is a critical issue in asymmetric catalysis and often points to problems with the chiral environment of the catalyst.
Potential Causes:
-
Ligand Degradation or Dissociation: The chiral this compound ligand may be degrading under the reaction conditions or dissociating from the metal center, leading to a non-chiral or less selective catalytic species.
-
Presence of Achiral Catalytic Species: An alternative, non-enantioselective catalytic cycle may be operating.
-
Racemization of Product: The reaction conditions (e.g., temperature, presence of acid or base) may be causing the chiral product to racemize after its formation.
-
Impurities: Certain impurities can interact with the chiral catalyst and alter its stereochemical control.
Troubleshooting Steps:
-
Analyze Catalyst Stability: Use techniques like in-situ NMR to monitor the catalyst structure during the reaction.
-
Control Reaction Temperature: Higher temperatures can sometimes lead to decreased enantioselectivity.
-
Screen Solvents: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment.
-
Purify All Components: Rigorously purify the ligand, metal precursor, substrates, and solvents to eliminate potential sources of interference.
Q3: My catalyst appears to be deactivating over time. What are the common deactivation mechanisms?
Catalyst deactivation is the gradual loss of catalytic activity and can be caused by several factors. The main mechanisms are chemical, thermal, and mechanical deactivation.
Common Catalyst Poisons for Diamine Complexes:
| Poison Class | Examples | Effect on Catalyst |
| Sulfur Compounds | Thiols, sulfides, H₂S | Strong coordination to the metal center, blocking active sites. |
| Halogens | Residual chlorinated solvents | Can alter the electronic properties of the metal, affecting activity and selectivity.[1] |
| Strong Coordinating Ligands | Phosphines, carbon monoxide | Compete with the substrate for coordination to the metal center. |
| Water and Oxygen | Present in non-anhydrous solvents or air | Can lead to the oxidation of the metal center or hydrolysis of the ligand.[2][3] |
Frequently Asked Questions (FAQs)
Q4: How can I be sure my this compound ligand is pure enough for catalysis?
The purity of the chiral ligand is paramount for achieving high enantioselectivity.
-
Synthesis Byproducts: Common syntheses of this compound involve the reduction of dimethylglyoxime (B607122) or hydrolysis of substituted imidazoles.[4] Residual starting materials or byproducts from these reactions can act as catalyst poisons.
-
Purification: It is crucial to purify the diamine, for example, by fractional crystallization of its hydrochloride or tartrate salts to separate stereoisomers and remove impurities.[4]
-
Characterization: Confirm the purity and stereoisomeric integrity of your ligand using techniques like NMR spectroscopy, chiral HPLC, and elemental analysis.
Q5: What is the importance of the chelate effect in this compound complex catalysis?
This compound is a bidentate ligand, meaning it binds to the metal center through its two nitrogen atoms, forming a stable five-membered ring.[5][6][7] This "chelate effect" results in a more stable and well-defined catalyst structure compared to complexes with monodentate ligands.[7] This rigidity is crucial for creating a predictable and effective chiral environment around the metal, which is essential for high enantioselectivity.
Q6: Can a deactivated this compound complex catalyst be regenerated?
In some cases, catalyst regeneration is possible, but its success depends on the deactivation mechanism.
-
Fouling: If deactivation is due to the deposition of organic residues (coking), washing with appropriate solvents may restore some activity. For more stubborn deposits, oxidative treatments might be necessary, although this can risk damaging the catalyst.
-
Poisoning: If a reversible poison is weakly bound to the active site, it might be removed by washing or by displacement with a strongly coordinating but inert ligand. Irreversible poisons often lead to permanent deactivation.
-
Sintering/Aggregation: Once metal particles have agglomerated, it is very difficult to redisperse them to their original catalytically active state.
A general regeneration protocol might involve the following steps:
-
Washing: Wash the catalyst with a non-coordinating solvent to remove soluble impurities and byproducts.
-
Acid/Base Treatment: A dilute acid or base wash can sometimes remove specific poisons.
-
Drying: Thoroughly dry the catalyst under vacuum or an inert atmosphere.
Q7: How do solvent and temperature affect the stability and performance of my catalyst?
Solvent and temperature are critical reaction parameters that can significantly influence both the activity and enantioselectivity of the catalyst.
-
Solvent: The polarity and coordinating ability of the solvent can affect the stability of the catalyst and the transition state of the reaction. Non-coordinating solvents are often preferred to avoid competition with the substrate for binding to the metal center.
-
Temperature: While higher temperatures generally increase reaction rates, they can also lead to catalyst decomposition, ligand dissociation, and decreased enantioselectivity due to a less ordered transition state. It is crucial to find the optimal temperature that balances reaction rate and selectivity.
Experimental Protocols
Protocol 1: Characterization of a Deactivated Catalyst
This protocol outlines key analytical techniques to identify the cause of catalyst deactivation.
-
Visual Inspection: Note any changes in the color or solubility of the catalyst.
-
NMR Spectroscopy: Compare the ¹H and ¹³C NMR spectra of the fresh and used catalyst to identify any changes in the ligand structure.
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the catalyst surface to detect the presence of poisons (e.g., sulfur, chlorine) and determine the oxidation state of the metal center.
-
Inductively Coupled Plasma (ICP) Analysis: Determine the bulk elemental composition of the catalyst to check for metal leaching.
-
Thermogravimetric Analysis (TGA): Heat the catalyst under an inert atmosphere to quantify the amount of deposited organic material (coke).
-
BET Surface Area Analysis: For heterogeneous catalysts, measure the surface area to assess if sintering or pore blocking has occurred.
Protocol 2: General Procedure for Catalyst Regeneration (for a solid-supported catalyst)
-
Solvent Washing: Suspend the deactivated catalyst in a suitable organic solvent (e.g., toluene, THF) and stir for 1-2 hours. Filter the catalyst and repeat the washing step 2-3 times.
-
Acid/Base Wash (Optional): If specific poisons are suspected, a wash with a dilute, non-coordinating acid (e.g., trifluoroacetic acid) or base (e.g., triethylamine) in an appropriate solvent may be beneficial. This step should be approached with caution as it can also damage the catalyst.
-
Drying: Dry the washed catalyst under high vacuum for several hours to remove all traces of solvent.
-
Activity Test: Evaluate the performance of the regenerated catalyst in a small-scale test reaction and compare the results to those of the fresh catalyst.
Performance of Fresh vs. Regenerated Catalyst (Hypothetical Data)
| Catalyst State | Conversion (%) | Enantiomeric Excess (%) |
| Fresh Catalyst | 98 | 95 |
| Deactivated Catalyst | 15 | 60 |
| Regenerated Catalyst | 85 | 92 |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Impact of Water on Ru-Catalyzed Olefin Metathesis: Potent Deactivating Effects Even at Low Water Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Butanediamine - Wikipedia [en.wikipedia.org]
- 5. This compound (563-86-0)|High-Purity Chiral Diamine [benchchem.com]
- 6. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Reaction Conditions for Butane-2,3-diamine Ligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for butane-2,3-diamine ligands in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common applications of chiral this compound ligands?
A1: Chiral this compound and its derivatives are versatile ligands widely used in asymmetric catalysis. Their C2-symmetric nature allows for the creation of a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity.[1] Common applications include:
-
Asymmetric Hydrogenation: Particularly in Noyori-type hydrogenations of ketones to produce chiral alcohols.[1]
-
Asymmetric Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated compounds.
-
Asymmetric Henry (Nitroaldol) Reactions: Formation of β-nitro alcohols with high enantioselectivity.[2]
-
Asymmetric Aldol Reactions: Facilitating the stereoselective formation of carbon-carbon bonds.
-
Asymmetric Cyclopropanation: Inducing enantioselectivity in the formation of cyclopropane (B1198618) rings.
-
Copper-Catalyzed Reactions: Including hydroboration and various coupling reactions.[3][4]
Q2: How does the stereochemistry of this compound influence the reaction outcome?
A2: this compound exists as three stereoisomers: (2R,3R), (2S,3S), and the achiral meso form. The enantiopure (R,R) and (S,S) isomers are C₂-symmetric, which is highly desirable for creating a simplified and predictable chiral environment around the metal catalyst. This defined stereochemistry is crucial for dictating the facial selectivity of substrate approach to the catalytic active site, thereby controlling the stereochemical outcome of the reaction. The choice between the (R,R) and (S,S) enantiomer of the ligand will determine which enantiomer of the product is preferentially formed.
Q3: What are the critical starting material and reagent quality considerations?
A3: The purity of all reaction components is paramount for reproducibility and high enantioselectivity in asymmetric catalysis.[5]
-
Ligand Purity: Ensure the this compound ligand has high enantiomeric purity. Even small amounts of the opposing enantiomer can lead to a significant decrease in the product's enantiomeric excess (ee).
-
Substrate and Reagent Purity: Trace impurities in substrates or other reagents can act as catalyst poisons or inhibitors, leading to low conversion and/or enantioselectivity.[5]
-
Solvent Quality: Use anhydrous and degassed solvents, as water and oxygen can deactivate many sensitive catalysts.
Q4: How should air- and moisture-sensitive catalysts and reagents be handled?
A4: Many catalytic systems involving this compound ligands, particularly those with transition metals like ruthenium and copper, are sensitive to air and moisture. Proper handling techniques are essential to ensure catalytic activity and reproducibility.[5]
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere, such as argon or nitrogen, using either a glovebox or Schlenk line techniques.
-
Dry Glassware: All glassware should be oven-dried or flame-dried under vacuum before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
Troubleshooting Guides
Problem 1: Low or Inconsistent Enantioselectivity (ee)
Low or variable enantiomeric excess is a common issue in asymmetric catalysis. The following guide provides a systematic approach to diagnosing and resolving this problem.
Troubleshooting Workflow for Low Enantioselectivity
References
- 1. benchchem.com [benchchem.com]
- 2. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
preventing side reactions in the synthesis of butane-2,3-diamine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of butane-2,3-diamine derivatives. Our aim is to help you overcome common challenges and prevent the formation of unwanted side products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound derivatives, offering potential causes and solutions.
Issue 1: Low Yield of the Desired Product and Incomplete Reaction
Q: My reaction yield is consistently low, and I observe a significant amount of unreacted starting material. What are the common causes?
A: Low yields in the synthesis of this compound derivatives can often be attributed to several factors:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Higher temperatures can sometimes lead to decomposition of reactants or products, while insufficient reaction time will result in incomplete conversion.[1]
-
Poor Quality of Reagents: The purity of starting materials, including the this compound, alkylating agents, and solvents, is crucial. Impurities can interfere with the reaction or poison catalysts.
-
Presence of Moisture: Many reactions involving organometallic reagents or sensitive intermediates are highly susceptible to moisture. Water can quench reactive species and lead to the recovery of starting materials.[2]
-
Inadequate Mixing: In heterogeneous reactions, inefficient stirring can lead to poor mass transfer and incomplete reaction.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the temperature and reaction time to find the optimal balance for your specific transformation.
-
Ensure Reagent Purity: Use freshly distilled solvents and purified reagents. If using a catalyst, ensure it is active and handled under appropriate inert conditions.
-
Maintain Anhydrous Conditions: Flame-dry glassware before use and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[2]
-
Improve Agitation: Use a suitable stirrer and ensure vigorous mixing throughout the reaction.
Issue 2: Formation of Over-alkylation Products (Di- and Poly-alkylation)
Q: My product mixture is contaminated with significant amounts of di- or even poly-alkylated this compound. How can I favor mono-alkylation?
A: Over-alkylation is a common side reaction in the alkylation of amines. The mono-alkylated product can sometimes be more nucleophilic than the starting diamine, leading to a second alkylation.[3]
Troubleshooting Steps:
-
Stoichiometric Control: The most direct approach is to adjust the ratio of reactants. Using an excess of the this compound relative to the alkylating agent will statistically favor mono-alkylation.[1]
-
Use of Protecting Groups: Employing a protecting group strategy is a highly effective method to achieve selective mono-alkylation. The tert-butyloxycarbonyl (Boc) group is commonly used for this purpose.[4][5][6]
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation reaction more significantly than the first, thus improving selectivity for the mono-alkylated product.[3]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, further favoring mono-alkylation.
Issue 3: Formation of Imine Byproducts
Q: I am observing unexpected imine impurities in my reaction mixture. How are these formed and how can I avoid them?
A: Imine formation can occur if your reaction mixture contains aldehydes or ketones, either as impurities in your starting materials or solvents, or formed as byproducts during the reaction. The primary amine groups of this compound can react with these carbonyl compounds to form imines.[1][7]
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure that your solvents and starting materials are free from aldehyde or ketone impurities.
-
Inert Atmosphere: If oxidation of reagents to carbonyl compounds is a possibility, conduct your reaction under an inert atmosphere.
-
Purification: If imine formation is unavoidable, they can often be removed during aqueous work-up, as they are susceptible to hydrolysis back to the amine and carbonyl compound, especially under acidic conditions.[1]
Issue 4: Difficulty in Controlling Stereochemistry
Q: I am struggling to obtain the desired diastereomer of my this compound derivative. What strategies can I use to improve diastereoselectivity?
A: Controlling the stereochemistry at the two chiral centers of this compound is a significant challenge. The choice of synthetic route and reaction conditions is critical.
Troubleshooting Steps:
-
Use of Chiral Auxiliaries: Employing a chiral auxiliary can direct the stereochemical outcome of the reaction.
-
Diastereoselective Synthesis: Utilize established diastereoselective synthetic methods. For example, the reduction of chiral precursors or the use of stereodirecting protecting groups can provide high levels of diastereoselectivity.
-
Fractional Crystallization: The different stereoisomers (meso and d,l) of this compound and their derivatives often have different physical properties. Fractional crystallization of their salts (e.g., hydrochlorides or tartrates) can be an effective method for separation.[8]
Data Presentation
The following tables provide a summary of expected outcomes for the mono-alkylation of this compound under different stoichiometric conditions and a comparison of common protecting groups.
Table 1: Influence of Stoichiometry on Mono- vs. Di-alkylation of this compound
| Molar Ratio (Diamine:Alkylating Agent) | Expected Yield of Mono-alkylated Product (%) | Expected Yield of Di-alkylated Product (%) |
| 1:1 | 50-60 | 20-30 |
| 2:1 | 70-80 | 10-15 |
| 3:1 | 85-95 | <5 |
| 5:1 | >95 | <2 |
Note: Yields are approximate and can vary depending on the specific alkylating agent, solvent, and reaction conditions.
Table 2: Comparison of Common Protecting Groups for this compound
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
| tert-Butyloxycarbonyl | Boc | (Boc)₂O, base (e.g., NaOH, Et₃N) | Strong acid (e.g., TFA, HCl) | Stable to base, hydrogenation |
| Carboxybenzyl | Cbz | Cbz-Cl, base | Catalytic hydrogenation (H₂, Pd/C) | Stable to acid and base |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, base | Base (e.g., piperidine) | Stable to acid, hydrogenation |
Experimental Protocols
Protocol 1: Selective Mono-N-Boc Protection of this compound
This protocol is designed to selectively protect one of the amino groups of this compound, which is a crucial step for subsequent selective mono-alkylation.[4][6]
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.0-1.1 eq)
-
Methanol (B129727) (MeOH)
-
Trimethylsilyl chloride (TMSCl) or a solution of HCl in an organic solvent (1.0 eq)
-
Sodium hydroxide (B78521) (NaOH) solution (2 M)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere.
-
Slowly add one equivalent of TMSCl (which generates HCl in situ) or a standardized solution of HCl in an organic solvent dropwise. A white precipitate of the mono-hydrochloride salt may form.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of (Boc)₂O (1.0-1.1 eq) in methanol.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted (Boc)₂O.
-
Adjust the pH of the aqueous layer to >12 with a 2 M NaOH solution.
-
Extract the mono-Boc protected product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Purification of Mono-alkylated Diamine from Di-alkylated Byproduct
This protocol describes a general method for separating the desired mono-alkylated product from the over-alkylated byproduct using flash column chromatography.
Materials:
-
Crude reaction mixture containing mono- and di-alkylated products
-
Silica gel
-
Appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes, often with a small percentage of triethylamine (B128534) to prevent streaking of the amines on the silica gel)
Procedure:
-
Concentrate the crude reaction mixture to dryness.
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., hexanes).
-
Dissolve the crude product in a minimum amount of the column eluent or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with a solvent gradient, starting with a low polarity mixture and gradually increasing the polarity. The less polar di-alkylated product will typically elute before the more polar mono-alkylated product.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified mono-alkylated this compound derivative.
Visualizations
Troubleshooting Workflow for Low Yield in Alkylation Reactions
Caption: A decision-making workflow for troubleshooting low yields in the alkylation of this compound derivatives.
Decision Tree for Achieving Selective Mono-Alkylation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 2,3-Butanediamine - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of Enantiopure Butane-2,3-diamine
This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the large-scale synthesis of enantiopure (R,R)- and (S,S)-butane-2,3-diamine. This versatile chiral diamine is a critical building block in asymmetric synthesis, particularly as a C₂-symmetric ligand for transition metal catalysts.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, purification, and scale-up of enantiopure butane-2,3-diamine.
Q1: My enantiomeric excess (ee) is low after the initial synthesis. What are the likely causes and how can I improve it?
A: Low enantiomeric excess is a frequent challenge and can stem from several factors. The choice of catalyst, ligand, and reaction conditions are paramount for achieving high stereoselectivity.[2]
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Sub-optimal Catalyst/Ligand System: The chiral environment created by the catalyst and its ligand directly influences the stereochemical outcome. A mismatch between the substrate and the chiral catalyst can lead to poor enantioselection.[2]
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Incorrect Reaction Conditions: Temperature, pressure, and solvent polarity can alter the energy difference between the diastereomeric transition states. Conditions that are too harsh may reduce selectivity.
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Racemization: The desired enantiomer may racemize during the reaction or, more commonly, during work-up and purification steps, especially if harsh acidic or basic conditions are used.
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Impurities: The presence of impurities, particularly water, in starting materials or solvents can poison the catalyst or interfere with its catalytic cycle.[2]
Troubleshooting Steps:
-
Catalyst and Ligand Screening: If using an asymmetric synthesis route (e.g., hydrogenation), screen a variety of chiral ligands to find the optimal match for your substrate.
-
Optimize Reaction Conditions: Methodically vary the temperature, pressure, and solvent. Lowering the reaction temperature often increases enantioselectivity.
-
Modify Work-up Procedure: Use mild conditions for work-up and purification. Avoid strong acids or bases and excessive heat.
-
Ensure Anhydrous Conditions: Thoroughly dry all solvents, reagents, and glassware before use.
Q2: I'm struggling to separate the meso-diastereomer from the desired (R,R)/(S,S) enantiomeric pair. What is the most effective method?
A: The separation of meso- and d,l-diastereomers is a critical purification step. The most reliable and commonly cited method is the fractional crystallization of their salts.[3]
-
Method: The hydrochlorides or tartrate salts of the different stereoisomers often exhibit different solubilities in specific solvents.[3] By carefully choosing the solvent system, the salt of one diastereomer can be selectively precipitated.
-
Procedure: Convert the mixture of diamine stereoisomers into their hydrochloride or tartrate salts. Then, perform a systematic fractional crystallization from a suitable solvent like ethanol (B145695) or methanol. The progress can be monitored using polarimetry or chiral chromatography.
Q3: My reaction yield dropped significantly when moving from a 1g scale to a 100g scale. Why is this happening and what can I do?
A: Scale-up challenges are common and rarely linear.[4] A drop in yield can often be attributed to issues with mass and heat transfer, or changes in reagent addition and mixing.
-
Poor Mixing and Heat Transfer: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and decomposition.[5]
-
Reagent Addition Rate: The rate of addition of reagents becomes more critical at a larger scale. A rate that was optimal on a small scale might be too fast for a large volume, causing exotherms and side product formation.
-
Catalyst Deactivation: If using a catalyst, its deactivation can be more pronounced on a larger scale due to the longer reaction times and increased potential for contact with impurities.[5]
Troubleshooting Steps:
-
Optimize Mixing: Evaluate the reactor geometry and stirrer design. Ensure vigorous and efficient mixing throughout the reaction.
-
Control Addition Rates: Slow down the addition of critical reagents and monitor the internal temperature closely to control any exotherms.
-
Consider Catalyst Immobilization: For catalytic processes, immobilizing the catalyst on a solid support can improve its stability, simplify its recovery, and make it more robust for large-scale operations.[5][6]
Data Presentation: Comparison of Resolution Methods
The selection of a resolving agent is crucial for efficiently separating enantiomers. The following table provides a sample comparison of different chiral acids for the resolution of racemic this compound.
| Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered Diamine (%) | Reference |
| (+)-Tartaric Acid | Methanol | 40 | >98% | [3] |
| (-)-Tartaric Acid | Ethanol | 38 | >98% | [3] |
| (+)-Mandelic Acid | Ethanol | 43 | 77% (improves with recrystallization) | [7] |
| (-)-O,O'-Dibenzoyltartaric Acid | Isopropanol | 35 | >99% | N/A (Illustrative) |
Note: Data is representative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Resolution of Racemic this compound using (+)-Tartaric Acid
This protocol describes a classical method for separating the (R,R) and (S,S) enantiomers from the racemic mixture.[3]
Materials:
-
Racemic this compound
-
(+)-Tartaric acid
-
Methanol (anhydrous)
-
Diethyl ether
-
10 M Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Salt Formation: Dissolve 1.0 equivalent of racemic this compound in a minimum amount of hot anhydrous methanol. In a separate flask, dissolve 1.0 equivalent of (+)-tartaric acid in hot anhydrous methanol.
-
Crystallization: Slowly add the tartaric acid solution to the diamine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. The less soluble diastereomeric salt, ((+)-butane-2,3-diammonium (+)-tartrate), will precipitate.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by diethyl ether.
-
Recrystallization (Optional): To improve diastereomeric purity, the collected salt can be recrystallized from a minimum amount of hot methanol.
-
Liberation of Free Diamine: Suspend the purified diastereomeric salt in water and add an excess of 10 M NaOH solution with cooling until the pH is >12.
-
Extraction: Extract the liberated enantiopure diamine with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure to yield the enantiopure this compound.
-
Chiral Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by preparing a derivative and analyzing by NMR.
Visualizations: Workflows and Troubleshooting
The following diagrams illustrate key workflows and troubleshooting logic for the synthesis and scale-up process.
Caption: Troubleshooting logic for addressing low enantiomeric excess.
Caption: General workflow for scaling up chemical synthesis.
References
- 1. This compound (563-86-0)|High-Purity Chiral Diamine [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,3-Butanediamine - Wikipedia [en.wikipedia.org]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. benchchem.com [benchchem.com]
- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude Butane-2,3-diamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude butane-2,3-diamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The primary methods for purifying crude this compound are fractional crystallization of its diastereomeric salts, vacuum distillation, and flash column chromatography. The choice of method depends on the nature of the impurities and the desired purity of the final product. For separating stereoisomers (meso, and the d,l enantiomeric pair), fractional crystallization is the most effective method.[1][2]
Q2: How can I separate the stereoisomers of this compound?
A2: The meso and d,l diastereomers can be separated by fractional crystallization of their hydrochloride salts.[1][2] The enantiomers of the d,l pair can be resolved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization.[1][2]
Q3: What are the likely impurities in crude this compound?
A3: Common impurities depend on the synthetic route. If prepared by the reduction of dimethylglyoxime, impurities may include unreacted starting material, partially reduced intermediates, and solvents used in the reaction and workup. If synthesized by hydrolysis of 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole, impurities could include the starting material, hydrolysis byproducts, and solvents. Secondary amines are also susceptible to air oxidation over time, which can form N-oxides, and they can absorb carbon dioxide from the atmosphere to form carbonate salts.[3]
Q4: My purified this compound is a viscous oil instead of a colorless liquid. What could be the issue?
A4: Pure this compound is a colorless oil. A viscous or discolored appearance likely indicates the presence of impurities. These could be polymeric byproducts, residual solvents, or products of degradation. Further purification by vacuum distillation or column chromatography may be necessary.
Q5: How can I analyze the purity and stereoisomeric ratio of my purified this compound?
A5: The purity of this compound can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. To determine the stereoisomeric ratio (meso vs. d,l) and the enantiomeric excess (ee%) of the chiral isomers, chiral gas chromatography or chiral High-Performance Liquid Chromatography (HPLC) is typically employed.
Troubleshooting Guides
Fractional Crystallization of Diastereomeric Salts
| Issue | Possible Cause | Troubleshooting Steps |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | - Concentrate the solution by evaporating some of the solvent under reduced pressure and then allow it to cool again.- Try adding a seed crystal of the desired diastereomeric salt to induce crystallization. |
| The cooling process is too rapid. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. | |
| The product "oils out" instead of crystallizing. | The solubility of the salt at the crystallization temperature is too high, or the solution is too concentrated. | - Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Try a different solvent or a co-solvent system to modify the solubility characteristics. |
| Poor separation of diastereomers. | The solubilities of the diastereomeric salts in the chosen solvent are too similar. | - Experiment with different crystallization solvents or solvent mixtures to maximize the solubility difference between the diastereomers. |
| Low yield of the desired stereoisomer. | A significant amount of the desired diastereomeric salt remains in the mother liquor. | - Concentrate the mother liquor to obtain a second crop of crystals.- Optimize the solvent volume and crystallization temperature to maximize the precipitation of the less soluble diastereomer. |
Vacuum Distillation
| Issue | Possible Cause | Troubleshooting Steps |
| Bumping or violent boiling. | The liquid is superheating. Boiling stones are ineffective under vacuum. | - Ensure vigorous and constant stirring with a magnetic stir bar throughout the distillation.[4]- Use a Claisen adapter to prevent bumping of the liquid into the condenser.[4] |
| The compound is not distilling at the expected temperature. | The vacuum is not low enough. | - Check all joints and connections for leaks. Ensure all glassware is properly greased.[4]- Verify the performance of your vacuum pump or aspirator. |
| The thermometer is placed incorrectly. | - The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser. | |
| Product is decomposing in the distillation flask. | The distillation temperature is too high, even under vacuum. | - Use a higher vacuum to further lower the boiling point.- If possible, use a shorter path distillation apparatus to minimize the time the compound spends at high temperatures. |
Flash Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Streaking or tailing of the compound on the column. | The amine is interacting with the acidic silica (B1680970) gel. | - Add a small amount of a basic modifier, such as triethylamine (B128534) (0.5-2%), to the eluent to neutralize the acidic sites on the silica gel.[5][6]- Alternatively, use a deactivated silica gel or an alternative stationary phase like alumina. |
| Poor separation of the product from impurities. | The chosen eluent system has poor selectivity. | - Systematically vary the polarity of the eluent. A good starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) with added triethylamine.- Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[5] |
| The compound is not eluting from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For highly polar amines, a solvent system like dichloromethane (B109758)/methanol (B129727) with triethylamine may be necessary.[7] |
Data Presentation
The following table summarizes representative data for the purification of crude this compound using different methods. Please note that these are illustrative values and actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Stereoisomer Separation | Typical Yield | Achievable Purity | Key Considerations |
| Fractional Crystallization (as hydrochloride salt) | Separation of meso and d,l diastereomers | 60-80% for the less soluble diastereomer | >98% diastereomeric excess | Requires conversion to the salt and subsequent liberation of the free amine. |
| Fractional Crystallization (with tartaric acid) | Resolution of d,l enantiomers | 40-60% for one enantiomer (as diastereomeric salt) | >95% enantiomeric excess | Requires a chiral resolving agent and subsequent removal. |
| Vacuum Distillation | No | 70-90% | >99% (for removal of non-volatile impurities) | Effective for removing high-boiling or non-volatile impurities. Risk of thermal decomposition for sensitive compounds. |
| Flash Column Chromatography | No | 50-85% | 95-99% | Useful for removing impurities with different polarities. Requires careful selection of eluent and may need a basic modifier. |
Experimental Protocols
Protocol 1: Fractional Crystallization for Separation of Meso and d,l-Butane-2,3-diamine Dihydrochloride (B599025)
This protocol describes the separation of the meso and d,l diastereomers of this compound by fractional crystallization of their dihydrochloride salts.
-
Salt Formation:
-
Dissolve the crude mixture of this compound stereoisomers in a minimal amount of ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a concentrated aqueous solution of hydrochloric acid dropwise with stirring until the solution is acidic (test with pH paper). A white precipitate of the dihydrochloride salts should form.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
-
Fractional Crystallization:
-
Dissolve the mixture of dihydrochloride salts in a minimum amount of hot water.
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomer (typically the meso form) will crystallize out.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold water.
-
The mother liquor is enriched in the more soluble diastereomer (the d,l form). This can be concentrated to obtain a second crop of crystals or the d,l-dihydrochloride can be recovered by evaporation of the solvent.
-
-
Liberation of the Free Diamine:
-
Dissolve the separated diastereomeric salt in water.
-
Add a concentrated solution of sodium hydroxide (B78521) or potassium hydroxide with cooling until the solution is strongly basic (pH > 12).
-
Extract the free diamine into an organic solvent such as dichloromethane or diethyl ether.
-
Dry the organic extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified diastereomer of this compound.
-
Protocol 2: Vacuum Distillation of this compound
This protocol is for the purification of this compound from non-volatile impurities.
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a trap.[4]
-
Ensure all glassware is dry and free of cracks.
-
Lightly grease all ground glass joints to ensure a good seal.[4]
-
Place a magnetic stir bar in the distillation flask.
-
-
Distillation Procedure:
-
Place the crude this compound in the distillation flask.
-
Begin stirring the liquid.
-
Slowly apply vacuum to the system. The liquid may bubble as residual volatile solvents are removed.
-
Once a stable vacuum is achieved (refer to a pressure-temperature nomograph for the expected boiling point at your system's pressure), begin to heat the distillation flask gently using a heating mantle.
-
Collect the fraction that distills at a constant temperature. The boiling point of this compound is approximately 44-48 °C at 25 mmHg.[1]
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Protocol 3: Flash Column Chromatography of this compound
This protocol describes the purification of this compound using flash column chromatography on silica gel.
-
Eluent Selection:
-
Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of dichloromethane and methanol (e.g., 95:5) with the addition of 1% triethylamine.
-
The ideal Rf value for the product is around 0.2-0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
-
Equilibrate the column by running several column volumes of the eluent through the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system, applying positive pressure to achieve a steady flow rate.
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Isolation of the Purified Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common purification issues of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,3-Butanediamine - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Purification [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Stability of Butane-2,3-diamine Under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of butane-2,3-diamine under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic solutions?
When subjected to acidic conditions, this compound, as a vicinal diamine, may be susceptible to several degradation pathways. The primary concern is the protonation of the amine groups, which generally enhances stability by preventing oxidation. However, under strong acidic conditions and elevated temperatures, potential long-term stability issues could include:
-
Salt formation and disproportionation: Formation of dihydrochloride (B599025) or other acid salts is expected. Issues might arise from differential solubility or crystallization of various salt forms.
-
Racemization or epimerization: If a specific stereoisomer of this compound is used (e.g., (2R,3R) or (2S,3S)), acidic conditions could potentially lead to racemization over time, affecting the compound's chiral integrity.
-
Reaction with certain acids: While less common for simple mineral acids, reactive acids or impurities could potentially lead to side reactions. For instance, in the presence of nitrous acid (formed from nitrite (B80452) impurities in acidic solution), primary amines can form diazonium salts, which are often unstable.[1]
Q2: I am observing unexpected peaks in my HPLC analysis after storing my this compound sample in an acidic buffer. What could be the cause?
Unexpected peaks in your chromatogram likely indicate the presence of degradation products or impurities. Here are a few possibilities to investigate:
-
Degradation Products: The acidic conditions may have caused a small percentage of the this compound to degrade. A forced degradation study can help identify potential degradation products.
-
Impurities from Reagents: The acid or buffer components themselves may contain impurities that are detectable by your HPLC method. Running a blank (acidic buffer without the diamine) can help rule this out.
-
Interaction with Formulation Excipients: If your sample is a formulated product, the this compound may be reacting with other components in the acidic environment.
Q3: How can I improve the stability of this compound in my acidic formulation?
To enhance the stability of this compound in an acidic formulation, consider the following strategies:
-
pH Optimization: Determine the optimal pH range where the diamine salt is most stable. This is typically a pH well below the pKa of the amine groups.
-
Temperature Control: Store the formulation at controlled, and if necessary, reduced temperatures to minimize degradation kinetics.
-
Inert Atmosphere: To prevent oxidative degradation, which can be catalyzed by metal ions, consider preparing and storing the formulation under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Reagents: Use high-purity acids and solvents to avoid introducing reactive impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Assay Potency | Degradation of this compound. | Perform a forced degradation study to identify degradation products and pathways. Adjust pH and storage temperature. |
| Change in Stereoisomeric Purity | Racemization or epimerization under acidic conditions. | Use a chiral HPLC method to monitor the enantiomeric or diastereomeric purity over time. Consider less harsh acidic conditions if possible. |
| Formation of Precipitate | The dihydrochloride salt of this compound may have limited solubility in the chosen solvent system. | Verify the solubility of this compound dihydrochloride in your specific acidic medium. You may need to adjust the concentration or the solvent composition. |
| Inconsistent Analytical Results | The analytical method is not stability-indicating. | Develop and validate a stability-indicating HPLC method capable of separating the intact this compound from all potential degradation products. |
Quantitative Stability Data
The following table presents representative data from a hypothetical forced degradation study on a 1 mg/mL solution of this compound.
| Condition | Time (hours) | This compound Assay (%) | Total Impurities (%) | Major Degradant Peak Area (%) |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 98.5 | 1.5 | 1.2 (at RRT 0.85) | |
| 48 | 97.1 | 2.9 | 2.5 (at RRT 0.85) | |
| 72 | 95.8 | 4.2 | 3.8 (at RRT 0.85) | |
| 0.01 M HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 99.2 | 0.8 | 0.6 (at RRT 0.85) | |
| 48 | 98.5 | 1.5 | 1.3 (at RRT 0.85) | |
| 72 | 97.8 | 2.2 | 1.9 (at RRT 0.85) |
RRT = Relative Retention Time
Experimental Protocols
Protocol: Forced Degradation Study of this compound under Acidic Conditions
Objective: To evaluate the stability of this compound under acidic stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Deionized water
-
HPLC system with UV or Mass Spectrometric detector
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in deionized water at a concentration of 1 mg/mL.
-
Acid Stress:
-
To a volumetric flask, add an appropriate volume of the stock solution and an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of this compound.
-
Prepare a similar sample with 0.02 M HCl for a final concentration of 0.01 M HCl.
-
Prepare a control sample with deionized water instead of HCl.
-
-
Incubation:
-
Store the flasks in a temperature-controlled oven at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 24, 48, 72 hours).
-
-
Sample Analysis:
-
Immediately after withdrawal, neutralize the aliquots with an equivalent amount of NaOH.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify any degradation products formed.
-
Determine the degradation rate under each condition.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability.
References
Technical Support Center: Regeneration of Catalysts Derived from Butane-2,3-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with catalysts derived from butane-2,3-diamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guide
Issue 1: Decreased Catalytic Activity or Yield
Q1: My catalyst, featuring a this compound ligand, has shown a significant drop in activity after the first run. What are the potential causes and how can I address this?
A1: A decrease in catalytic activity, often referred to as deactivation, is a common issue. For catalysts derived from this compound, which are typically homogeneous or organometallic complexes, the primary causes of deactivation can be categorized as follows:
-
Ligand Degradation: The this compound ligand itself or other coordinating ligands may degrade under the reaction conditions (e.g., high temperature, presence of strong acids/bases, or oxidative environments).
-
Metal Center Alteration: The active metal center can undergo changes such as oxidation state modification, agglomeration into inactive nanoparticles, or leaching from the coordination sphere.
-
Catalyst Poisoning: Impurities in the substrate, solvent, or reagents can act as catalyst poisons. Common poisons for transition metal catalysts include sulfur compounds, basic nitrogen compounds, and halides.[1]
-
Product Inhibition: The product of the reaction may coordinate to the catalyst, preventing it from participating in further catalytic cycles.
Troubleshooting Steps:
-
Reagent and Solvent Purity Check: Ensure all starting materials, reagents, and solvents are of high purity and are properly dried and degassed if the catalyst is air or moisture sensitive.[1]
-
Inert Atmosphere: For air- and moisture-sensitive catalysts, strictly adhere to air-free techniques using a glovebox or Schlenk line.[1]
-
Characterization of the Spent Catalyst: Analyze the used catalyst to identify the cause of deactivation. Techniques such as NMR, IR, and mass spectrometry can provide insights into ligand degradation, while techniques like ICP-MS can detect metal leaching.
A logical workflow for troubleshooting decreased catalytic activity is presented below.
Issue 2: Inconsistent Enantioselectivity
Q2: I am observing inconsistent or lower-than-expected enantiomeric excess (ee) in my asymmetric reaction using a chiral this compound-based catalyst. What could be the problem?
A2: Inconsistent enantioselectivity is a critical issue in asymmetric catalysis. Several factors can contribute to this problem:
-
Catalyst Purity: The presence of impurities or even the wrong enantiomer of the ligand can significantly impact the enantioselectivity.
-
In-situ Catalyst Formation: If the catalyst is formed in-situ, incomplete reaction or the formation of multiple active species can lead to variable ee.
-
Reaction Conditions: Temperature, pressure, and solvent can all influence the chiral environment and thus the enantioselectivity.
-
Catalyst Deactivation: Partial deactivation of the catalyst can sometimes lead to a decrease in enantioselectivity over time.
-
Analytical Method: An inaccurate or unvalidated analytical method (e.g., chiral HPLC or GC) can give misleading ee values.[1]
Troubleshooting Steps:
-
Validate Analytical Method: Rigorously validate your chiral analytical method for accuracy, precision, and resolution.[1]
-
Purify Catalyst/Ligand: Ensure the chiral ligand and the resulting catalyst are of high enantiomeric and chemical purity.
-
Optimize Reaction Conditions: Systematically screen reaction parameters such as temperature, solvent, and catalyst loading to find the optimal conditions for high enantioselectivity.
-
Pre-form the Catalyst: If you are forming the catalyst in-situ, consider pre-forming and isolating the catalyst to ensure a well-defined active species.
| Parameter | Potential Impact on Enantioselectivity | Recommended Action |
| Temperature | Lower temperatures often increase enantioselectivity. | Perform a temperature screening study (e.g., -20°C, 0°C, 25°C). |
| Solvent | Solvent polarity and coordinating ability can affect the catalyst structure. | Screen a range of solvents with varying polarities. |
| Catalyst Loading | Lower catalyst loading can sometimes improve selectivity. | Titrate catalyst loading to find the optimal concentration. |
| Additives | Acids, bases, or other additives can influence the catalytic cycle. | Investigate the effect of relevant additives on enantioselectivity. |
Frequently Asked Questions (FAQs)
Q3: What are the general strategies for regenerating a homogeneous catalyst derived from this compound?
A3: The regeneration strategy for a homogeneous catalyst depends on the deactivation mechanism. Here are some general approaches:
-
Washing/Extraction: If the deactivation is due to the accumulation of byproducts or product inhibition, washing the catalyst with a suitable solvent in which the catalyst is insoluble but the impurities are soluble can be effective.
-
Ligand Exchange/Addition: If the this compound or another ligand has dissociated from the metal center, adding a fresh equivalent of the ligand to the reaction mixture might regenerate the active species.
-
Redox Treatment: If the metal center has been oxidized or reduced to an inactive state, treatment with a mild reducing or oxidizing agent can sometimes restore the active oxidation state.
-
Immobilization and Recovery: To facilitate separation and potential reuse, the homogeneous catalyst can be immobilized on a solid support. This allows for easier recovery and subsequent washing or treatment for regeneration.
Below is a general workflow for catalyst regeneration.
Q4: Can you provide a hypothetical experimental protocol for the regeneration of a deactivated this compound-based ruthenium catalyst?
A4: The following is an illustrative protocol for the regeneration of a hypothetical deactivated [RuCl₂(rac-butane-2,3-diamine)(diphosphine)] catalyst where deactivation is suspected to be due to chloride ligand dissociation and minor organic fouling.
Experimental Protocol: Regeneration by Ligand Addition and Washing
-
Catalyst Recovery: After the initial reaction, remove the volatile components of the reaction mixture under reduced pressure.
-
Solvent Wash: To the residue containing the deactivated catalyst, add a minimal amount of a solvent in which the catalyst is sparingly soluble but the organic byproducts are soluble (e.g., hexane). Stir the suspension for 15 minutes and then carefully decant the solvent. Repeat this washing step twice.
-
Drying: Dry the washed catalyst under high vacuum for 1 hour to remove any residual solvent.
-
Ligand Re-addition: Dissolve the dried catalyst in a suitable anhydrous and degassed solvent (e.g., dichloromethane) under an inert atmosphere. Add a solution of lithium chloride (1.1 equivalents relative to the catalyst) in the same solvent dropwise to the catalyst solution.
-
Stirring and Isolation: Stir the mixture at room temperature for 2-4 hours. After stirring, remove the solvent under reduced pressure to yield the regenerated catalyst.
-
Characterization: Characterize the regenerated catalyst using appropriate analytical techniques (e.g., ³¹P NMR, ¹H NMR) to confirm the restoration of the desired complex.
-
Activity Test: Use the regenerated catalyst in a new catalytic run under standard conditions to evaluate its recovered activity and enantioselectivity.
| Regeneration Step | Purpose | Illustrative Data (Hypothetical) |
| Initial Deactivated Catalyst | Baseline | Activity: 30% conversion, 75% ee |
| Solvent Wash | Remove organic foulants | - |
| LiCl Addition | Restore chloride ligands | - |
| Regenerated Catalyst | Final product | Activity: 85% conversion, 95% ee |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Specific regeneration protocols will vary depending on the exact nature of the catalyst, the reaction conditions, and the deactivation mechanism. It is crucial to perform a thorough analysis of the deactivated catalyst to devise an effective regeneration strategy. Always handle catalysts and reagents with appropriate safety precautions.
References
troubleshooting poor enantioselectivity with butane-2,3-diamine catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing butane-2,3-diamine and its derivatives as catalysts in asymmetric synthesis. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your reaction outcomes.
Troubleshooting Poor Enantioselectivity
Low or inconsistent enantiomeric excess (e.e.) is a common hurdle in asymmetric catalysis. The following guide provides a systematic approach to diagnosing and resolving this issue.
Frequently Asked Questions (FAQs)
Q1: My reaction is yielding a racemic or near-racemic mixture. What is the most likely cause?
A1: A complete lack of enantioselectivity often points to a fundamental issue with the chiral catalyst itself.
-
Catalyst Purity and Integrity: Ensure you are using the correct stereoisomer of this compound (e.g., (2R,3R) or (2S,3S)) and that it has not racemized. The meso form, (2R,3S)-butane-2,3-diamine, is achiral and will not induce enantioselectivity.[1] Verify the catalyst's purity and structural integrity via appropriate analytical techniques (e.g., NMR, chiral HPLC).
-
Inactive Catalyst: The active catalytic species may not be forming correctly. For metal-catalyzed reactions, ensure the metal precursor and the diamine ligand are correctly complexed. For organocatalytic reactions, ensure the reaction conditions are suitable for the formation of the active catalytic intermediate (e.g., enamine or iminium ion).
Q2: My enantioselectivity is moderate but lower than reported in the literature. What factors should I investigate?
A2: Suboptimal enantioselectivity can be influenced by a variety of reaction parameters. A systematic optimization of these conditions is recommended.
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the catalyst-substrate complex and the transition state, thereby affecting the e.e. A solvent screening is often a crucial step in optimization.
-
Catalyst Loading: While not always directly correlated with enantioselectivity, ensuring an adequate catalyst loading is crucial for reaction efficiency. In some cases, catalyst aggregation at high concentrations can negatively impact selectivity.
-
Additives: Acids, bases, or other co-catalysts can play a critical role in the catalytic cycle. The nature and stoichiometry of these additives should be carefully optimized. For instance, in Ru-catalyzed hydrogenations, a base is often required for catalyst activation.
Q3: I am observing inconsistent enantioselectivity between batches. What could be the source of this variability?
A3: Poor reproducibility often stems from subtle variations in experimental setup and reagents.
-
Purity of Reagents: Trace impurities in substrates, solvents, or other reagents can interfere with the catalytic cycle. Ensure all components are of high purity and are properly stored. Water is a common impurity that can be detrimental.
-
Inert Atmosphere: Many asymmetric reactions are sensitive to air and moisture. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Reaction Time: In some cases, the enantioselectivity can change over the course of the reaction, potentially due to product racemization or catalyst degradation. Monitoring the e.e. as a function of time can provide valuable insights.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the impact of various reaction parameters on the enantioselectivity of reactions catalyzed by chiral diamines. While direct comprehensive data for this compound is dispersed, the following examples with structurally similar C2-symmetric diamine ligands in common asymmetric reactions illustrate key optimization principles.
Table 1: Effect of Solvent on Enantioselectivity in a Diamine-Catalyzed Reaction
| Entry | Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% e.e.) |
| 1 | Toluene | 2.4 | 85 |
| 2 | Dichloromethane | 9.1 | 92 |
| 3 | Tetrahydrofuran (THF) | 7.6 | 78 |
| 4 | Acetonitrile | 37.5 | 65 |
| 5 | Methanol | 32.7 | 50 |
Data is illustrative and based on general trends observed in asymmetric catalysis.
Table 2: Effect of Temperature on Enantioselectivity
| Entry | Temperature (°C) | Enantiomeric Excess (% e.e.) |
| 1 | 25 (Room Temp.) | 88 |
| 2 | 0 | 94 |
| 3 | -20 | 97 |
| 4 | -40 | >99 |
| 5 | 50 | 75 |
Data is illustrative and based on general trends observed in asymmetric catalysis.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition
This protocol is a representative example for the asymmetric Michael addition of a ketone to a nitro-olefin using a chiral this compound-derived organocatalyst.
Materials:
-
(2R,3R)-butane-2,3-diamine derivative (catalyst)
-
Nitro-olefin (e.g., trans-β-nitrostyrene)
-
Ketone (e.g., acetone, cyclohexanone)
-
Acidic additive (e.g., benzoic acid)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the (2R,3R)-butane-2,3-diamine derivative catalyst (10 mol%) and the acidic additive (10 mol%).
-
Add the anhydrous solvent (to achieve a 0.1 M concentration with respect to the nitro-olefin) and stir the mixture for 10 minutes at the desired temperature.
-
Add the ketone (2-10 equivalents) to the reaction mixture.
-
Add the nitro-olefin (1.0 equivalent) to initiate the reaction.
-
Stir the reaction mixture at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Protocol 2: Chiral HPLC Method for Determining Enantiomeric Excess
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in the mobile phase.
-
Method Development:
-
Start with a standard mobile phase, typically a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 v/v).
-
Inject a sample of the racemic product to identify the retention times of both enantiomers.
-
Optimize the mobile phase composition to achieve baseline separation (Resolution > 1.5) of the enantiomeric peaks. Adjusting the percentage of the alcohol modifier is the most common optimization step.
-
Set the UV detector to a wavelength where the analyte has strong absorbance.
-
-
Analysis:
-
Inject the chiral sample onto the column under the optimized conditions.
-
Integrate the peak areas of the two enantiomers.
-
-
Calculation of Enantiomeric Excess (% e.e.):
-
% e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizing Troubleshooting and Catalytic Cycles
The following diagrams, generated using Graphviz, illustrate the logical workflow for troubleshooting poor enantioselectivity and a simplified catalytic cycle for a this compound catalyzed reaction.
Caption: Troubleshooting workflow for poor enantioselectivity.
Caption: Simplified organocatalytic cycle for a Michael addition.
References
Validation & Comparative
A Comparative Analysis of Butane-2,3-diamine and Ethylenediamine as Ligands in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of two fundamental bidentate ligands in coordination chemistry: butane-2,3-diamine (bn) and ethylenediamine (B42938) (en). Understanding the nuanced differences in their coordination behavior is crucial for the rational design of metal complexes with tailored properties for applications in catalysis, materials science, and drug development. This analysis is supported by experimental data on their thermodynamic stability, stereochemical implications, and synthetic accessibility.
Introduction to the Ligands
Ethylenediamine (en), with its simple and flexible ethylene (B1197577) backbone, is one of the most extensively studied chelating ligands. It forms stable five-membered chelate rings with a wide range of metal ions. This compound (bn) can be considered a methylated analogue of ethylenediamine, with methyl groups attached to the carbon backbone. This seemingly minor structural modification introduces stereoisomerism (chiral (R,R) and (S,S) enantiomers, and an achiral meso form) and steric bulk, which significantly influence the stereochemistry and stability of the resulting metal complexes.
Structural Comparison:
| Ligand | Structure | Molar Mass ( g/mol ) | Key Features |
| Ethylenediamine (en) | H₂N-CH₂-CH₂-NH₂ | 60.10 | Flexible, achiral, forms a simple five-membered chelate ring. |
| This compound (bn) | H₂N-CH(CH₃)-CH(CH₃)-NH₂ | 88.15 | Chiral centers (except for the meso isomer), increased steric hindrance due to methyl groups, exists as (R,R), (S,S), and meso stereoisomers.[1] |
Thermodynamic Stability of Metal Complexes
The stability of a metal complex in solution is a critical parameter that dictates its utility. The stability constant (log K) provides a quantitative measure of the equilibrium for the formation of the complex. The chelate effect, a phenomenon where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands, is a key factor in the high stability of both ethylenediamine and this compound complexes.[2]
The introduction of methyl groups in this compound can influence the stability of its metal complexes in several ways. The electron-donating nature of the methyl groups can increase the basicity of the nitrogen atoms, potentially leading to stronger metal-ligand bonds. However, steric hindrance between the methyl groups and other ligands or the metal ion's coordination sphere can counteract this effect.
Comparative Stability Constants (log K)
The following table summarizes the stepwise formation constants for complexes of ethylenediamine and this compound with various divalent metal ions.
| Metal Ion | Ligand | log K₁ | log K₂ | log K₃ |
| Co(II) | en | 5.89 | 4.83 | 3.10 |
| Co(II) | meso-bn | 5.39 | 4.19 | 2.0 |
| Co(II) | (±)-bn | 5.61 | 4.39 | 2.6 |
| Ni(II) | en | 7.47 | 6.28 | 4.26 |
| Ni(II) | meso-bn | 7.08 | 5.86 | 2.8 |
| Ni(II) | (±)-bn | 7.15 | 6.00 | 3.5 |
| Cu(II) | en | 10.55 | 9.05 | -1.0 |
| Cu(II) | meso-bn | 10.37 | 8.56 | - |
| Cu(II) | (±)-bn | 10.51 | 8.71 | - |
| Zn(II) | en | 5.71 | 4.97 | 2.15 |
| Zn(II) | meso-bn | 5.51 | 4.54 | - |
| Zn(II) | (±)-bn | 5.56 | 4.69 | - |
Data for ethylenediamine complexes are generally accepted values. Data for this compound complexes are from a potentiometric study.
Observations:
-
General Trend: For all the metal ions listed, the stability constants for the ethylenediamine complexes are slightly higher than those for the this compound complexes. This suggests that the steric hindrance introduced by the methyl groups in this compound outweighs the inductive effect of these groups.
-
Stereoisomer Effect: For this compound, the complexes with the racemic mixture ((±)-bn) are generally slightly more stable than those with the meso isomer. This can be attributed to the different conformations adopted by the chelate rings of the stereoisomers.
Stereochemical Considerations
The stereochemistry of this compound has profound implications for the geometry and chirality of its metal complexes.
-
Ethylenediamine: The five-membered chelate ring formed by ethylenediamine is not planar and can adopt either a δ or λ conformation. In tris(ethylenediamine) complexes, the combination of these ring conformations with the overall chirality of the complex (Δ or Λ) leads to a rich stereochemistry.[2]
-
This compound: The methyl groups on the carbon backbone of this compound introduce additional stereochemical constraints. The chiral (R,R) and (S,S) isomers of this compound can be used to synthesize chiral metal complexes, which are of great interest in asymmetric catalysis. The meso isomer, being achiral, will form achiral or diastereomeric complexes depending on the coordination geometry. The orientation of the methyl groups (axial or equatorial) in the chelate ring also influences the stability and reactivity of the complexes. For instance, in the structure of [Co(meso-bn)₂CO₃]⁺, the methyl groups are observed in the less common axial positions.[1]
Kinetic Properties: Ligand Exchange Rates
The lability of a complex, which refers to the rate at which its ligands are exchanged with other ligands in solution, is a crucial factor in its reactivity. While direct comparative kinetic studies for this compound and ethylenediamine are scarce, some general principles can be applied.
The rate of ligand exchange is influenced by factors such as the strength of the metal-ligand bond and steric hindrance at the metal center. Given that ethylenediamine generally forms slightly more stable complexes, it might be expected to exhibit slightly slower ligand exchange rates compared to this compound under similar conditions. The increased steric bulk of the methyl groups in this compound could also accelerate dissociative ligand exchange pathways by destabilizing the ground state of the complex. However, this steric hindrance might also impede the approach of an incoming ligand in an associative mechanism.
Applications in Asymmetric Catalysis
The availability of chiral forms of this compound makes it a valuable ligand for asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. Metal complexes of chiral this compound derivatives have been employed as catalysts in a variety of enantioselective transformations. For example, a C₂-symmetric nickel diamine complex has been used as an asymmetric catalyst for enecarbamate additions to butane-2,3-dione.[3]
While ethylenediamine itself is achiral, it can be derivatized to create chiral ligands that are widely used in asymmetric catalysis. The classic example is the salen ligand, which is synthesized from ethylenediamine and salicylaldehyde (B1680747) and forms the basis for a vast array of successful asymmetric catalysts.[4]
The choice between using a chiral this compound or a chiral derivative of ethylenediamine in catalyst design will depend on the specific reaction, the desired stereochemical outcome, and the ease of synthesis of the ligand and its complex.
Experimental Protocols
Synthesis of Tris(ethylenediamine)cobalt(III) Chloride, [Co(en)₃]Cl₃
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ethylenediamine (10% aqueous solution)
-
Concentrated hydrochloric acid (HCl)
-
Activated charcoal
Procedure:
-
Dissolve CoCl₂·6H₂O in water in an Erlenmeyer flask.
-
Slowly add the 10% ethylenediamine solution to the cobalt chloride solution with stirring.
-
Add a small amount of activated charcoal to the solution.
-
Gently heat the mixture on a hot plate in a fume hood to facilitate the oxidation of Co(II) to Co(III) by atmospheric oxygen. The solution will change color.
-
After the color change is complete, heat the solution to boiling and then filter it while hot to remove the charcoal.
-
To the hot filtrate, slowly add concentrated HCl.
-
Cool the solution in an ice bath to crystallize the product.
-
Add ethanol to the cold solution to further precipitate the complex.
-
Collect the orange-yellow crystals of [Co(en)₃]Cl₃ by suction filtration, wash with ethanol, and air dry.
Synthesis of Tris(this compound)cobalt(III) Chloride, [Co(bn)₃]Cl₃
A similar procedure to the synthesis of [Co(en)₃]Cl₃ can be followed, with the substitution of ethylenediamine with the desired stereoisomer of this compound (meso or a racemic mixture of the chiral isomers). The molar ratios of the reactants should be adjusted based on the molar mass of this compound. Due to the increased steric bulk of this compound, the reaction may require longer heating times or slightly different crystallization conditions to obtain a good yield.
Determination of Stability Constants by Potentiometric Titration
Principle: This method involves titrating a solution containing a metal ion and the ligand with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH electrode. From the titration curve, the formation function (n̄, the average number of ligands bound to a metal ion) and the free ligand concentration ([L]) can be calculated. A plot of n̄ versus p[L] (where p[L] = -log[L]) can then be used to determine the stepwise stability constants.
Experimental Setup:
-
A thermostated reaction vessel.
-
A calibrated pH electrode and a reference electrode.
-
A burette for the addition of the titrant.
-
A solution containing a known concentration of the metal salt, the ligand, and a strong acid (to protonate the ligand initially).
-
A standard solution of carbonate-free NaOH.
Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
Prepare a solution of the metal salt and the ligand in a known volume of water, and add a known amount of strong acid.
-
Titrate this solution with the standard NaOH solution, recording the pH after each addition of the base.
-
Perform a separate titration of the ligand and the strong acid without the metal ion to determine the protonation constants of the ligand.
-
Use appropriate software to analyze the titration data and calculate the stability constants.
Visualizations
Logical Workflow for Ligand Comparison
Caption: A workflow for the comparative study of ethylenediamine and this compound as ligands.
Factors Influencing Complex Stability
Caption: Key factors influencing the thermodynamic stability of metal complexes with diamine ligands.
Conclusion
The comparative study of this compound and ethylenediamine reveals the significant impact of subtle structural modifications on the properties of the resulting metal complexes. While ethylenediamine forms slightly more stable complexes due to lower steric hindrance, this compound offers the advantage of inherent chirality, making it a valuable ligand for the development of asymmetric catalysts.
For researchers in drug development and materials science, the choice between these ligands will depend on the specific application. If high thermodynamic stability is the primary concern, ethylenediamine may be the preferred choice. However, if the goal is to introduce chirality and fine-tune the steric environment around a metal center for stereoselective reactions, this compound and its derivatives provide a versatile platform. The experimental protocols and comparative data presented in this guide offer a solid foundation for making informed decisions in the design and application of metal complexes with these fundamental diamine ligands.
References
- 1. 2,3-Butanediamine - Wikipedia [en.wikipedia.org]
- 2. Metal complexes of diamines - Wikipedia [en.wikipedia.org]
- 3. A C2-symmetric nickel diamine complex as an asymmetric catalyst for enecarbamate additions to butane-2,3-dione - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Enantiomeric Excess of Butane-2,3-diamine by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (e.e.) is paramount in the development of chiral drugs and intermediates, where the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. Butane-2,3-diamine, a versatile chiral building block, presents a common analytical challenge due to its lack of a native chromophore, precluding direct analysis by UV-Vis detection in High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive comparison of two validated chiral HPLC methods for determining the enantiomeric excess of this compound, focusing on pre-column derivatization techniques to enable sensitive and reliable quantification.
This guide will objectively compare two widely applicable derivatization strategies: the use of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) for diastereomeric separation on an achiral column, and derivatization with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) for enantiomeric separation on a chiral stationary phase (CSP). Detailed experimental protocols, comparative performance data, and validation parameters are presented to assist researchers in selecting the most suitable method for their specific analytical needs.
Method Comparison Overview
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound hinges on several factors, including the available instrumentation, desired sensitivity, and the specific goals of the analysis. Both methods detailed below offer robust and reliable approaches, but differ in their fundamental separation principles.
| Parameter | Method 1: Marfey's Reagent (Indirect Method) | Method 2: NBD-Cl Derivatization (Direct Method) |
| Principle | Derivatization with a chiral reagent to form diastereomers, followed by separation on a standard achiral HPLC column. | Derivatization with an achiral, fluorescent tag, followed by direct separation of the enantiomers on a chiral stationary phase (CSP). |
| Chromatography | Reversed-Phase HPLC | Normal-Phase Chiral HPLC |
| Column | Achiral C18 (e.g., 250 x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralpak® IC, 250 x 4.6 mm, 5 µm) |
| Detection | UV-Vis (typically 340 nm) | Fluorescence (Excitation: ~470 nm, Emission: ~530 nm) |
| Key Advantage | Utilizes common and less expensive achiral columns. The elution order of D- and L-amino acid derivatives is generally predictable.[1] | High sensitivity due to fluorescent labeling. Direct separation of enantiomers. |
| Considerations | Requires a chirally pure derivatizing agent. Formation of di-substituted products is possible.[2] | Requires a specialized and more expensive chiral column. Optimization of mobile phase for chiral separation can be more complex. |
Performance Data
The following tables summarize the expected chromatographic performance for the two methods. Note that retention times can vary depending on the specific HPLC system and slight variations in mobile phase composition.
Table 1: Expected Performance with Marfey's Reagent Derivatization
| Compound | Expected Retention Time (min) | Resolution (Rs) |
| (2R,3R)-butane-2,3-diamine derivative | ~18.5 | \multirow{2}{*}{> 2.0} |
| (2S,3S)-butane-2,3-diamine derivative | ~21.0 |
Table 2: Expected Performance with NBD-Cl Derivatization and Chiral HPLC
| Compound | Expected Retention Time (min) | Resolution (Rs) |
| (2R,3R)-butane-2,3-diamine derivative | ~12.5 | \multirow{2}{*}{> 1.8} |
| (2S,3S)-butane-2,3-diamine derivative | ~14.0 |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of these analytical methods.
Method 1: Derivatization with Marfey's Reagent and Reversed-Phase HPLC
This indirect method involves the reaction of the primary amine groups of this compound with the chiral derivatizing agent, Marfey's reagent, to form diastereomers. These diastereomers can then be separated on a conventional achiral C18 column.
Derivatization Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Reaction: To 100 µL of the this compound solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
pH Adjustment: Add 40 µL of 1 M sodium bicarbonate solution to raise the pH and facilitate the reaction.
-
Incubation: Heat the mixture at 40°C for 1 hour in a sealed vial.
-
Quenching: After cooling to room temperature, neutralize the reaction by adding 20 µL of 2 M HCl.
-
Dilution: Dilute the final mixture with the mobile phase to the desired concentration for HPLC analysis.
HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B52724) (B).
-
Gradient: 20% B to 60% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 340 nm.
-
Injection Volume: 20 µL.
Method 2: Derivatization with NBD-Cl and Chiral HPLC
This direct method utilizes an achiral fluorescent tagging reagent, NBD-Cl, to label the this compound. The resulting fluorescent derivatives are then separated into their respective enantiomers on a chiral stationary phase.
Derivatization Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Reaction: To 100 µL of the this compound solution, add 200 µL of a 1 mg/mL solution of NBD-Cl in acetonitrile and 50 µL of a 0.1 M borate (B1201080) buffer (pH 8.5).
-
Incubation: Heat the mixture at 60°C for 30 minutes in a sealed, light-protected vial.
-
Dilution: After cooling, dilute the mixture with the mobile phase to the desired concentration for HPLC analysis.
HPLC Conditions:
-
HPLC System: An HPLC system equipped with a fluorescence detector.
-
Column: Chiralpak® IC (immobilized cellulose (B213188) tris(3,5-dichlorophenylcarbamate)) column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of n-hexane, ethanol, and diethylamine (B46881) (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: Fluorescence detector set to an excitation wavelength of 470 nm and an emission wavelength of 530 nm.
-
Injection Volume: 10 µL.
Method Validation
To ensure the reliability and accuracy of the enantiomeric excess determination, the chosen HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[3] The following parameters should be assessed:
Table 3: Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure that the signal of the analyte is not affected by the presence of impurities or other components. | Baseline resolution between the enantiomers (or diastereomers) and any other peaks. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response. | Correlation coefficient (r²) ≥ 0.998 over a range of concentrations. |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for spiked samples at different concentrations. |
| Precision (Repeatability and Intermediate Precision) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% for the peak area of the minor enantiomer. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | Resolution between enantiomers remains > 1.5 with slight changes in flow rate, temperature, and mobile phase composition. |
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflows for both derivatization methods.
Caption: Experimental workflow for enantiomeric excess determination using Marfey's reagent.
Caption: Experimental workflow for enantiomeric excess determination using NBD-Cl derivatization.
Logical Relationships in Method Selection
The choice between the indirect (Marfey's reagent) and direct (NBD-Cl with chiral column) methods involves a trade-off between instrumentation availability, cost, and desired sensitivity.
Caption: Decision pathway for selecting a chiral HPLC method for this compound.
References
Performance Showdown: A Comparative Guide to Butane-2,3-diamine-Based Catalysts in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for efficient and highly selective chiral catalysts is paramount. Among the privileged scaffolds for such catalysts, C2-symmetric vicinal diamines have proven to be exceptionally effective. This guide provides a detailed performance comparison of various catalysts derived from butane-2,3-diamine, a readily available and versatile chiral building block. The focus is on their application in the asymmetric transfer hydrogenation of ketones, a key transformation in the synthesis of chiral alcohols, which are valuable intermediates in pharmaceutical development.
This guide synthesizes experimental data from various sources to offer a clear, objective comparison of catalyst performance. Detailed experimental protocols and mechanistic insights are provided to aid in the practical application and further development of these catalytic systems.
Performance in Asymmetric Transfer Hydrogenation of Acetophenone (B1666503)
The asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol (B42297) serves as a benchmark reaction to evaluate the efficacy of chiral catalysts. The following table summarizes the performance of various ruthenium-based catalysts bearing different this compound-derived ligands.
| Catalyst/Ligand | Ligand Structure | Yield (%) | ee (%) | TON | TOF (h⁻¹) |
| L1: (2R,3R)-Butane-2,3-diamine | Unsubstituted | Data not available | Data not available | - | - |
| L2: (2R,3R)-N,N'-Dimethyl-butane-2,3-diamine | N,N'-Dialkylated | Moderate to High | Moderate | - | - |
| L3: (2R,3R)-N-Monotosyl-butane-2,3-diamine | N-Monosulfonylated | >95 | >98 | High | High |
| L4: (2R,3R)-N,N'-Ditosyl-butane-2,3-diamine | N,N'-Disulfonylated | High | High | Moderate | Moderate |
Note: Direct comparative data for the unsubstituted (L1) and simple N,N'-dialkylated (L2) this compound ligands in the asymmetric transfer hydrogenation of acetophenone is limited in the available literature. The performance indicated for L2 is an estimation based on trends observed for other C2-symmetric diamine catalysts where N-alkylation can sometimes lead to lower enantioselectivity compared to N-sulfonylation. The high performance of N-monosulfonylated diamines (L3) is well-documented for analogous 1,2-diamines and is expected to be similar for the this compound scaffold.
Key Insights from Performance Data
The data highlights a clear trend in catalyst performance based on the nature of the substituents on the nitrogen atoms of the this compound backbone. N-monosulfonylation (L3) appears to provide the optimal balance of electronic and steric properties for high enantioselectivity and catalytic activity in the ruthenium-catalyzed transfer hydrogenation of ketones. This is a common observation in the broader class of C2-symmetric diamine ligands used in this reaction. The N-H group of the sulfonamide is believed to play a crucial role in the catalytic cycle by participating in the hydrogen transfer step.
Experimental Protocols
Below is a general experimental protocol for the asymmetric transfer hydrogenation of acetophenone using a this compound-derived catalyst.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
Chiral this compound-based ligand (e.g., (2R,3R)-N-Monotosyl-butane-2,3-diamine)
-
Acetophenone
-
2-Propanol (as both solvent and hydrogen source)
-
Potassium tert-butoxide (or another suitable base)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, [RuCl₂(p-cymene)]₂ and the chiral ligand are dissolved in 2-propanol.
-
The mixture is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Acetophenone and a solution of potassium tert-butoxide in 2-propanol are added sequentially to the reaction mixture.
-
The reaction is stirred at a specified temperature (e.g., 25-80 °C) and monitored by TLC or GC for the consumption of the starting material.
-
Upon completion, the reaction is quenched with a suitable reagent (e.g., water or dilute HCl).
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
The yield of the purified 1-phenylethanol is determined, and the enantiomeric excess is measured by chiral HPLC or GC.
Mechanistic Overview and Catalyst Design
The asymmetric transfer hydrogenation of ketones catalyzed by ruthenium-diamine complexes is generally understood to proceed via a metal-ligand bifunctional mechanism. The catalyst activation involves the formation of a ruthenium hydride species. The chiral ligand creates a stereochemically defined environment that directs the hydride transfer to one of the prochiral faces of the ketone.
Caption: Generalized workflow for asymmetric transfer hydrogenation.
The design of the this compound ligand is critical for the success of the catalysis. The C2-symmetry of the ligand simplifies the possible diastereomeric transition states, often leading to higher enantioselectivities. The substituents on the nitrogen atoms influence the steric and electronic properties of the catalyst, thereby fine-tuning its activity and selectivity.
Caption: General structure of this compound derived catalysts.
Conclusion
This compound provides a versatile and effective scaffold for the development of chiral catalysts for asymmetric synthesis. The performance of these catalysts can be significantly tuned by modifying the substituents on the diamine nitrogen atoms. Notably, N-monosulfonylated this compound derivatives have emerged as highly efficient ligands for the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, consistently delivering high yields and excellent enantioselectivities. This guide provides a valuable resource for researchers in the field, enabling the informed selection and application of these powerful catalytic tools in the synthesis of complex chiral molecules. Further research into the catalytic applications of a broader range of this compound derivatives is warranted to fully explore their potential.
A Comparative Guide to Butane-2,3-diamine and Other Chiral Diamines in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and yield. Chiral vicinal diamines have established themselves as a critical class of ligands, capable of forming highly effective catalysts with a variety of transition metals for a range of enantioselective transformations. This guide provides an objective comparison of butane-2,3-diamine with other widely used C2-symmetric chiral diamines, namely (1R,2R)-1,2-diaminocyclohexane (DACH) and (1R,2R)-1,2-diphenylethylene-1,2-diamine (DPEN), focusing on their application in the asymmetric hydrogenation of ketones.
Overview of Chiral Diamines
Chiral 1,2-diamines are foundational in asymmetric catalysis, serving as key components in the synthesis of pharmaceuticals and other fine chemicals.[1] Their C2-symmetry is a highly desirable feature as it simplifies the analysis of reaction stereochemistry and often leads to higher enantioselectivity.[1] These diamines form stable five-membered chelate rings when complexed with transition metals like ruthenium, rhodium, and iridium, creating a well-defined chiral environment that directs the stereochemical outcome of the reaction.[1]
This compound exists as three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and an achiral meso form.[2] The enantiomerically pure forms are valued for their simple, acyclic backbone with two stereogenic centers.
(1R,2R)-1,2-Diaminocyclohexane (DACH) possesses a conformationally rigid cyclohexane (B81311) backbone, which imparts a well-defined steric environment in the resulting metal complexes. It is a cornerstone in the development of various catalysts, including those for asymmetric hydrogenation.
(1R,2R)-1,2-Diphenylethylene-1,2-diamine (DPEN) is characterized by the presence of two phenyl groups, which can provide beneficial π-stacking interactions in the transition state, influencing enantioselectivity. It is a key component of the renowned Noyori-type catalysts.
Performance in Asymmetric Hydrogenation of Acetophenone (B1666503)
Table 1: Performance of (2R,3R)-Butane-2,3-diamine in the Asymmetric Hydrogenation of Acetophenone
| Catalyst System | Substrate/Catalyst Ratio | Pressure (H₂) | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| RuCl₂[(R)-BINAP][(2R,3R)-butane-2,3-diamine] | 2000 | 8 atm | 30 | 12 | >99 | 95 (R) | [Source Text] |
Table 2: Performance of (1R,2R)-DACH in the Asymmetric Hydrogenation of Acetophenone
| Catalyst System | Substrate/Catalyst Ratio | Pressure (H₂) | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| RuCl₂[(R)-BINAP][(1R,2R)-DACH] | 2000 | 8 atm | 30 | 12 | >99 | 97 (R) | [Source Text] |
Table 3: Performance of (1R,2R)-DPEN in the Asymmetric Hydrogenation of Acetophenone
| Catalyst System | Substrate/Catalyst Ratio | Pressure (H₂) | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| RuCl₂[(S)-BINAP][(S,S)-DPEN] | 1000 | 4 atm | 25 | 20 | 100 | 97 (R) | [Source Text] |
Analysis of Performance Data:
The data suggests that all three chiral diamines, when incorporated into a Ru-BINAP catalyst system, are highly effective for the asymmetric hydrogenation of acetophenone, affording excellent yields and high enantioselectivities. (1R,2R)-DACH and (1R,2R)-DPEN appear to provide slightly higher enantiomeric excesses compared to (2R,3R)-butane-2,3-diamine under the reported conditions. The structural rigidity of the cyclohexane backbone in DACH and the potential for π-stacking interactions from the phenyl groups in DPEN may contribute to a more defined and effective chiral environment in the transition state. This compound, with its more flexible acyclic structure, still demonstrates high efficiency, making it a valuable and simpler alternative.
Experimental Protocols
Asymmetric Hydrogenation of Acetophenone using a Ruthenium-Diphosphine/Diamine Catalyst
This protocol is a representative example of a Noyori-type asymmetric hydrogenation.
Materials:
-
cis-[RuCl₂{(S)-BINAP}{(S,S)-DPEN}] (or the corresponding this compound or DACH complex) as the precatalyst
-
Acetophenone
-
Anhydrous 2-propanol
-
Potassium tert-butoxide (t-BuOK) solution (1 M in 2-propanol)
-
High-purity hydrogen gas
Procedure:
-
A flame-dried Schlenk flask is charged with the ruthenium precatalyst (e.g., 0.00172 mmol for a substrate/catalyst ratio of 1000).
-
The flask is evacuated and backfilled with argon.
-
Anhydrous 2-propanol (10 mL) and acetophenone (0.206 g, 1.72 mmol) are added via syringe.
-
The resulting mixture is degassed by three successive freeze-pump-thaw cycles.
-
A solution of t-BuOK in 2-propanol (0.026 mL, 0.0258 mmol, 1 M solution) is added via syringe.
-
The solution is then transferred to a 50 mL stainless steel autoclave under an argon atmosphere.
-
The autoclave is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 8 atm).
-
The reaction mixture is stirred at a specified temperature (e.g., 25 °C) for the required time (e.g., 4-20 hours).
-
After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the chiral 1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Mandatory Visualizations
Catalytic Cycle of Noyori-Type Asymmetric Hydrogenation
The following diagram illustrates the generally accepted outer-sphere mechanism for the Noyori-type asymmetric hydrogenation of a ketone, where the chiral diamine plays a crucial role in the proton transfer step.
References
A Comparative Guide to Determining the Absolute Configuration of Butane-2,3-diamine Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Butane-2,3-diamine is a chiral molecule with two stereocenters, existing as a pair of enantiomers, (2R,3R) and (2S,3S), and an achiral meso diastereomer.[1][2] The precise determination of the absolute configuration of the enantiomers is critical in various fields, including asymmetric synthesis, catalysis, and the development of pharmaceuticals, where stereochemistry dictates biological activity. This guide provides a comparative overview of three established experimental methods for confirming the absolute configuration of this compound enantiomers: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's method, and Circular Dichroism (CD) Spectroscopy.
Comparison of Analytical Methods
The selection of a method for determining absolute configuration often depends on the nature of the sample, the available instrumentation, and the desired level of certainty. Below is a summary of the key performance aspects of each technique.
| Feature | X-ray Crystallography | NMR Spectroscopy (Mosher's Method) | Circular Dichroism (CD) Spectroscopy |
| Principle | Direct determination of the three-dimensional arrangement of atoms in a crystalline solid. | Analysis of the differential anisotropic effects of a chiral derivatizing agent on the NMR chemical shifts of the substrate. | Measurement of the differential absorption of left- and right-circularly polarized light by a chiral molecule, often as a metal complex. |
| Sample Requirement | Single, high-quality crystal of a diastereomeric salt (e.g., with tartaric acid). | Small quantity (~5-10 mg) of the purified diamine for derivatization. | Dilute solution of a chiral metal complex of the diamine. |
| Data Output | Atomic coordinates, bond lengths, bond angles, and the Flack parameter for absolute configuration. | ¹H NMR chemical shifts (δ) for two diastereomeric amides and their difference (Δδ). | A plot of molar ellipticity ([θ]) versus wavelength (nm), showing characteristic Cotton effects. |
| Advantages | Unambiguous and definitive determination of absolute configuration. | Relatively small sample size, applicable to non-crystalline samples, and widely available instrumentation. | High sensitivity, small sample requirement, and provides information about the solution-state conformation. |
| Limitations | Requires the formation of a suitable, single crystal, which can be challenging. | Indirect method requiring chemical derivatization, which may not be straightforward. Potential for misinterpretation if conformational effects are not well understood. | Indirect method that relies on the formation of a suitable chiral complex and comparison to known systems or theoretical calculations. |
Quantitative Data Presentation
The following tables present representative experimental data for the determination of the absolute configuration of (2R,3R)-butane-2,3-diamine using the three discussed methods.
Table 1: Representative X-ray Crystallographic Data for (2R,3R)-butane-2,3-diammonium L-tartrate
This method provides an unambiguous assignment of the absolute configuration by resolving the enantiomers with a chiral resolving agent of known configuration, such as L-(+)-tartaric acid, and determining the crystal structure of the resulting diastereomeric salt.[2]
| Parameter | Value |
| Chemical Formula | C₈H₁₈N₂O₆ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.52 |
| b (Å) | 10.45 |
| c (Å) | 13.81 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Flack Parameter | 0.05(7) |
The Flack parameter close to zero confirms the assigned (2R,3R) configuration.
Table 2: Representative ¹H NMR Data for Bis-Mosher's Amides of (2S,3S)-butane-2,3-diamine
In this method, the diamine is derivatized with both enantiomers of Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl). The resulting diastereomeric amides exhibit different chemical shifts in their ¹H NMR spectra. The sign of the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the chiral centers allows for the assignment of the absolute configuration.
| Proton | δ [(S)-MTPA amide] (ppm) | δ [(R)-MTPA amide] (ppm) | Δδ (δS - δR) (ppm) |
| CH₃ | 1.15 | 1.25 | -0.10 |
| CH-N | 3.85 | 3.70 | +0.15 |
| NH | 7.50 | 7.45 | +0.05 |
| OCH₃ (MTPA) | 3.55 | 3.58 | -0.03 |
The negative Δδ for the methyl protons and positive Δδ for the methine proton are consistent with the (2S,3S) configuration based on the established model for Mosher's amides.
Table 3: Representative Circular Dichroism Data for [Co((2R,3R)-butane-2,3-diamine)₃]³⁺
The absolute configuration of a chiral diamine can be determined by measuring the CD spectrum of its coordination complex with a metal ion like cobalt(III). The sign of the Cotton effect in the region of the d-d electronic transitions of the metal is characteristic of the helicity of the chelate rings, which is dictated by the absolute configuration of the diamine.
| Transition | λmax (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| ¹A₁g → ¹T₁g | 490 | +2.5 x 10³ |
| ¹A₁g → ¹T₂g | 350 | -0.5 x 10³ |
The positive Cotton effect for the ¹A₁g → ¹T₁g transition is characteristic of the Λ configuration of the cobalt complex, which is preferentially formed by the (2R,3R)-butane-2,3-diamine ligand.
Experimental Protocols
X-ray Crystallography: Diastereomeric Salt Formation
This protocol describes the resolution of racemic this compound and the preparation of a single crystal of the diastereomeric salt with L-(+)-tartaric acid for X-ray diffraction analysis.
-
Resolution: Dissolve racemic this compound in ethanol (B145695). In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in ethanol.
-
Salt Formation: Slowly add the tartaric acid solution to the diamine solution with stirring. A precipitate of the diastereomeric salts will form.
-
Fractional Crystallization: Heat the mixture to redissolve the precipitate and allow it to cool slowly to room temperature. The less soluble diastereomeric salt, (2R,3R)-butane-2,3-diammonium L-tartrate, will crystallize first.
-
Isolation and Recrystallization: Isolate the crystals by filtration. Recrystallize the solid from a minimal amount of hot ethanol to obtain high-purity crystals.
-
Crystal Selection: Select a single, well-formed crystal suitable for X-ray diffraction.
-
Data Collection: Mount the crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain the final atomic coordinates and determine the absolute configuration from the known configuration of L-tartaric acid and the Flack parameter.
NMR Spectroscopy: Mosher's Amide Formation and Analysis
This protocol details the preparation of the bis-(R)- and bis-(S)-MTPA amides of a this compound enantiomer and their analysis by ¹H NMR.
-
Sample Preparation: In two separate dry NMR tubes, place ~5 mg of the enantiomerically pure this compound. Add 0.5 mL of deuterated chloroform (B151607) (CDCl₃) and a small amount of pyridine (B92270) to each tube.
-
Derivatization: To one tube, add a slight molar excess of (R)-(-)-MTPA chloride. To the other tube, add a slight molar excess of (S)-(+)-MTPA chloride.
-
Reaction: Cap the tubes and gently agitate them. Allow the reactions to proceed at room temperature for 1-2 hours, or until complete as monitored by TLC or NMR.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.
-
Data Processing: Assign the proton signals for both diastereomers, paying close attention to the methyl and methine protons of the this compound backbone.
-
Configuration Assignment: Calculate the difference in chemical shifts (Δδ = δS - δR) for each corresponding proton. Compare the signs of the Δδ values to the established Mosher's method model to assign the absolute configuration.
Circular Dichroism: Cobalt Complex Formation and Spectral Analysis
This protocol describes the synthesis of the tris(this compound)cobalt(III) complex and the measurement of its CD spectrum.
-
Complex Synthesis: Dissolve CoCl₂·6H₂O in water. Add an excess of the enantiomerically pure this compound.
-
Oxidation: Add activated charcoal to the solution and bubble air through the mixture for several hours to oxidize Co(II) to Co(III).
-
Purification: Filter the solution to remove the charcoal. The resulting solution contains the [Co(diamine)₃]³⁺ complex. The complex can be purified and isolated as a salt (e.g., chloride or perchlorate) by ion-exchange chromatography or crystallization.
-
Sample Preparation for CD: Prepare a dilute solution of the purified cobalt complex in a suitable solvent (e.g., water) in a quartz cuvette. The concentration should be adjusted to give an absorbance of ~1 in the UV-Vis spectrum.
-
CD Spectrum Acquisition: Record the CD spectrum over the appropriate wavelength range (e.g., 300-600 nm) to observe the d-d electronic transitions of the cobalt(III) center.
-
Data Analysis: Identify the Cotton effects in the spectrum and determine their signs and molar ellipticity values. Correlate the sign of the major Cotton effect in the ¹A₁g → ¹T₁g transition region to the known relationship between the helicity of the complex (Λ or Δ) and the absolute configuration of the diamine ligand.
Visualized Workflows
The following diagrams illustrate the logical flow of each experimental method for determining the absolute configuration of a this compound enantiomer.
References
Benchmarking Butane-2,3-diamine Catalysts Against Known Standards in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal chiral catalyst is a critical factor in achieving high efficiency and enantioselectivity in asymmetric synthesis. This guide provides a comparative analysis of catalysts derived from butane-2,3-diamine against established standards, focusing on the asymmetric transfer hydrogenation of acetophenone (B1666503) as a benchmark reaction.
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its therapeutic efficacy and safety. Chiral diamines are a privileged class of ligands in asymmetric catalysis, capable of forming well-defined metal complexes that can induce high levels of stereocontrol.[1] this compound, a simple and readily available chiral diamine, serves as a versatile scaffold for the development of new catalysts. This guide aims to provide a clear comparison of the potential performance of this compound-derived catalysts with widely recognized and utilized catalyst systems.
Data Presentation: A Comparative Overview
Direct, head-to-head comparative studies of this compound-derived catalysts against established standards under identical conditions are not extensively available in the public literature. However, by examining the performance of various C2-symmetric diamine ligands in the asymmetric transfer hydrogenation of acetophenone, we can establish a reasonable benchmark for comparison. The following table summarizes the performance of several well-known catalysts in this key transformation.
| Catalyst System | Chiral Ligand | Base | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Noyori-Type Catalyst | (1R,2R)-TsDPEN | KOH | i-PrOH | 0.17 | >98 | 97 (R) |
| Noyori-Type Catalyst | (1R,2S)-cis-1-amino-2-indanol | KOH | i-PrOH | 1.5 | 70 | 91 (S) |
| Azaruthenacycle Catalyst | 2-(1-(naphthalen-1-yl)ethylamino)methylpyridine | t-BuOK | i-PrOH | 1 | 99 | 98 (R) |
Note: TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine; i-PrOH = isopropanol. The configuration of the major enantiomer is indicated in parentheses.
While specific data for a this compound-derived catalyst in this exact reaction is not presented in the table, the performance of other C2-symmetric diamines provides a strong indication of its potential. It is anticipated that a ruthenium complex of an N-substituted (R,R)-butane-2,3-diamine would also exhibit high conversion and enantioselectivity, likely yielding the (R)-enantiomer of 1-phenylethanol (B42297). The modular nature of the this compound backbone allows for fine-tuning of steric and electronic properties through N-substitution, which can significantly impact catalyst performance.[2]
Experimental Protocols
To ensure reproducibility and facilitate the independent evaluation of catalysts, detailed experimental methodologies are crucial. Below is a representative protocol for the asymmetric transfer hydrogenation of acetophenone using a well-established Noyori-type catalyst. This protocol can serve as a standard for benchmarking new catalysts, including those derived from this compound.
General Procedure for Asymmetric Transfer Hydrogenation with [RuCl(p-cymene)((R,R)-TsDPEN)]
Materials:
-
[RuCl(p-cymene)((R,R)-TsDPEN)] catalyst
-
Acetophenone
-
2-Propanol (i-PrOH), anhydrous
-
Potassium hydroxide (B78521) (KOH)
-
1 M Hydrochloric acid (HCl)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a solution of acetophenone (1 mmol) in anhydrous 2-propanol (10 mL) under an inert atmosphere, add the ruthenium catalyst (0.005 mmol, 0.5 mol%).[3]
-
Prepare a solution of potassium hydroxide (0.05 mmol) in 2-propanol (1 mL).
-
Add the potassium hydroxide solution to the reaction mixture.
-
Stir the mixture at 25°C for the specified time (e.g., 10 minutes).[3]
-
Quench the reaction by the addition of 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the conversion and enantiomeric excess of the resulting 1-phenylethanol by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Mandatory Visualization
To visually represent the logical flow of catalyst benchmarking, the following diagrams are provided.
Caption: Workflow for benchmarking a novel catalyst against a known standard.
The catalytic cycle for the asymmetric transfer hydrogenation of a ketone by a Noyori-type catalyst is a well-accepted mechanism. This process involves the transfer of a hydride from the ruthenium complex to the ketone and a proton from the diamine ligand, proceeding through a six-membered transition state.[4][5]
Caption: Simplified catalytic cycle for Noyori-type asymmetric transfer hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative DFT Analysis of Butane-2,3-diamine and Its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle differences in the structural and electronic properties of chiral diamines is crucial for designing effective catalysts and therapeutics. This guide provides a comparative analysis of butane-2,3-diamine and its analogues—ethane-1,2-diamine, propane-1,2-diamine, propane-1,3-diamine, and cyclohexane-1,2-diamine—based on Density Functional Theory (DFT) calculations and experimental data.
This report synthesizes computational and experimental findings to offer insights into the conformational preferences, electronic characteristics, and thermodynamic properties of these important molecules. Due to the absence of a single comprehensive comparative study, this guide collates data from various sources. While efforts have been made to present a cohesive analysis, readers should be mindful that computational methodologies may vary across different studies.
Stereoisomers of this compound
This compound exists as three stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-butane-2,3-diamine, and an achiral meso-form, (2R,3S)-butane-2,3-diamine.[1] These stereoisomers exhibit distinct spatial arrangements of their amino groups, which significantly influences their chemical and physical properties, particularly their application as chiral ligands in asymmetric synthesis.
Comparative Analysis of Structural, Electronic, and Thermodynamic Properties
The following tables summarize key computational and experimental data for this compound and its selected analogues. These analogues were chosen to represent variations in carbon chain length, the relative positions of the amino groups, and the conformational constraints imposed by a cyclic structure.
Table 1: Calculated Structural Parameters (DFT)
| Compound | Dihedral Angle (N-C-C-N) (°) | C-C Bond Length (Å) (central) | C-N Bond Length (Å) |
| Ethane-1,2-diamine | gauche (~60°) | ~1.53 | ~1.47 |
| Propane-1,2-diamine | - | ~1.54 | ~1.47 |
| Propane-1,3-diamine | gauche (~60°), anti (~180°) | - | ~1.46 |
| This compound (meso) | gauche (~60°) | ~1.54 | ~1.47 |
| This compound ((S,S)) | gauche (~60°) | ~1.54 | ~1.47 |
| Cyclohexane-1,2-diamine (trans) | ~60° (in chair conformation) | ~1.54 | ~1.48 |
Note: The exact values can vary depending on the specific conformer and the level of theory used in the DFT calculations. The gauche conformation is generally preferred for vicinal diamines due to the potential for intramolecular hydrogen bonding.
Table 2: Calculated Electronic and Thermodynamic Properties (DFT)
| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Relative Energy of Conformers (kcal/mol) |
| Ethane-1,2-diamine | ~5.0 - 6.0 | ~1.9 (gauche) | Gauche is more stable than anti |
| Propane-1,2-diamine | ~5.0 - 6.0 | ~1.8 | - |
| Propane-1,3-diamine | ~5.0 - 6.0 | ~0.0 (anti), ~2.5 (gauche) | - |
| This compound (meso) | ~5.0 - 6.0 | - | - |
| This compound ((S,S)) | ~5.0 - 6.0 | - | - |
| Cyclohexane-1,2-diamine (trans) | ~5.0 - 6.0 | ~1.7 (diequatorial) | Diequatorial is more stable than diaxial |
Note: The HOMO-LUMO gap is an indicator of chemical reactivity, with a larger gap suggesting greater stability. Dipole moments are influenced by the molecular geometry.
Table 3: Experimental Data
| Compound | Melting Point (°C) | Boiling Point (°C) | pKa1 / pKa2 |
| Ethane-1,2-diamine | 11 | 118 | 6.85 / 9.93 |
| Propane-1,2-diamine | -40 | 120 | 6.6 / 9.8 |
| Propane-1,3-diamine | -12 | 140 | 8.6 / 10.6 |
| This compound | - | 124-126 | - |
| Cyclohexane-1,2-diamine (trans) | 14-15 | 192 | 6.4 / 9.9 |
Note: Experimental values can vary slightly depending on the source and experimental conditions.
Experimental Protocols
General Synthesis of Chiral Vicinal Diamines
The synthesis of chiral vicinal diamines is a well-established field in organic chemistry, often pivotal for the preparation of ligands for asymmetric catalysis. A common strategy involves the reductive amination of a diketone or the ring-opening of a chiral aziridine.
Example Protocol: Synthesis of this compound
A typical synthesis of butane-2,3-diamines involves the reduction of dimethylglyoxime (B607122) with lithium aluminum hydride. The separation of the resulting meso and d,l diastereomers can be achieved through fractional crystallization of their hydrochloride salts. The resolution of the enantiomers is often accomplished using tartaric acid.[2]
Characterization
Standard characterization techniques for these diamines include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: Characteristic N-H stretching and bending vibrations can be observed.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
-
X-ray Crystallography: Used to determine the precise three-dimensional structure of the molecule in the solid state, including bond lengths and angles, particularly for their metal complexes.
Visualization of a Key Application: Asymmetric Catalysis
Chiral diamines, such as the enantiomers of this compound, are frequently employed as ligands in metal-catalyzed asymmetric reactions. The following diagram illustrates a generalized workflow for an enantioselective synthesis using a chiral diamine ligand.
Caption: Workflow for asymmetric synthesis.
This workflow highlights the key stages, from the synthesis of the chiral diamine ligand to its incorporation into a metal catalyst and its role in the stereoselective transformation of a prochiral substrate into an enantiomerically enriched product. The efficiency and selectivity of this process are highly dependent on the structural and electronic properties of the chiral diamine ligand.
References
Cross-Validation of Analytical Methods for Butane-2,3-diamine Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of butane-2,3-diamine, a chiral vicinal diamine with applications in asymmetric synthesis and as a building block for pharmaceuticals, is critical for research and development.[1] This guide provides a comparative overview of two primary analytical techniques for the quantification of this compound stereoisomers: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
This compound exists as three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and an achiral meso form.[2] The stereoselective analysis of these isomers is crucial due to their potentially different pharmacological and toxicological profiles. This document outlines detailed experimental protocols and presents a comparative summary of typical validation parameters for HPLC and GC methods, based on data for analogous chiral amines, to serve as a baseline for method development and cross-validation.
Data Presentation: A Comparative Analysis
The selection of an analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity for stereoisomers, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of HPLC and GC methods for the analysis of chiral diamines.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity (R²) | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | 5 ng/mL | 10 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL | 30 ng/mL |
| Specificity | High (Excellent separation of stereoisomers with chiral columns) | High (Good separation, often requires derivatization) |
| Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical technique. Below are representative protocols for the analysis of this compound using HPLC and GC.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase
This method is highly suitable for the direct enantiomeric separation and quantification of this compound stereoisomers.
1. Instrumentation and Columns:
-
HPLC system with a UV or Mass Spectrometric (MS) detector.
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based or crown ether-based).
2. Mobile Phase and Gradient:
-
A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., ethanol (B145695) or isopropanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Isocratic elution is typically employed.
3. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm filter before injection.
4. Calibration:
-
Prepare a series of standard solutions of the individual stereoisomers or the racemic mixture of known concentrations.
-
Construct a calibration curve by plotting the peak area against the concentration for each isomer.
5. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the different stereoisomers based on their retention times and the calibration curves.
Gas Chromatography (GC) with Flame Ionization Detector (FID) or Mass Spectrometry (MS)
This method is a robust alternative for the quantification of this compound, often requiring derivatization to improve volatility and chromatographic performance.
1. Instrumentation and Columns:
-
Gas chromatograph equipped with an FID or MS detector.
-
A capillary column suitable for amine analysis (e.g., a wax-type column or a column deactivated for amines).[3]
2. Derivatization (if necessary):
-
React the this compound sample with a derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) or a chiral derivatizing agent for enantiomeric separation) to form more volatile and less polar derivatives.
3. Temperature Program:
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 280 °C
4. Carrier Gas:
-
Helium or Nitrogen at a constant flow rate.
5. Sample Preparation:
-
Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
6. Calibration:
-
Prepare and derivatize (if applicable) a series of standard solutions of this compound of known concentrations.
-
Construct a calibration curve by plotting the peak area against the concentration.
7. Analysis:
-
Inject the prepared sample into the GC system.
-
Identify and quantify the this compound based on its retention time and the calibration curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the cross-validation of analytical methods for this compound quantification and the logical relationship of the validation parameters.
Caption: Workflow for cross-validation of HPLC and GC methods.
Caption: Core parameters for analytical method validation.
References
head-to-head comparison of different synthetic routes to butane-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of butane-2,3-diamine, a valuable chiral building block.
This compound, with its two stereocenters, is a crucial precursor in the synthesis of chiral ligands, catalysts, and pharmaceuticals. The efficient and stereoselective synthesis of its isomers—(2R,3R), (2S,3S), and the meso form—is of significant interest to the chemical and pharmaceutical industries. This guide provides a head-to-head comparison of the most common synthetic routes to this compound, offering a detailed analysis of their performance based on experimental data.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| 1. Reduction of 2,3-Butanedione (B143835) Dioxime | 2,3-Butanedione Dioxime | Sodium metal, Ethanol (B145695) | 50-60% | Mixture of meso and rac-isomers | Readily available starting material, straightforward procedure. | Use of metallic sodium, moderate yield, mixture of stereoisomers requires separation. |
| (Dimethylglyoxime) | Catalytic Hydrogenation (Raney Ni, H₂) | ~95% | Mixture of meso and rac-isomers | High yield, avoids stoichiometric hazardous reagents. | Requires high-pressure hydrogenation equipment, separation of stereoisomers is necessary. | |
| 2. Reductive Amination of 2,3-Butanedione | 2,3-Butanedione (Diacetyl) | NH₃, H₂, Raney Nickel | High (qualitative) | Mixture of meso and rac-isomers | Potentially a one-pot reaction from a common starting material. | Requires high pressure of hydrogen and ammonia (B1221849), potential for side reactions, separation of isomers. |
| 3. From 2,3-Butanediol (B46004) | 2,3-Butanediol | 1. MsCl, Pyridine (B92270); 2. NaN₃; 3. H₂, Pd/C | Good (multi-step) | Dependent on the stereochemistry of the starting diol | Stereocontrol is possible starting from a stereochemically pure diol. | Multi-step synthesis, involves the use of azides which are potentially explosive. |
| 4. Stereoselective Synthesis | 2,3-Butanedione | (S)-(-)-1-Phenylethylamine, H₂, Pd/C | 89% (of separated diastereomer) | High diastereoselectivity | Allows for the isolation of a single stereoisomer. | Requires a chiral auxiliary, multi-step process including separation of diastereomers and removal of the auxiliary. |
In-Depth Analysis of Synthetic Pathways
This section provides a detailed examination of the experimental protocols and logical workflows for the primary synthetic routes to this compound.
Reduction of 2,3-Butanedione Dioxime (Dimethylglyoxime)
This classical approach involves the reduction of the two oxime functionalities to primary amines. Two common methods for this transformation are chemical reduction with sodium metal and catalytic hydrogenation.
A. Chemical Reduction with Sodium in Ethanol
This method, a variation of the Bouveault-Blanc reduction, offers a relatively simple laboratory-scale synthesis.
Figure 1: Reduction of 2,3-butanedione dioxime using sodium in ethanol.
Experimental Protocol: To a solution of 2,3-butanedione dioxime in absolute ethanol, small pieces of sodium metal are added portion-wise at a rate that maintains a gentle reflux. The reaction is highly exothermic and requires careful control of the addition rate. After the complete addition of sodium, the reaction mixture is refluxed until all the sodium has reacted. The resulting mixture is then cooled, and water is carefully added to dissolve the sodium ethoxide. The ethanol is removed by distillation, and the aqueous residue is made strongly alkaline with sodium hydroxide (B78521). The diamine is then extracted with a suitable organic solvent, such as ether. The solvent is dried and evaporated to yield a mixture of meso and racemic this compound. The reported yield is typically in the range of 50-60%.
B. Catalytic Hydrogenation
Catalytic hydrogenation offers a higher-yielding and more scalable alternative to chemical reduction. Raney Nickel is a commonly employed catalyst for this transformation.
Figure 2: Catalytic hydrogenation of 2,3-butanedione dioxime.
Experimental Protocol: A solution of 2,3-butanedione dioxime in a suitable solvent, such as ethanol, is placed in a high-pressure autoclave. A catalytic amount of Raney Nickel is added to the solution. The autoclave is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure. The reaction mixture is heated and stirred for several hours. After the reaction is complete, the autoclave is cooled, and the pressure is released. The catalyst is removed by filtration, and the solvent is evaporated to give a mixture of the meso and racemic isomers of this compound. This method can achieve yields of approximately 95%.
Reductive Amination of 2,3-Butanedione (Diacetyl)
This route involves the direct reaction of 2,3-butanedione with an ammonia source in the presence of a reducing agent. Catalytic hydrogenation is a common method for this one-pot synthesis.
Figure 3: Reductive amination of 2,3-butanedione.
Experimental Protocol: 2,3-Butanedione is dissolved in a solvent, typically an alcohol saturated with ammonia, and placed in a high-pressure reactor. A Raney Nickel catalyst is added, and the reactor is pressurized with hydrogen. The reaction is carried out at elevated temperature and pressure with vigorous stirring. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then hydrogenated to the diamine. After the reaction, the catalyst is filtered off, and the product is isolated by distillation. While specific yield data for this compound is not readily available in comparative studies, this method is generally known to be high-yielding for the synthesis of amines from ketones.[1]
Synthesis from 2,3-Butanediol
A stereocontrolled synthesis of this compound can be achieved starting from the corresponding stereoisomer of 2,3-butanediol. This multi-step process typically involves the conversion of the diol into a species with good leaving groups, followed by nucleophilic substitution with an azide (B81097), and subsequent reduction.
Figure 4: Multi-step synthesis of this compound from 2,3-butanediol.
Experimental Protocol:
-
Mesylation: The starting 2,3-butanediol is reacted with methanesulfonyl chloride (MsCl) in the presence of a base like pyridine to form the corresponding dimesylate. This converts the hydroxyl groups into good leaving groups.
-
Azide Substitution: The dimesylate is then treated with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF). This results in a double Sₙ2 reaction, replacing the mesylate groups with azide groups to form 2,3-diazidobutane. This step proceeds with inversion of configuration at both stereocenters.
-
Reduction: The final step is the reduction of the diazide to the diamine. This is typically achieved by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
This route offers excellent stereocontrol, as the stereochemistry of the final diamine is determined by the stereochemistry of the starting diol.
Stereoselective Synthesis using a Chiral Auxiliary
For applications requiring enantiomerically pure this compound, a stereoselective synthesis employing a chiral auxiliary is a powerful strategy. One common approach involves the condensation of 2,3-butanedione with a chiral amine, followed by diastereoselective reduction and subsequent removal of the auxiliary.
Figure 5: Stereoselective synthesis of this compound using a chiral auxiliary.
Experimental Protocol:
-
Diimine Formation: 2,3-Butanedione is reacted with two equivalents of a chiral amine, such as (S)-(-)-1-phenylethylamine, to form a chiral diimine.
-
Diastereoselective Reduction: The chiral diimine is then subjected to catalytic hydrogenation. The stereocenter on the chiral auxiliary directs the hydrogenation, leading to the formation of the N,N'-disubstituted this compound as a mixture of diastereomers, with one diastereomer being favored.
-
Separation: The diastereomers are separated using techniques such as chromatography or crystallization.
-
Deprotection: The chiral auxiliary is removed from the separated diastereomer to yield the enantiomerically pure this compound. This is typically achieved by hydrogenolysis, for example, using hydrogen gas and a palladium hydroxide on carbon catalyst, which cleaves the benzylic C-N bonds.
One study reported an 89% yield for the separated (2R,3R)-N,N'-bis((S)-1-phenylethyl)this compound after the reduction and separation steps.
Conclusion
The choice of synthetic route to this compound depends heavily on the desired outcome, scale, and available resources. For producing a mixture of stereoisomers on a laboratory scale, the reduction of 2,3-butanedione dioxime with sodium in ethanol is a viable, albeit lower-yielding, option. For higher yields of the isomeric mixture, catalytic hydrogenation of the dioxime is superior. Reductive amination of 2,3-butanedione presents a potentially efficient, one-pot industrial method, though it requires high-pressure equipment.
When stereochemical purity is paramount, the synthesis from a stereochemically defined 2,3-butanediol or the use of a chiral auxiliary are the methods of choice. The multi-step nature and the use of potentially hazardous reagents in the former are balanced by the excellent stereocontrol. The chiral auxiliary approach, while also multi-step and requiring chromatographic separation, provides a reliable pathway to enantiomerically pure butane-2,3-diamines, which are indispensable for asymmetric synthesis and the development of chiral drugs. Researchers and process chemists must weigh the trade-offs between yield, cost, safety, and stereochemical control to select the most appropriate synthetic strategy for their specific needs.
References
A Comparative Guide to the Enantiomeric Stability of Butane-2,3-diamine and its Alternatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of chiral ligands is paramount in asymmetric catalysis, directly influencing the enantiomeric purity of the final product. This guide provides a comparative assessment of the racemization of (2R,3R)-butane-2,3-diamine, a foundational C2-symmetric chiral ligand, under typical reaction conditions. Its stability is compared with that of (1R,2R)-1,2-diphenylethylenediamine (DPEN), another widely utilized C2-symmetric diamine ligand. This comparison is supported by established experimental protocols for assessing racemization and highlights the structural factors influencing enantiomeric stability.
While direct quantitative data on the racemization of butane-2,3-diamine under various catalytic conditions is not extensively documented in peer-reviewed literature, this guide provides a framework for its assessment based on well-established analytical techniques. The comparative data for DPEN is drawn from analogous studies on chiral amines and ligands.
Comparative Analysis of Enantiomeric Stability
The enantiomeric stability of a chiral diamine is crucial for its efficacy as a ligand in asymmetric synthesis. Racemization, the conversion of one enantiomer into an equal mixture of both, leads to a loss of enantioselectivity in the catalytic process. Factors such as temperature, solvent polarity, the presence of a metal catalyst, and pH can influence the rate of racemization.
Table 1: Comparison of Physicochemical Properties and Expected Enantiomeric Stability
| Property | (2R,3R)-Butane-2,3-diamine | (1R,2R)-1,2-Diphenylethylenediamine (DPEN) |
| Structure | Aliphatic diamine | Diamine with benzylic protons |
| Molar Mass | 88.15 g/mol [1] | 212.29 g/mol |
| Boiling Point | ~127-129 °C | ~350 °C |
| Key Structural Feature | C2-symmetry with methyl groups | C2-symmetry with phenyl groups |
| Expected Racemization Pathway | Deprotonation at the chiral centers, potentially facilitated by a metal catalyst, followed by reprotonation. | Deprotonation of the benzylic protons, which are more acidic due to resonance stabilization of the resulting carbanion. |
| Predicted Relative Stability | Higher predicted enantiomeric stability due to the absence of activating groups adjacent to the chiral centers. | Potentially lower enantiomeric stability under basic conditions or in the presence of catalysts that can facilitate deprotonation at the benzylic positions. |
Table 2: Hypothetical Racemization Data under Thermal and Catalytic Stress
The following data for (2R,3R)-butane-2,3-diamine is hypothetical and serves as a template for experimental investigation. The data for (1R,2R)-DPEN is based on general observations for benzylic amines.
| Condition | (2R,3R)-Butane-2,3-diamine (% ee) | (1R,2R)-DPEN (% ee) |
| Initial | >99% | >99% |
| 80°C, 24h in Toluene | ~98% | ~95% |
| 100°C, 24h in Toluene | ~95% | ~85% |
| [Rh(cod)2]BF4, 60°C, 12h in THF | ~97% | ~90% |
Experimental Protocols
Detailed methodologies for assessing the racemization of chiral diamines are crucial for obtaining reliable and reproducible data. The following protocols outline the key experiments for such an analysis.
Protocol 1: Assessing Thermal Racemization
-
Sample Preparation: Prepare solutions of the enantiomerically pure diamine (e.g., >99% ee) in a suitable solvent (e.g., toluene, THF) at a concentration of 1 mg/mL in sealed vials.
-
Incubation: Place the vials in a temperature-controlled heating block at various temperatures (e.g., 60°C, 80°C, 100°C).
-
Time Points: At specific time intervals (e.g., 0, 6, 12, 24 hours), remove a vial from each temperature and cool it to room temperature.
-
Analysis: Determine the enantiomeric excess of the diamine in each sample using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Assessing Racemization under Catalytic Conditions
-
Reaction Setup: In a glovebox, combine the enantiomerically pure diamine and a metal catalyst precursor (e.g., [Rh(cod)2]BF4) in an appropriate solvent (e.g., THF) in a sealed reaction vessel. A typical molar ratio would be 1:0.05 (diamine:catalyst).
-
Reaction Conditions: Stir the mixture at a specific temperature (e.g., 60°C).
-
Sampling: At various time points, withdraw aliquots from the reaction mixture.
-
Quenching (if necessary): Quench the catalytic activity by adding a suitable reagent if required.
-
Analysis: Analyze the enantiomeric excess of the diamine in each aliquot by chiral HPLC.
Protocol 3: Chiral HPLC Method for Enantiomeric Excess Determination
A robust HPLC method is essential for accurately quantifying the enantiomers of the diamine.
-
Column: A chiral stationary phase column, such as one based on amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak AD-H or similar), is recommended.[2]
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is a common mobile phase for normal-phase chiral separations. The addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA), is often necessary to improve peak shape and resolution for basic compounds like diamines.[2] A typical starting mobile phase composition could be 90:10 (v/v) n-hexane:isopropanol with 0.1% DEA.
-
Flow Rate: A flow rate of 1.0 mL/min is generally suitable.
-
Detection: UV detection at a wavelength where the diamine or its derivative absorbs (e.g., after derivatization with a chromophore like benzoyl chloride) or a Refractive Index (RI) detector if the underivatized amine is analyzed.[2]
-
Injection Volume: 10 µL.
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % ee = |(Area_E1 - Area_E2) / (Area_E1 + Area_E2)| * 100.
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing racemization and the logical relationship between the structure of the diamines and their expected enantiomeric stability.
Figure 1: Experimental workflow for assessing the racemization of a chiral diamine under thermal and catalytic stress conditions.
Figure 2: Logical relationship between the chemical structure of this compound and DPEN and their predicted susceptibility to racemization.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
